molecular formula C6H12O6 B12412529 D-Glucose-18O-1

D-Glucose-18O-1

Cat. No.: B12412529
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-AATLPQJHSA-N
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Description

D-Glucose-18O-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 182.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanylhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i9+2

InChI Key

GZCGUPFRVQAUEE-AATLPQJHSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)[18OH])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Glucose-18O-1: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-18O-1 is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research. By replacing the naturally abundant 16O with the heavier 18O isotope at the C1 position of D-glucose, researchers can trace the journey of glucose through various biochemical pathways without the need for radioactive tracers. This technical guide provides a comprehensive overview of this compound, its significance in research, experimental methodologies, and data interpretation for professionals in the fields of life sciences and drug development. Stable heavy isotopes of elements like hydrogen, carbon, and oxygen are incorporated into drug molecules, primarily as tracers for quantification during the drug development process[1].

Core Concepts

Chemical and Physical Properties

This compound shares nearly identical chemical and physical properties with its unlabeled counterpart, D-glucose. This similarity is crucial as it ensures that the labeled molecule behaves in the same manner as endogenous glucose within biological systems. The key difference lies in its molecular weight, which is slightly higher due to the presence of the 18O isotope.

PropertyValue
Molecular Formula C₆H₁₂O₅¹⁸O
Molecular Weight ~182.16 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water
Significance in Research

The primary significance of this compound lies in its application as a tracer in metabolic flux analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a snapshot of cellular physiology[3]. By introducing this compound into cells, tissues, or whole organisms, researchers can track the incorporation of the 18O label into various downstream metabolites. This allows for the elucidation of pathway activity, substrate utilization, and the effects of drugs or genetic modifications on cellular metabolism[1].

Key research areas where this compound and other stable isotope-labeled glucose analogs are invaluable include:

  • Cancer Metabolism: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen[4]. Labeled glucose tracers are used to study these metabolic shifts and to identify potential therapeutic targets[5].

  • Diabetes and Obesity: Understanding the dynamics of glucose uptake, storage, and utilization is fundamental to diabetes and obesity research. Isotopic tracers help in quantifying insulin sensitivity, hepatic glucose production, and peripheral glucose uptake[6].

  • Neurobiology: The brain is highly dependent on glucose as its primary energy source. Labeled glucose can be used to study neuronal metabolism and its dysregulation in neurodegenerative diseases[5].

  • Drug Development: this compound can be used as an internal standard for quantitative analysis of glucose and its metabolites by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. It also aids in studying the mechanism of action of drugs that target metabolic pathways.

Synthesis of this compound

While commercially available from various suppliers, the synthesis of this compound can be achieved through several methods. One plausible approach involves the cyanogen-induced phosphorylation of D-glucose in the presence of 18O-labeled water (H₂¹⁸O)[7]. This method relies on the formation of a cyanogen-phosphate adduct that acts as a phosphorylating agent, attacking the glycosidic hydroxyl group of glucose to produce glucopyranose 1-phosphate with the incorporation of the 18O isotope. Subsequent enzymatic or chemical dephosphorylation would yield the desired this compound. Another approach involves enzymatic synthesis, which offers high specificity and yield[8].

Experimental Protocols

The following are detailed methodologies for key experiments utilizing stable isotope-labeled glucose, adapted for the use of this compound.

In Vitro Cell Culture Labeling for Metabolic Flux Analysis

This protocol describes the general procedure for labeling cultured cells with this compound to study intracellular metabolic fluxes.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, 80% in water, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight in standard culture medium.

  • Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free DMEM to the desired final concentration (e.g., 25 mM). Supplement with 10% dFBS.

  • Labeling:

    • Aspirate the standard culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate for a time course determined by the specific metabolic pathway of interest (e.g., minutes for glycolysis, hours for the TCA cycle to reach isotopic steady state).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • The dried extract can be stored at -80°C until analysis by MS or NMR.

In Vivo Tracer Studies using Primed-Constant Infusion

This protocol outlines a general approach for in vivo metabolic studies in animal models using a primed-constant infusion of this compound.

Materials:

  • Animal model (e.g., mouse, rat)

  • This compound, sterile solution

  • Saline solution, sterile

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically implant catheters for infusion (e.g., in the jugular vein) and blood sampling (e.g., in the carotid artery). Allow for a recovery period as per institutional guidelines.

  • Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for infusion.

  • Priming Dose: Administer a bolus injection (prime) of this compound to rapidly increase the plasma concentration of the tracer to the desired steady-state level. The priming dose is typically calculated based on the animal's body weight and the desired plasma enrichment[9].

  • Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the this compound solution at a constant rate using an infusion pump. The infusion rate is set to maintain a stable isotopic enrichment in the plasma[9].

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 10-15 minutes) throughout the infusion period.

  • Sample Processing:

    • Immediately centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Analysis: Analyze the plasma samples for the concentration of unlabeled glucose and the isotopic enrichment of this compound and its metabolites using GC-MS or LC-MS.

Data Presentation and Analysis

Quantitative Data Summary

The data obtained from tracer experiments can be used to calculate various metabolic parameters. The following table provides an example of how quantitative data from a hypothetical study on cancer cell metabolism using this compound could be presented. The values are for illustrative purposes and would be determined experimentally.

Metabolic FluxControl Cells (nmol/10^6 cells/hr)Treated Cells (nmol/10^6 cells/hr)
Glucose Uptake Rate 250180
Lactate Secretion Rate 400280
Flux through Glycolysis 200140
Flux through Pentose Phosphate Pathway (Oxidative) 2535
Flux from Glucose to TCA Cycle 108
Analytical Techniques

Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for separating and identifying labeled metabolites. After ionization, the mass-to-charge ratio of the metabolites is measured, allowing for the detection of the mass shift caused by the 18O isotope. Tandem mass spectrometry (MS/MS) can be used to fragment the metabolites and determine the position of the label within the molecule[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to analyze the structure and concentration of metabolites. The presence of the 18O isotope can cause a small, indirect shift in the NMR signals of adjacent nuclei (e.g., 13C), which can be used to track the label[10][11].

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in metabolic research.

Glycolysis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion D_Glucose_18O_1 This compound G6P_18O Glucose-6-Phosphate [18O] D_Glucose_18O_1->G6P_18O GLUT/Hexokinase F6P_18O Fructose-6-Phosphate [18O] G6P_18O->F6P_18O F16BP_18O Fructose-1,6-Bisphosphate [18O] F6P_18O->F16BP_18O G3P_DHAP_18O Glyceraldehyde-3-P & Dihydroxyacetone-P [18O] F16BP_18O->G3P_DHAP_18O Pyruvate_18O Pyruvate [18O] G3P_DHAP_18O->Pyruvate_18O Lactate_18O Lactate [18O] Pyruvate_18O->Lactate_18O Acetyl_CoA_18O Acetyl-CoA [18O] Pyruvate_18O->Acetyl_CoA_18O TCA_Cycle TCA Cycle Acetyl_CoA_18O->TCA_Cycle

Caption: Tracing this compound through Glycolysis and into the TCA Cycle.

PPP_Pathway cluster_cytosol Cytosol G6P_18O Glucose-6-Phosphate [18O] 6PG_18O 6-Phosphogluconate [18O] G6P_18O->6PG_18O G6PD Ru5P_18O Ribulose-5-Phosphate [18O] 6PG_18O->Ru5P_18O 6PGD (CO2 loss) R5P_18O Ribose-5-Phosphate [18O] Ru5P_18O->R5P_18O F6P_G3P_18O Fructose-6-P & Glyceraldehyde-3-P [18O] Ru5P_18O->F6P_G3P_18O Transketolase/ Transaldolase Nucleotide_Synthesis Nucleotide Synthesis R5P_18O->Nucleotide_Synthesis Glycolysis Glycolysis F6P_G3P_18O->Glycolysis

Caption: Tracing this compound through the Pentose Phosphate Pathway.

Experimental_Workflow Start Start: Cell Culture or Animal Model Tracer Introduce This compound Start->Tracer Incubation Incubation/ Infusion Period Tracer->Incubation Sampling Collect Samples (Cells, Plasma, Tissue) Incubation->Sampling Quenching Quench Metabolism & Extract Metabolites Sampling->Quenching Analysis Analyze by MS or NMR Quenching->Analysis Data Data Processing & Flux Calculation Analysis->Data End End: Metabolic Phenotype Data->End

Caption: General experimental workflow for this compound tracer studies.

Conclusion

This compound is a versatile and indispensable tool for researchers and scientists in the life sciences and drug development. Its ability to act as a stable isotope tracer allows for the detailed and quantitative analysis of glucose metabolism in a wide range of biological systems and disease models. By leveraging the experimental protocols and analytical techniques outlined in this guide, researchers can gain deeper insights into the complex and dynamic nature of cellular metabolism, ultimately accelerating the discovery of new therapeutic strategies for metabolic diseases.

References

A Comprehensive Technical Guide to D-Glucose-18O-1: Properties, Experimental Protocols, and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of D-Glucose-¹⁸O-1, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details experimental protocols for its synthesis and analysis, and illustrates its application in tracing key metabolic pathways.

Core Physical and Chemical Properties

The physical and chemical properties of D-Glucose-¹⁸O-1 are fundamentally similar to that of naturally abundant D-Glucose. The primary distinction is the incorporation of the heavy isotope ¹⁸O at the C1 position, which marginally increases its molecular weight.

Quantitative Data Summary

The following tables summarize the key quantitative data for D-Glucose-¹⁸O-1 and its unlabeled counterpart for comparative purposes.

PropertyD-Glucose-¹⁸O-1 ValueD-Glucose ValueReference(s)
Molecular Formula C₆H₁₂O₅¹⁸OC₆H₁₂O₆
Molecular Weight Approx. 182.15 g/mol 180.16 g/mol
Exact Mass 182.0676 g/mol 180.0634 g/mol
Appearance White crystalline solidWhite crystalline solid[1]
Melting Point ~146-150 °C (decomposes)146-150 °C (decomposes)[2]
Solubility Highly soluble in waterHighly soluble in water[1]
Density ~1.54 g/cm³~1.54 g/cm³[3]

Experimental Protocols

Synthesis of D-Glucose-¹⁸O-1 via Oxygen Exchange

A common and effective method for preparing D-Glucose-¹⁸O-1 is through oxygen isotope exchange with ¹⁸O-labeled water (H₂¹⁸O). This protocol is based on the principle that the carbonyl oxygen of the open-chain form of glucose can exchange with the oxygen atoms of the solvent.

Materials:

  • D-Glucose

  • ¹⁸O-labeled water (H₂¹⁸O)

  • Sealed glass vial

  • Heating apparatus (e.g., heating block or oven)

  • Methanol

Procedure:

  • Dissolve the desired amount of D-Glucose in H₂¹⁸O within a sealed glass vial.

  • Incubate the solution at 95 °C for 24 to 48 hours. The extended incubation at an elevated temperature facilitates the equilibrium between the cyclic and open-chain forms of glucose, promoting the exchange of the C1 oxygen with the ¹⁸O from the water.

  • After incubation, cool the solution to room temperature.

  • For subsequent analysis, such as mass spectrometry, the sample can be diluted with methanol to a concentration of approximately 1 mg/mL to improve electrospray ionization stability[4].

Analysis of D-Glucose-¹⁸O-1 by Mass Spectrometry

High-resolution mass spectrometry is a powerful technique to confirm the incorporation of ¹⁸O and to analyze the fragmentation patterns of the labeled glucose.

Instrumentation:

  • High-resolution mass spectrometer (e.g., TripleTOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dilute the synthesized D-Glucose-¹⁸O-1 sample in a suitable solvent, such as 20% methanol in 5 mM ammonium formate, to a concentration of approximately 400 µM[5].

Mass Spectrometry Parameters (Negative ESI Mode):

  • Infusion: Directly infuse the sample at a flow rate of approximately 7 µL/min[5].

  • Scan Range: Acquire survey spectra in a mass-to-charge (m/z) range of 20–1000[5].

  • Fragmentation: Utilize collision-induced dissociation (CID) to fragment the precursor ion and analyze the resulting product ions[3][4].

Expected Results:

  • The mass spectrum will show a precursor ion for [D-Glucose-¹⁸O-1 - H]⁻ at approximately m/z 181, which is 2 Da higher than the corresponding ion for unlabeled glucose (m/z 179).

  • Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns. For instance, a fragment ion corresponding to the loss of the C1 carbon with the ¹⁸O label will be observed, providing positional information of the isotope[2][4].

Analysis of D-Glucose-¹⁸O-1 by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy can be employed to confirm the position of the ¹⁸O label due to the isotope-induced shift.

Instrumentation:

  • High-field NMR spectrometer.

Sample Preparation:

  • Dissolve the D-Glucose-¹⁸O-1 sample in a suitable solvent, such as D₂O.

NMR Parameters:

  • Acquire a ¹³C NMR spectrum.

Expected Results:

  • The resonance of the C1 carbon will exhibit a slight upfield shift (isotope shift) compared to the C1 signal of unlabeled D-Glucose, confirming the incorporation of ¹⁸O at this position[6].

Metabolic Tracing with D-Glucose-¹⁸O-1

D-Glucose-¹⁸O-1 is an invaluable tracer for studying glucose metabolism. The heavy isotope allows for the tracking of the glucose backbone through various metabolic pathways.

Glycolysis Pathway

In glycolysis, the ¹⁸O label at the C1 position of glucose will be retained through the initial steps.

glycolysis_pathway D_Glucose_18O_1 D-Glucose-¹⁸O-1 G6P_18O_1 Glucose-6-phosphate-¹⁸O-1 D_Glucose_18O_1->G6P_18O_1 Hexokinase F6P_18O_1 Fructose-6-phosphate-¹⁸O-1 G6P_18O_1->F6P_18O_1 Phosphoglucose Isomerase F16BP_18O_1 Fructose-1,6-bisphosphate-¹⁸O-1 F6P_18O_1->F16BP_18O_1 Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP_18O_1->DHAP Aldolase GAP_18O_1 Glyceraldehyde-3-phosphate-¹⁸O-1 F16BP_18O_1->GAP_18O_1 Aldolase DHAP->GAP_18O_1 Triose Phosphate Isomerase Pyruvate Pyruvate GAP_18O_1->Pyruvate Multiple Steps ppp_oxidative_pathway G6P_18O_1 Glucose-6-phosphate-¹⁸O-1 _6PGL_18O_1 6-Phospho-glucono-δ-lactone-¹⁸O-1 G6P_18O_1->_6PGL_18O_1 Glucose-6-phosphate dehydrogenase _6PG 6-Phospho-gluconate _6PGL_18O_1->_6PG 6-Phosphogluconolactonase Ru5P Ribulose-5-phosphate _6PG->Ru5P 6-Phosphogluconate dehydrogenase CO2_18O C¹⁸O₂ _6PG->CO2_18O metabolic_tracing_workflow Start Start with Cell Culture or Organism Introduce_Tracer Introduce D-Glucose-¹⁸O-1 Start->Introduce_Tracer Incubation Incubate for a Defined Period Introduce_Tracer->Incubation Quench_Metabolism Quench Metabolism Incubation->Quench_Metabolism Extract_Metabolites Extract Metabolites Quench_Metabolism->Extract_Metabolites Analysis Analyze by MS and/or NMR Extract_Metabolites->Analysis Data_Processing Data Processing and Isotopomer Analysis Analysis->Data_Processing Pathway_Flux Determine Pathway Flux Data_Processing->Pathway_Flux

References

A Technical Guide to the Synthesis and Purification of D-Glucose-¹⁸O-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the synthesis and purification of D-Glucose-¹⁸O-1, a crucial isotopically labeled monosaccharide for metabolic research and drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the core processes.

Introduction

D-Glucose labeled with the stable isotope oxygen-18 at the anomeric carbon (C1) is a valuable tracer for studying glucose metabolism, transport, and the mechanisms of glycosidic bond formation and cleavage. Its use in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for precise tracking of glucose fate in biological systems. This guide focuses on the chemical synthesis of D-Glucose-¹⁸O-1, primarily through acid-catalyzed oxygen exchange, and subsequent purification to achieve high isotopic enrichment and chemical purity.

Synthesis of D-Glucose-¹⁸O-1

The most direct method for introducing an ¹⁸O label at the C1 position of D-glucose is through acid-catalyzed oxygen exchange with ¹⁸O-enriched water (H₂¹⁸O). This reaction takes advantage of the equilibrium between the cyclic hemiacetal forms (α- and β-pyranose) of glucose and its transient open-chain aldehyde form in an acidic aqueous solution.

Principle of Acid-Catalyzed Oxygen Exchange

In an acidic solution, the hydroxyl group at the anomeric carbon (C1) of glucose can be protonated, making it a good leaving group (water). This facilitates the formation of a transient oxocarbenium ion. The subsequent nucleophilic attack by a water molecule from the solvent pool leads to the formation of a new hemiacetal. When the reaction is conducted in a large excess of H₂¹⁸O, the ¹⁸O isotope is incorporated at the C1 position.

Experimental Protocol: Acid-Catalyzed Exchange

This protocol is a synthesis of methodologies described in the literature for oxygen exchange at the anomeric carbon of monosaccharides.

Materials:

  • D-Glucose (unlabeled)

  • ¹⁸O-enriched water (H₂¹⁸O), 95-98 atom % ¹⁸O

  • Hydrochloric acid (HCl) or other suitable acid catalyst

  • Anhydrous ethanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve D-glucose in H₂¹⁸O in a sealed reaction vessel. The concentration of glucose should be optimized, but a starting point is a 1-5% (w/v) solution.

  • Acidification: Carefully add a catalytic amount of concentrated HCl to the solution to achieve a final concentration of 0.01-0.1 M. The acid initiates the protonation of the anomeric hydroxyl group.

  • Incubation: Seal the vessel and incubate the reaction mixture at an elevated temperature. A reported condition for oxygen exchange in monosaccharides is 95°C for 48 hours[1]. The optimal time and temperature should be determined empirically to maximize isotopic incorporation while minimizing degradation (e.g., caramelization).

  • Neutralization: After incubation, cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., a weak anion exchange resin or dropwise addition of a dilute base like NaOH) to a pH of ~7.0.

  • Solvent Removal: Remove the ¹⁸O-enriched water by lyophilization (freeze-drying). This is the most effective method to recover the labeled glucose without significant loss and to recycle the valuable H₂¹⁸O if desired.

  • Preliminary Purification: The resulting solid residue contains D-Glucose-¹⁸O-1, unreacted D-glucose, and minor side products. The crude product can be dissolved in a minimal amount of water for further purification.

Purification of D-Glucose-¹⁸O-1

Purification is a critical step to isolate the ¹⁸O-labeled glucose from the large excess of unlabeled starting material and any degradation products. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification by Chromatography

Method 1: Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

  • Sample Loading: Dissolve the crude lyophilized product in a minimal amount of the mobile phase (e.g., 10% methanol in water) and load it onto the conditioned cartridge.

  • Elution: Elute the cartridge with a stepwise or gradient of increasing organic solvent (e.g., methanol or acetonitrile in water). The more polar glucose will elute in the early fractions with a higher aqueous content. This step is primarily for desalting and removing less polar impurities.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity and separating labeled from unlabeled species (if there is a slight difference in retention time), preparative HPLC is the method of choice.

  • Column: A reversed-phase C18 column or a specialized carbohydrate analysis column (e.g., amino-propyl bonded silica) can be used.

  • Mobile Phase: A typical mobile phase for reversed-phase separation of carbohydrates is a gradient of acetonitrile and water.

  • Detection: A refractive index (RI) detector is commonly used for carbohydrates as they lack a strong UV chromophore.

  • Fraction Collection: Collect fractions corresponding to the glucose peak.

  • Post-Purification Processing: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified D-Glucose-¹⁸O-1.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of D-Glucose-¹⁸O-1. These values are illustrative and will vary based on specific experimental conditions.

Parameter Value Reference/Comment
Starting MaterialD-GlucoseHigh purity, anhydrous
Labeling ReagentH₂¹⁸O95-98 atom % ¹⁸O
CatalystHCl0.01 - 0.1 M
Reaction Temperature95 °C[1]
Reaction Time48 hours[1]
Expected Isotopic Enrichment> 90%Dependent on H₂¹⁸O enrichment and reaction completeness
Expected Chemical YieldVariableHighly dependent on reaction conditions and purification efficiency

Table 1: Synthesis Parameters for D-Glucose-¹⁸O-1.

Analytical Technique Parameter Measured Expected Result
Mass Spectrometry (GC-MS or LC-MS)Isotopic EnrichmentObservation of a mass shift of +2 Da for the molecular ion or characteristic fragments containing C1. Quantification by comparing the peak areas of the labeled (M+2) and unlabeled (M) species.
¹³C Nuclear Magnetic Resonance (NMR)Positional Isotopic LabelingAn upfield shift (isotope shift) of the C1 signal in the ¹³C NMR spectrum confirms ¹⁸O incorporation at the anomeric carbon.
High-Performance Liquid Chromatography (HPLC)Chemical PurityA single, sharp peak corresponding to glucose, with purity > 98%.

Table 2: Analytical Characterization of D-Glucose-¹⁸O-1.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow start D-Glucose + H₂¹⁸O dissolution Dissolution in H₂¹⁸O start->dissolution acidification Acidification (HCl) dissolution->acidification incubation Incubation (95°C, 48h) acidification->incubation neutralization Neutralization incubation->neutralization lyophilization Lyophilization neutralization->lyophilization crude_product Crude D-Glucose-¹⁸O-1 lyophilization->crude_product

Caption: Workflow for the synthesis of D-Glucose-¹⁸O-1.

Purification Workflow

Purification_Workflow crude_product Crude Product dissolution Dissolve in Mobile Phase crude_product->dissolution spe Solid-Phase Extraction (C18) dissolution->spe Desalting hplc Preparative HPLC spe->hplc fraction_collection Fraction Collection hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization pure_product Pure D-Glucose-¹⁸O-1 lyophilization->pure_product

Caption: Purification workflow for D-Glucose-¹⁸O-1.

Signaling Pathway: Acid-Catalyzed Oxygen Exchange Mechanism

Oxygen_Exchange_Mechanism glucose_oh D-Glucose (C1-OH) protonation Protonation (H⁺) glucose_oh->protonation protonated_glucose Protonated Glucose (C1-OH₂⁺) protonation->protonated_glucose water_loss Loss of H₂O protonated_glucose->water_loss oxocarbenium Oxocarbenium Ion water_loss->oxocarbenium h2_18o_attack Nucleophilic Attack (H₂¹⁸O) oxocarbenium->h2_18o_attack protonated_labeled_glucose Protonated Labeled Glucose (C1-¹⁸OH₂⁺) h2_18o_attack->protonated_labeled_glucose deprotonation Deprotonation (-H⁺) protonated_labeled_glucose->deprotonation glucose_18o D-Glucose-¹⁸O-1 deprotonation->glucose_18o

Caption: Mechanism of acid-catalyzed ¹⁸O exchange at C1 of glucose.

Conclusion

The synthesis of D-Glucose-¹⁸O-1 via acid-catalyzed oxygen exchange with H₂¹⁸O is a feasible and direct method for producing this valuable isotopic tracer. Careful control of reaction conditions is necessary to achieve high isotopic incorporation while minimizing byproduct formation. Subsequent purification, primarily using chromatographic techniques, is essential to obtain a product of high chemical and isotopic purity suitable for sensitive analytical applications in metabolic research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to establish and optimize the synthesis and purification of D-Glucose-¹⁸O-1 in their own laboratories.

References

A Technical Guide to Stable Isotope Tracing with ¹⁸O: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of stable isotope tracing utilizing Oxygen-18 (¹⁸O). It provides a comprehensive overview of the core methodologies, data interpretation, and applications relevant to academic research and drug development. This guide is designed to equip researchers with the knowledge to design, execute, and interpret ¹⁸O tracing experiments for deeper insights into biological systems.

Core Principles of ¹⁸O Stable Isotope Tracing

Stable isotope tracing is a powerful technique that involves the introduction of a non-radioactive, heavier isotope of an element into a biological system to track the metabolic fate of molecules. Oxygen-18 is a naturally occurring stable isotope of oxygen and can be used to label molecules to investigate a variety of biological processes.[1][2] The fundamental principle lies in the mass difference between ¹⁸O and the more abundant ¹⁶O, which can be detected by mass spectrometry (MS).[3][4] This mass shift allows for the differentiation and quantification of labeled versus unlabeled molecules, providing insights into metabolic fluxes, enzymatic activities, and the origins of specific atoms within a molecule.[5][6]

There are two primary methods for introducing the ¹⁸O label:

  • Incorporation of H₂¹⁸O: In this method, enzyme-catalyzed reactions are performed in the presence of water enriched with ¹⁸O. A common application is in proteomics, where proteases like trypsin catalyze the exchange of two ¹⁶O atoms at the C-terminal carboxyl group of peptides with two ¹⁸O atoms from the surrounding H₂¹⁸O.[5][7] This results in a 4 Dalton (Da) mass increase for doubly labeled peptides, enabling relative quantification of proteins between two samples.[5]

  • Incorporation of ¹⁸O₂: This approach is particularly useful for studying oxidation reactions. By providing gaseous ¹⁸O₂ to cells or in vitro systems, researchers can trace the incorporation of oxygen atoms into metabolites and other biomolecules through the action of oxidoreductase enzymes.[8] This is highly valuable in drug metabolism studies to identify oxidative metabolites.

The choice of labeling strategy depends on the specific biological question being addressed. H₂¹⁸O is often used for studying hydrolysis and exchange reactions, while ¹⁸O₂ is ideal for investigating oxygenation pathways.

Data Presentation: Quantitative Analysis in ¹⁸O Tracing

A key aspect of ¹⁸O tracing is the quantitative analysis of labeled species. This typically involves calculating the ratio of the ¹⁸O-labeled analyte to its unlabeled ¹⁶O counterpart.[1] The labeling efficiency, which represents the extent of ¹⁸O incorporation, is also a critical parameter.[1] Below are summary tables of representative quantitative data from ¹⁸O tracing experiments in proteomics and metabolomics.

Table 1: Quantitative Data Summary from ¹⁸O Labeling in Proteomics

Protein/PeptideCondition 1 (¹⁶O) Abundance (Arbitrary Units)Condition 2 (¹⁸O) Abundance (Arbitrary Units)¹⁸O/¹⁶O RatioLabeling Efficiency (%)Reference
Protein A, Peptide 1100020502.05>95[7]
Protein B, Peptide 15004900.98>95[7]
Four Protein Mix (avg)1.0 (normalized)1.04 (normalized)1.0444[1]

Table 2: Quantitative Data Summary from ¹⁸O Labeling in Metabolomics

MetaboliteTime Point% ¹⁸O IncorporationFold Change vs. ControlReference
Glutamate3 min152.5[9]
Serine3 min103.1[9]
Aspartate3 min50.4[9]
Threonine3 min40.3[9]
Methionine3 min30.2[9]

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful ¹⁸O tracing studies. Below are detailed methodologies for key applications.

Protocol for ¹⁸O Labeling in Quantitative Proteomics

This protocol describes the enzymatic labeling of peptides with ¹⁸O for relative protein quantification.[7]

Materials:

  • Protein samples (from two different conditions)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • H₂¹⁸O (95-98% isotopic purity)

  • Ammonium bicarbonate buffer

  • Trifluoroacetic acid (TFA)

  • C18 desalting columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Extraction and Denaturation:

    • Extract proteins from the two samples to be compared using a suitable lysis buffer.

    • Quantify the protein concentration for each sample.

    • Take equal amounts of protein from each sample and denature by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 1 hour at room temperature in the dark.

  • Proteolytic Digestion (in parallel):

    • Sample 1 (¹⁶O labeling): Dilute the urea concentration to less than 2 M with ammonium bicarbonate buffer. Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C in regular water (H₂¹⁶O).

    • Sample 2 (¹⁸O labeling): Dilute the urea concentration similarly. Lyophilize the sample to dryness. Reconstitute the protein in ammonium bicarbonate buffer prepared with H₂¹⁸O. Add trypsin and incubate overnight at 37°C.

  • Quenching and Sample Pooling:

    • Stop the digestion by adding TFA to a final concentration of 0.1%.

    • Combine the ¹⁶O-labeled and ¹⁸O-labeled peptide samples at a 1:1 ratio.

  • Desalting:

    • Desalt the combined peptide mixture using C18 columns according to the manufacturer's protocol.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect peptide pairs with a 4 Da mass difference (for doubly labeled peptides).

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the peak areas of the ¹⁶O and ¹⁸O isotopic envelopes to determine the relative abundance of each peptide.

Protocol for ¹⁸O Tracing in Cellular Metabolomics

This protocol outlines a general procedure for tracing the incorporation of ¹⁸O from H₂¹⁸O into cellular metabolites.[9]

Materials:

  • Cultured cells

  • Culture medium prepared with H₂¹⁸O (e.g., 50% enrichment)

  • Cold methanol (-80°C)

  • Cell scrapers

  • Liquid nitrogen

  • Gas or Liquid Chromatograph-Mass Spectrometer (GC-MS or LC-MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with the pre-warmed H₂¹⁸O-containing medium.

    • Incubate the cells for the desired period (e.g., for steady-state or kinetic analysis).

  • Metabolite Extraction (Quenching):

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold methanol to the culture dish to quench all enzymatic activity.

    • Place the dish on dry ice.

  • Cell Harvesting:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

    • Flash-freeze the cell extract in liquid nitrogen.

  • Sample Preparation for MS Analysis:

    • Perform further extraction steps as needed (e.g., addition of chloroform and water for phase separation of polar and nonpolar metabolites).

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or in a vacuum centrifuge.

    • Derivatize the metabolites if necessary for GC-MS analysis.

  • MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Analyze the sample by GC-MS or LC-MS to detect the mass shifts in metabolites due to ¹⁸O incorporation.

  • Data Analysis:

    • Process the raw MS data to identify metabolites and determine the mass isotopologue distribution (MID) for each metabolite of interest. This reveals the extent of ¹⁸O labeling.

Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental procedures is essential for understanding and communication. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Inositol Pyrophosphate (IPP) Metabolism

The following diagram illustrates the linear pathway of inositol pyrophosphate synthesis, a key signaling pathway regulating phosphate homeostasis, which has been investigated using ¹⁸O labeling.[10]

IPP_Pathway cluster_main Inositol Pyrophosphate Synthesis cluster_labeling ¹⁸O Labeling InsP6 Inositol Hexakisphosphate (InsP6) 5-InsP7 5-InsP7 InsP6->5-InsP7 1,5-InsP8 1,5-InsP8 5-InsP7->1,5-InsP8 H2O18 H₂¹⁸O ATP ATP H2O18->ATP Incorporation into γ-phosphate ADP ADP + Pi-¹⁸O ATP->ADP

Inositol Pyrophosphate (IPP) Synthesis Pathway
Metabolic Pathway: Glycolysis

This diagram shows a simplified view of the glycolytic pathway, where ¹⁸O can be traced through the incorporation of labeled water in specific enzymatic steps.

Glycolysis cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase BPG 1,3-Bisphosphoglycerate GAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G Phosphoglycerate Mutase PEP Phosphoenolpyruvate P2G->PEP Enolase (releases H₂O) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase H2O18 H₂¹⁸O H2O18->P2G ¹⁸O can be incorporated in reverse reaction

Simplified Glycolysis Pathway
Experimental Workflow: Quantitative Proteomics

The following diagram outlines the general workflow for a quantitative proteomics experiment using ¹⁸O labeling.

Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow with ¹⁸O Labeling start Start: Two Protein Samples (Condition A and B) denature Denaturation, Reduction, and Alkylation start->denature digest_A Tryptic Digestion in H₂¹⁶O (Sample A) denature->digest_A digest_B Tryptic Digestion in H₂¹⁸O (Sample B) denature->digest_B mix Mix Samples 1:1 digest_A->mix digest_B->mix desalt Desalting (C18) mix->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis: Peptide ID & Quantification lcms->data end End: Relative Protein Quantification data->end

Quantitative Proteomics Workflow
Logical Relationship: Principle of ¹⁸O Labeling in Proteomics

This diagram illustrates the core principle of enzymatic ¹⁸O labeling at the peptide level for mass spectrometry-based quantification.

Labeling_Principle cluster_principle Principle of Enzymatic ¹⁸O Labeling of Peptides Peptide16O Peptide-COOH (contains ¹⁶O) Peptide18O Peptide-CO¹⁸OH (contains ¹⁸O) Peptide16O->Peptide18O Enzymatic Exchange MS Mass Spectrometer Peptide16O->MS H2O18 H₂¹⁸O H2O18->Peptide18O Trypsin Trypsin Trypsin->Peptide18O Peptide18O->MS Spectrum Mass Spectrum (shows 4 Da shift) MS->Spectrum

¹⁸O Labeling Principle in Proteomics

Conclusion

Stable isotope tracing with ¹⁸O is a versatile and powerful tool for researchers in both basic science and drug development. Its applications range from the relative quantification of proteins and post-translational modifications to the elucidation of complex metabolic and signaling pathways. By providing detailed insights into the dynamics of biological systems, ¹⁸O tracing can accelerate the identification of drug targets, the understanding of disease mechanisms, and the development of novel therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for the successful implementation of ¹⁸O tracing experiments.

References

A Technical Guide to D-Glucose-¹⁸O-1: Commercial Availability and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, D-Glucose-¹⁸O-1 is a powerful tool for elucidating metabolic pathways and quantifying metabolic flux. This stable, non-radioactive isotopic tracer allows for the precise tracking of glucose metabolism in various biological systems. This in-depth guide provides a comprehensive overview of the commercial availability of D-Glucose-¹⁸O-1, its applications, and a foundational experimental protocol for its use.

Commercial Availability of D-Glucose-¹⁸O-1

The commercial availability of D-Glucose-¹⁸O-1 is critical for researchers planning metabolic studies. Several reputable suppliers offer this isotopically labeled compound in various purities, enrichment levels, and quantities. Below is a comparative table summarizing the offerings from key suppliers.

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
MedChemExpress HY-B0389S30>98%Not specified1 mg, 5 mg (larger quantities by quote)
Omicron Biochemicals, Inc. GLC-127 (D-[5-¹⁸O]glucose)>98%>90 atom % ¹⁸OContact for pricing and availability
GLC-128 (D-[6-¹⁸O]glucose)>98%>90 atom % ¹⁸OContact for pricing and availability
GLC-126 (D-[2-¹⁸O]glucose)>98%>90 atom % ¹⁸OContact for pricing and availability
D-[UL-¹⁸O6]glucose>98%>90 atom % ¹⁸OContact for pricing and availability

It is important to note that while other major suppliers like Cambridge Isotope Laboratories, Sigma-Aldrich, and Santa Cruz Biotechnology offer a wide range of isotopically labeled glucose products (e.g., ¹³C, ²H), their catalogs do not consistently list D-Glucose-¹⁸O-1. Researchers are advised to inquire directly with these suppliers for potential custom synthesis options.

Core Applications in Research

D-Glucose-¹⁸O-1 is primarily utilized as a tracer in metabolic research to investigate various aspects of glucose metabolism. Its applications span across multiple disciplines, including biochemistry, pharmacology, and clinical research.

  • Metabolic Flux Analysis: By introducing D-Glucose-¹⁸O-1 into a biological system, researchers can trace the path of the ¹⁸O isotope through metabolic pathways such as glycolysis and the pentose phosphate pathway.[1] The incorporation of ¹⁸O into downstream metabolites can be detected and quantified using mass spectrometry, providing valuable data on the rates of these pathways.[2][3]

  • Quantitation of Glucose Metabolism: Stable isotope tracers like D-Glucose-¹⁸O-1 are instrumental in quantifying the oxidation rates of glucose and hepatic glucose output.[4] This is particularly relevant in studies of metabolic diseases like type 2 diabetes.

  • Internal Standard for Quantitative Analysis: D-Glucose-¹⁸O-1 can serve as an internal standard for the accurate quantification of unlabeled glucose in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]

Experimental Protocol: A Foundational Approach for ¹⁸O-Glucose Tracing in Cell Culture

The following is a generalized protocol for a stable isotope tracing experiment using D-Glucose-¹⁸O-1 in cultured mammalian cells to analyze glycolytic flux.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., cancer cell lines, primary cells) in standard culture dishes and grow to the desired confluency in complete growth medium.

  • Medium Preparation: Prepare a labeling medium by supplementing glucose-free culture medium with D-Glucose-¹⁸O-1 at a physiological concentration (e.g., 5-25 mM). Ensure the final concentrations of other essential nutrients are maintained.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell cultures.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹⁸O-glucose labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific metabolic pathway and the expected rate of metabolite turnover.

II. Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly quench cellular metabolism to prevent further enzymatic activity. This can be achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the suspension thoroughly to ensure complete cell lysis and metabolite extraction.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • The dried extract can be stored at -80°C until analysis.

III. Mass Spectrometry Analysis
  • Sample Derivatization (for GC-MS): If using GC-MS, the dried metabolite extracts need to be derivatized to increase their volatility. A common method is methoximation followed by silylation.

  • LC-MS/MS or GC-MS Analysis:

    • Reconstitute the dried (and derivatized, if applicable) extracts in a suitable solvent.

    • Inject the samples into an LC-MS/MS or GC-MS system.

    • Develop a targeted method to detect and quantify the ¹⁸O-labeled isotopologues of key glycolytic intermediates (e.g., lactate, pyruvate, and TCA cycle intermediates).

  • Data Analysis:

    • Determine the mass isotopologue distributions (MIDs) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Correct the raw MID data for the natural abundance of ¹⁸O.

    • Use the corrected MIDs to calculate the fractional contribution of the ¹⁸O-glucose tracer to each metabolite pool and to model the metabolic fluxes through the relevant pathways.

Visualizing Experimental Workflow and Metabolic Pathways

To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Seed Cells labeling Incubate with D-Glucose-18O-1 seeding->labeling quenching Quench Metabolism labeling->quenching Time Points extraction Extract Metabolites quenching->extraction ms_analysis LC-MS/MS or GC-MS extraction->ms_analysis Dried Extract data_analysis Metabolic Flux Analysis ms_analysis->data_analysis

Experimental workflow for D-Glucose-¹⁸O-1 tracing.

Glycolysis_Pathway This compound This compound G6P Glucose-6-Phosphate-18O This compound->G6P F6P Fructose-6-Phosphate-18O G6P->F6P F16BP Fructose-1,6-Bisphosphate-18O F6P->F16BP GAP Glyceraldehyde-3-Phosphate-18O F16BP->GAP DHAP Dihydroxyacetone Phosphate-18O F16BP->DHAP 13BPG 1,3-Bisphosphoglycerate-18O GAP->13BPG DHAP->GAP 3PG 3-Phosphoglycerate-18O 13BPG->3PG 2PG 2-Phosphoglycerate-18O 3PG->2PG PEP Phosphoenolpyruvate-18O 2PG->PEP Pyruvate Pyruvate-18O PEP->Pyruvate Lactate Lactate-18O Pyruvate->Lactate

Simplified glycolysis pathway showing ¹⁸O incorporation.

References

The Role of D-Glucose-18O-1 in Understanding Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within cells. By introducing molecules labeled with heavy isotopes, researchers can track the fate of atoms through various biochemical reactions, providing a dynamic view of cellular metabolism that is unattainable with traditional analytical methods. While 13C-labeled glucose is the most commonly used tracer for studying carbon metabolism, D-Glucose-18O-1 offers a unique approach to investigate specific enzymatic reactions and pathways where oxygen atoms are actively involved. This technical guide provides an in-depth overview of the principles, experimental methodologies, and potential applications of this compound in metabolic research, aimed at researchers, scientists, and drug development professionals.

While direct and extensive literature on the specific applications of this compound is limited, the principles of its use can be inferred from the vast body of research utilizing other stable isotopes, particularly 13C-glucose. This guide will, therefore, draw upon the established methodologies of stable isotope tracing to present a comprehensive framework for the potential application of this compound.

Core Principles of 18O-Glucose Tracing

This compound is a form of glucose where the oxygen atom at the C1 position is replaced with its stable isotope, 18O. When introduced into a biological system, this labeled glucose enters cellular metabolism, and the 18O atom is incorporated into downstream metabolites. By using mass spectrometry to detect the mass shift imparted by the 18O atom, researchers can trace the pathways through which glucose is processed.

The primary advantage of using an 18O label on glucose lies in its ability to probe reactions involving the oxygen atoms of the sugar backbone, which can provide complementary information to carbon tracing. This can be particularly insightful for studying pathways where oxygen exchange or incorporation is a key mechanistic step.

Key Metabolic Pathways Traceable with this compound

The journey of the 18O label from this compound can theoretically be traced through several central metabolic pathways:

  • Glycolysis: The initial steps of glycolysis involve the phosphorylation of glucose. The fate of the 18O at the C1 position can be followed through the glycolytic intermediates.

  • Pentose Phosphate Pathway (PPP): The PPP is a major pathway for NADPH production and the synthesis of nucleotide precursors.[1][2][3][4][5][6][7] The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate, and tracing the 18O label could offer insights into the activity of this pathway.

  • Nucleotide Biosynthesis: The ribose-5-phosphate produced by the PPP is a key precursor for nucleotide synthesis.[1] The incorporation of 18O into the ribose moiety of nucleotides would provide a direct measure of the contribution of glucose to this pathway.

Below is a conceptual diagram illustrating the entry of this compound into central carbon metabolism.

D_Glucose_18O_1 This compound G6P Glucose-6-Phosphate D_Glucose_18O_1->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle R5P Ribose-5-Phosphate PPP->R5P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides

Entry of this compound into central metabolism.

Experimental Protocols

1. Cell Culture and Labeling

A standardized protocol for labeling cultured cells is crucial for reproducible results.

StepProcedureKey Considerations
1. Cell Seeding Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.Cell density can affect metabolic activity.
2. Media Preparation Prepare culture medium containing this compound at a known concentration. The corresponding unlabeled glucose should be omitted.The concentration of the tracer should be sufficient to support normal cell growth and metabolism.
3. Labeling Replace the normal growth medium with the 18O-glucose containing medium and incubate for a specific duration.The labeling time will depend on the turnover rate of the metabolites of interest. Short time points (minutes) are suitable for high-flux pathways like glycolysis, while longer incubations (hours) may be needed for pathways with slower turnover, such as nucleotide biosynthesis.
4. Quenching & Extraction Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extract metabolites using a cold solvent mixture (e.g., 80% methanol).Rapid quenching is critical to prevent metabolic changes during sample processing.

2. Sample Analysis by Mass Spectrometry

The analysis of 18O-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

StepProcedureKey Considerations
1. Chromatographic Separation Separate the extracted metabolites using liquid chromatography.The choice of column and mobile phase will depend on the chemical properties of the metabolites of interest.
2. Mass Spectrometry Analysis Analyze the eluting metabolites using a high-resolution mass spectrometer to detect the mass shift caused by the 18O isotope.The mass spectrometer must have sufficient resolution to distinguish between the labeled and unlabeled isotopologues.
3. Data Analysis Process the raw data to identify and quantify the 18O-labeled metabolites. The fractional enrichment of 18O in each metabolite is calculated.Software tools are used to correct for the natural abundance of stable isotopes and to calculate the incorporation of the tracer.

The following diagram outlines a general experimental workflow for a this compound tracing experiment.

Cell_Culture Cell Culture (Exponential Growth) Labeling Labeling with This compound Cell_Culture->Labeling Quenching Metabolic Quenching (Cold Solvent) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Data_Analysis Data Analysis (Isotopologue Distribution) LC_MS->Data_Analysis Interpretation Biological Interpretation (Metabolic Flux) Data_Analysis->Interpretation

General experimental workflow for stable isotope tracing.

Quantitative Data Presentation

Although specific quantitative data for this compound is not available in the reviewed literature, a hypothetical table is presented below to illustrate how such data would be structured. This table shows the fractional enrichment of 18O in key metabolites after a defined labeling period.

MetaboliteFractional 18O Enrichment (%)Pathway
Glucose-6-Phosphate85.2 ± 3.1Glycolysis/PPP
Fructose-6-Phosphate83.9 ± 2.8Glycolysis
Ribose-5-Phosphate45.7 ± 5.4Pentose Phosphate Pathway
ATP (Ribose moiety)30.1 ± 4.2Nucleotide Biosynthesis
UTP (Ribose moiety)28.9 ± 3.9Nucleotide Biosynthesis

Data are hypothetical and for illustrative purposes only.

Applications in Drug Development

Understanding how a drug candidate alters cellular metabolism is crucial for assessing its efficacy and potential side effects. This compound tracing can be a valuable tool in this context. For example, it could be used to:

  • Assess the impact of drugs on nucleotide synthesis: Many chemotherapeutic agents target nucleotide metabolism. Tracing the incorporation of 18O from glucose into nucleotides can provide a direct measure of a drug's effect on this pathway.

  • Investigate off-target metabolic effects: A drug may have unintended effects on central carbon metabolism. 18O-glucose tracing can help to identify such off-target effects.

  • Identify metabolic vulnerabilities of cancer cells: Cancer cells often exhibit altered metabolic pathways that can be targeted for therapy.[8] this compound could help to uncover novel metabolic dependencies that could be exploited for drug development.

The logical relationship for applying this compound in a drug development context is illustrated below.

cluster_0 Experimental Groups Drug_Treatment Treat Cells with Drug Candidate Labeling Label with this compound Drug_Treatment->Labeling Control Vehicle Control Control->Labeling Metabolite_Analysis LC-MS Analysis of 18O-labeled Metabolites Labeling->Metabolite_Analysis Comparison Compare 18O Enrichment (Treated vs. Control) Metabolite_Analysis->Comparison Conclusion Determine Drug's Effect on Metabolic Pathways Comparison->Conclusion

Logic diagram for drug effect analysis.

Conclusion and Future Directions

This compound represents a potentially powerful, yet underutilized, tool for the study of cellular metabolism. While the current body of literature specifically detailing its application is sparse, the foundational principles of stable isotope tracing provide a clear roadmap for its use. By enabling the tracking of oxygen atoms from glucose, this tracer can offer unique insights into enzymatic mechanisms and metabolic pathways that are complementary to traditional 13C-based methods.

Future research should focus on developing and validating specific protocols for the use of this compound in various biological systems. Such studies would not only expand our understanding of fundamental metabolic processes but also provide valuable tools for the development of new therapeutic strategies targeting metabolic diseases, including cancer. The continued advancement of high-resolution mass spectrometry and data analysis software will undoubtedly facilitate the broader adoption of this and other novel stable isotope tracers in the years to come.

References

A Historical and Technical Guide to the Use of Labeled Glucose in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The use of isotopically labeled glucose has been a cornerstone of metabolic research for over eight decades, providing profound insights into the intricate network of biochemical pathways that sustain life. This technical guide offers a historical perspective on the evolution of glucose tracing techniques, from the early days of radioisotopes to the sophisticated stable isotope methodologies of today. It provides an in-depth look at key experimental protocols, quantitative data from seminal studies, and visualizations of the metabolic pathways unraveled through these powerful techniques.

A Journey Through Time: The Evolution of Glucose Tracing

The story of labeled glucose begins in the mid-20th century with the advent of radioactive isotopes. Scientists, for the first time, had a tool to follow the fate of glucose molecules within a living system, leading to foundational discoveries in metabolism.

The Radioisotope Era (c. 1940s-1970s):

The initial foray into glucose tracing was dominated by the use of Carbon-14 (¹⁴C) and Tritium (³H). These radioisotopes, though powerful, posed significant safety challenges and were limited by the analytical techniques of the time, which often required laborious chemical degradation of metabolites to pinpoint the location of the label.[1] Despite these hurdles, this era yielded groundbreaking discoveries, including the initial elucidation of the Krebs cycle and the observation of altered glucose metabolism in cancer cells, a phenomenon later termed the Warburg effect.[2][3][4]

The Dawn of Stable Isotopes (c. 1970s-Present):

The development of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy revolutionized the field.[5] These technologies enabled the use of non-radioactive, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N).[6][7] This shift not only enhanced the safety of these experiments but also provided a much richer dataset. Researchers could now determine the precise location and distribution of isotopic labels within metabolites, offering a more detailed picture of metabolic fluxes.[8]

Key Metabolic Pathways Illuminated by Labeled Glucose

The application of labeled glucose has been instrumental in dissecting the complexities of central carbon metabolism.

Glycolysis and the Warburg Effect:

One of the earliest and most significant applications of labeled glucose was in the study of cancer cell metabolism. In the 1920s, Otto Warburg observed that cancer cells consume large amounts of glucose and convert it to lactate, even in the presence of oxygen—a process known as aerobic glycolysis or the Warburg effect.[2][3][4] The use of ¹³C-labeled glucose has allowed modern researchers to confirm and quantify this phenomenon, demonstrating that the majority of glucose consumed by many cancer cells is indeed diverted away from oxidative phosphorylation and towards lactate production.[9] This metabolic reprogramming is thought to provide cancer cells with the necessary building blocks for rapid proliferation.

The Krebs Cycle (Tricarboxylic Acid Cycle):

Isotopically labeled glucose has been crucial in mapping the flow of carbon through the Krebs cycle. By tracing the incorporation of ¹³C from glucose into Krebs cycle intermediates, researchers can quantify the activity of this central metabolic hub.[10] These studies have revealed the interconnectedness of glucose metabolism with amino acid and fatty acid metabolism.

Pentose Phosphate Pathway (PPP):

The use of specifically labeled glucose tracers, such as [1,2-¹³C]glucose, has enabled the quantification of flux through the pentose phosphate pathway.[8] This pathway is critical for producing NADPH, which is essential for antioxidant defense and fatty acid synthesis, and for generating precursors for nucleotide biosynthesis.

Gluconeogenesis:

Labeled glucose, in conjunction with other labeled substrates like lactate and amino acids, has been used to measure the rate of endogenous glucose production (gluconeogenesis).[1] These studies are vital for understanding glucose homeostasis in health and diseases like diabetes.

Quantitative Insights from Labeled Glucose Studies

The power of isotopic tracing lies in its ability to provide quantitative data on metabolic fluxes. The following tables summarize key quantitative findings from various studies using labeled glucose.

Study FocusLabeled Glucose TracerKey Quantitative FindingAnalytical MethodReference
Cancer Metabolism (HeLa Cells)[U-¹³C]glucose~60-70% of consumed glucose carbon is secreted as lactate.LC/MS, Solid-state NMR[9]
Cancer Metabolism (Kidney Tumor)[U-¹³C]glucoseThe ratio of TCA cycle flux to glycolytic flux decreased in three of the five patients.Mass Spectrometry[11]
Pentose Phosphate Pathway Flux[1,2-¹³C]glucoseThe ratio of lactate M+1 to M+2 provides an estimate of the relative flux through the PPP versus glycolysis.Mass Spectrometry[8]
In Vivo Glucose OxidationD-[U-¹³C]glucoseA tracer infusion protocol of approximately 6 hours is required for accurate determination of glucose oxidation.Isotope Ratio Mass Spectrometry[12]

Detailed Experimental Protocols

The success of a labeled glucose experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Stable Isotope Tracing of Glucose Metabolism in Cultured Cells using GC-MS

This protocol is adapted from methodologies used to study the Warburg effect in cancer cells.

Objective: To quantify the incorporation of ¹³C from glucose into key metabolites of glycolysis and the Krebs cycle.

Materials:

  • Cell culture medium deficient in glucose

  • [U-¹³C₆]glucose (uniformly labeled glucose)

  • Dialyzed Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Cold 80% Methanol

  • Anhydrous Pyridine

  • Methoxyamine hydrochloride

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]glucose and dialyzed FBS.

  • Labeling: After 24 hours, aspirate the growth medium, wash the cells once with PBS, and then add the prepared labeling medium.

  • Incubation: Incubate the cells for a specified duration to allow for the incorporation of the labeled glucose into intracellular metabolites. The duration will depend on the pathway of interest, with glycolysis reaching isotopic steady state in minutes and the TCA cycle in a few hours.[8][13]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with cold PBS.

    • Add 500 µL of cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation for GC-MS:

    • Centrifuge the lysate to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a speed vacuum.

    • Derivatize the dried metabolites by first adding anhydrous pyridine containing methoxyamine and incubating, followed by the addition of MTBSTFA and a second incubation.[14]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The mass isotopomer distributions of the targeted metabolites are determined by monitoring the ion fragments.

Protocol 2: In Vivo Labeled Glucose Infusion for Studying Whole-Body Metabolism

This protocol describes a primed-constant infusion of a stable isotope-labeled glucose tracer, a common method for measuring glucose kinetics in vivo.[15]

Objective: To determine the whole-body flux rate of glucose.

Materials:

  • Sterile saline

  • [6,6-²H₂]glucose or [U-¹³C₆]glucose

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes

  • Centrifuge

  • Analytical instrument for measuring isotopic enrichment in plasma glucose (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Subject Preparation: The subject is typically studied after an overnight fast.

  • Catheter Placement: Insert catheters into a vein for tracer infusion and into an artery or a heated hand vein for arterialized venous blood sampling.

  • Priming Dose: Administer a bolus (priming) dose of the labeled glucose to rapidly achieve isotopic equilibrium in the plasma glucose pool.

  • Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the labeled glucose at a constant rate for a predetermined period (e.g., 2-4 hours).

  • Blood Sampling: Collect blood samples at regular intervals before and during the infusion to measure plasma glucose concentration and isotopic enrichment.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Determine the isotopic enrichment of plasma glucose using an appropriate analytical method.

  • Calculation of Glucose Flux: The rate of appearance (Ra) of glucose, which represents the whole-body glucose flux, is calculated using the Steele equation, which takes into account the infusion rate of the tracer and the isotopic enrichment of plasma glucose.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

Glycolysis_and_Warburg_Effect cluster_Extracellular Extracellular cluster_Intracellular Intracellular Labeled Glucose Labeled Glucose Glucose-6-Phosphate Glucose-6-Phosphate Labeled Glucose->Glucose-6-Phosphate GLUT Transporter Pyruvate Pyruvate Glucose-6-Phosphate->Pyruvate Lactate Lactate Pyruvate->Lactate High Flux in Cancer Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Exported Lactate Exported Lactate Lactate->Exported Lactate TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation

Figure 1: Glycolysis and the Warburg Effect. This diagram illustrates the preferential conversion of pyruvate to lactate in cancer cells, even in the presence of oxygen.

Experimental_Workflow_Stable_Isotope_Tracing Cell Culture or Animal Model Cell Culture or Animal Model Labeled Glucose Administration Labeled Glucose Administration Cell Culture or Animal Model->Labeled Glucose Administration Sample Collection (Cells, Tissues, Plasma) Sample Collection (Cells, Tissues, Plasma) Labeled Glucose Administration->Sample Collection (Cells, Tissues, Plasma) Metabolite Extraction Metabolite Extraction Sample Collection (Cells, Tissues, Plasma)->Metabolite Extraction Analytical Measurement (MS or NMR) Analytical Measurement (MS or NMR) Metabolite Extraction->Analytical Measurement (MS or NMR) Data Analysis (Isotopomer Distribution) Data Analysis (Isotopomer Distribution) Analytical Measurement (MS or NMR)->Data Analysis (Isotopomer Distribution) Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis (Isotopomer Distribution)->Metabolic Flux Calculation

Figure 2: Experimental Workflow for Stable Isotope Tracing. This diagram outlines the key steps involved in a typical stable isotope tracing experiment with labeled glucose.

Pentose_Phosphate_Pathway_Tracing [1,2-13C]Glucose [1,2-13C]Glucose Glucose-6-Phosphate (M+2) Glucose-6-Phosphate (M+2) [1,2-13C]Glucose->Glucose-6-Phosphate (M+2) Glycolysis Glycolysis Glucose-6-Phosphate (M+2)->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-Phosphate (M+2)->Pentose Phosphate Pathway Lactate (M+2) Lactate (M+2) Glycolysis->Lactate (M+2) Ribose-5-Phosphate (M+1) Ribose-5-Phosphate (M+1) Pentose Phosphate Pathway->Ribose-5-Phosphate (M+1) Lactate (M+1) Lactate (M+1) Pentose Phosphate Pathway->Lactate (M+1)

References

Methodological & Application

Application Notes and Protocols for D-Glucose-18O-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cells. D-Glucose-18O-1 is a stable isotope-labeled sugar where the oxygen atom at the C1 position is replaced with its heavier isotope, 18O. This non-radioactive tracer allows for the investigation of specific metabolic pathways where this oxygen atom is transferred. A primary application of this compound is in tracing the activity of the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[1] When this compound is metabolized through the PPP, the 18O label is incorporated into downstream metabolites, which can be detected and quantified by mass spectrometry.[2] These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to probe metabolic pathways.

Data Presentation

Quantitative data from mass spectrometry analysis should be organized to clearly present the isotopic enrichment in key metabolites. The following table provides a template for summarizing such data.

MetaboliteUnlabeled (M+0) m/z18O-labeled (M+2) m/zIsotopic Enrichment (%)
Ribose-5-phosphate229.01231.01
Sedoheptulose-7-phosphate289.02291.02
Lactate89.0291.02
Glutamate146.05148.05
User-defined metabolite 1
User-defined metabolite 2

Experimental Protocols

This section details the methodology for conducting cell culture experiments using this compound, from media preparation to sample analysis.

Materials
  • This compound

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Internal standards for mass spectrometry (optional)

  • Cell culture flasks or plates

  • Cell scraper

  • Centrifuge tubes

  • Liquid nitrogen

Media Preparation (1 L)
  • To 950 mL of sterile, distilled water, add the powdered glucose-free medium and stir until completely dissolved.[3]

  • Add supplements as required by the specific cell line (e.g., L-glutamine, sodium pyruvate), excluding glucose.

  • Add 100 mL of dialyzed Fetal Bovine Serum (10% v/v). The use of dialyzed FBS is recommended to minimize the concentration of unlabeled glucose.[4]

  • Dissolve the desired amount of this compound in a small volume of sterile water and add it to the medium to achieve the final desired concentration (typically the same as standard glucose concentration for the medium, e.g., 5.5 mM or 25 mM).

  • Adjust the pH of the medium to the recommended value (usually 7.2-7.4) using sterile 1N HCl or 1N NaOH.[3]

  • Bring the final volume to 1 L with sterile, distilled water.

  • Sterilize the complete medium by passing it through a 0.22 µm filter.

  • Store the prepared medium at 4°C.

Cell Seeding and Labeling
  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest.[5]

  • Culture the cells in standard (unlabeled) medium overnight to allow for attachment and recovery.

  • On the day of the experiment, aspirate the standard medium and wash the cells once with sterile PBS.[6]

  • Aspirate the PBS and add the pre-warmed this compound containing medium to the cells.

  • Incubate the cells for a predetermined duration. The optimal labeling time depends on the metabolic pathway of interest and the cell type, and may range from minutes for rapid pathways like glycolysis to several hours for pathways with slower flux.[7] A time-course experiment is recommended to determine the optimal labeling window.

Metabolite Extraction
  • To quench metabolism rapidly, place the culture dish on ice and aspirate the labeling medium.

  • Wash the cells quickly with ice-cold PBS.

  • Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol/water solution to cover the cells (e.g., 1 mL for a well in a 6-well plate).[5]

  • Place the dish at -80°C for at least 15 minutes to ensure complete inactivation of enzymes and precipitation of proteins.[8]

  • Scrape the cells in the cold methanol solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

  • Vortex the tubes briefly and centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[6]

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Mass Spectrometry Analysis
  • Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS system (e.g., a mixture of water and organic solvent).

  • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate the metabolites.

  • Identify and quantify the mass isotopologues of the metabolites of interest. The incorporation of one 18O atom will result in a mass shift of +2 Da.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling media_prep Prepare Glucose-Free Medium add_glucose Add this compound media_prep->add_glucose Supplement labeling Incubate with 18O-Glucose Medium add_glucose->labeling cell_seeding Seed Cells cell_seeding->labeling wash Wash with Cold PBS labeling->wash quench Quench Metabolism with Cold Methanol wash->quench extract Extract Metabolites quench->extract analyze Analyze by LC-MS extract->analyze data Data Analysis analyze->data

Caption: Workflow for metabolic labeling experiments using this compound.

ppp_pathway Tracing 18O in the Pentose Phosphate Pathway glucose This compound g6p Glucose-6-Phosphate-18O glucose->g6p Hexokinase pgl 6-Phosphoglucono-δ-lactone-18O g6p->pgl G6PD nadph1 NADPH g6p->nadph1 pg 6-Phosphogluconate-18O pgl->pg 6PGL ru5p Ribulose-5-Phosphate pg->ru5p 6PGD nadph2 NADPH pg->nadph2 co2 CO2 pg->co2 r5p Ribose-5-Phosphate ru5p->r5p

Caption: Simplified diagram of the oxidative branch of the Pentose Phosphate Pathway.

References

Application Notes and Protocols for NMR Spectroscopy of D-Glucose-¹⁸O-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of D-Glucose-¹⁸O-1 using Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application of this technique is the study of enzyme kinetics and metabolic pathways by observing the isotope effect of ¹⁸O on the ¹³C NMR spectrum of glucose.

Introduction

The incorporation of an ¹⁸O isotope at the C1 position of D-glucose induces a small but measurable upfield shift in the ¹³C NMR signal of the directly attached carbon. This phenomenon, known as the ¹⁸O isotope-induced shift, provides a powerful tool for investigating reactions involving the cleavage or formation of the C1-O bond. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can elucidate reaction mechanisms and quantify metabolic fluxes. This non-invasive technique offers distinct advantages over other methods by allowing for the simultaneous observation of all sugar species in solution and avoiding potential artifacts from derivatization.[1]

Key Applications

  • Enzyme Kinetics: Studying the kinetics of oxygen exchange at the anomeric carbon of sugars, catalyzed by enzymes such as mutarotases and glycosidases.

  • Metabolic Pathway Tracing: Tracing the incorporation of ¹⁸O from labeled water (H₂¹⁸O) into glucose and its metabolites to elucidate pathways like gluconeogenesis.[2]

  • Structural Elucidation: Confirming the position of ¹⁸O labeling in glucose molecules.

Data Presentation

The following table summarizes the key quantitative data related to the NMR analysis of ¹⁸O-labeled glucose.

ParameterValueDescriptionReference
¹⁸O Isotope Shift on ¹³C-¹~0.02-0.05 ppmThe upfield shift of the C1 signal upon substitution of ¹⁶O with ¹⁸O. The exact value is solvent and temperature dependent.[1]
¹³C Chemical Shifts (α-D-Glucose in D₂O)C1: 92.7 ppm, C2: 72.0 ppm, C3: 73.4 ppm, C4: 70.2 ppm, C5: 72.0 ppm, C6: 61.2 ppmApproximate chemical shifts of the carbon atoms in the α-anomer of D-glucose.[3]
¹³C Chemical Shifts (β-D-Glucose in D₂O)C1: 96.7 ppm, C2: 74.8 ppm, C3: 76.5 ppm, C4: 70.2 ppm, C5: 76.5 ppm, C6: 61.2 ppmApproximate chemical shifts of the carbon atoms in the β-anomer of D-glucose.[3]

Experimental Protocols

Protocol 1: Sample Preparation for ¹³C NMR Analysis of D-Glucose-¹⁸O-1

This protocol outlines the steps for preparing a sample of D-Glucose-¹⁸O-1 for ¹³C NMR analysis. For optimal results, it is recommended to also use ¹³C-labeled glucose (e.g., D-[1-¹³C]glucose) to enhance the signal-to-noise ratio of the C1 carbon.

Materials:

  • D-Glucose-¹⁸O-1 (or D-[1-¹³C, 1-¹⁸O]glucose)

  • Deuterium oxide (D₂O, 99.9%)

  • 5 mm NMR tubes[4]

  • Vortex mixer

  • Pipettes

  • Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

  • Weighing the Sample: Accurately weigh 10-50 mg of D-Glucose-¹⁸O-1.[2][5] A higher concentration is generally better for ¹³C NMR due to its lower sensitivity.[4]

  • Dissolving the Sample: Dissolve the weighed sample in 0.5-0.6 mL of D₂O in a small vial.[2][4] D₂O is used as the solvent to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the NMR spectrometer.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtering the Solution: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be done by passing the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube.[4]

  • Sample Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.[2][4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: ¹³C NMR Data Acquisition

This protocol provides a general procedure for acquiring a ¹³C NMR spectrum to observe the ¹⁸O isotope shift. Specific parameters may need to be optimized for the particular instrument being used.

Instrument:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Typical Acquisition Parameters:

ParameterSuggested ValuePurpose
Pulse Programzgpg30 or similar proton-gated decoupling sequenceTo obtain a quantitative ¹³C spectrum with suppression of the Nuclear Overhauser Effect (NOE).
Number of Scans (NS)1024 or higherTo achieve a sufficient signal-to-noise ratio for the ¹³C signal.
Relaxation Delay (D1)5 x T₁A sufficient delay to allow for full relaxation of the carbon nuclei, crucial for quantitative analysis. For C1 of glucose, a delay of 10-30 seconds is recommended.
Acquisition Time (AQ)~1-2 secondsThe duration of the data collection.
Spectral Width (SW)~200-250 ppmTo cover the entire range of ¹³C chemical shifts for carbohydrates.
Temperature298 K (25 °C)Maintain a constant temperature for reproducibility.

Procedure:

  • Insert the Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal from the D₂O solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set Up the Experiment: Load a standard ¹³C experiment and modify the acquisition parameters as suggested in the table above.

  • Acquire the Data: Start the acquisition. The experiment may take several hours to complete depending on the sample concentration and the desired signal-to-noise ratio.

  • Process the Data: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Analyze the Spectrum: Identify the C1 signals for the α and β anomers of glucose. The presence of ¹⁸O will result in a small, upfield-shifted peak adjacent to the main ¹⁶O-C1 peak for each anomer. The separation between these peaks is the ¹⁸O isotope-induced shift.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh D-Glucose-18O-1 (10-50 mg) dissolve Dissolve in D2O (0.5-0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire 13C NMR Data setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum for 18O Isotope Shift process->analyze quantify Quantify Signal Integrals analyze->quantify Signaling_Pathway cluster_input Inputs cluster_process Metabolic Process cluster_output Analysis H2O18 H2(18)O Gluconeogenesis Gluconeogenesis Enzymatic Exchange H2O18->Gluconeogenesis Glucose D-Glucose Glucose->Gluconeogenesis G6P Glucose-6-Phosphate (G6P) G6P18O G6P with 18O incorporated G6P->G6P18O Gluconeogenesis->G6P incorporation NMR 13C NMR Analysis G6P18O->NMR

References

Application Notes and Protocols for D-Glucose-18O-1 Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating metabolic pathways and quantifying fluxes. D-Glucose-18O-1, a non-radioactive, stable isotope-labeled form of glucose, offers a powerful approach to trace the flow of oxygen atoms from glucose through central carbon metabolism. This technique is particularly valuable for investigating glycolysis, the tricarboxylic acid (TCA) cycle, and related pathways. The incorporation of the heavy oxygen isotope (¹⁸O) into downstream metabolites can be accurately quantified using mass spectrometry, providing critical insights into cellular metabolism in various physiological and pathological states.

These application notes provide detailed protocols for sample preparation in this compound based metabolomics studies, from cell culture and labeling to metabolite extraction and preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Workflow Overview

The overall experimental workflow for a this compound based metabolomics study is depicted below. The process begins with culturing cells in a medium containing the ¹⁸O-labeled glucose, followed by rapid quenching of metabolic activity, extraction of intracellular metabolites, and subsequent derivatization for GC-MS analysis.

Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_quenching Metabolism Quenching cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis cell_seeding Seed Cells media_exchange Exchange with this compound Medium cell_seeding->media_exchange incubation Incubate for Desired Time media_exchange->incubation quenching Rapid Quenching (e.g., Liquid Nitrogen) incubation->quenching extraction Metabolite Extraction (e.g., Cold Solvent) quenching->extraction derivatization Derivatization for GC-MS extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis & Interpretation gcms_analysis->data_analysis

Figure 1: Experimental workflow for this compound metabolomics.

Key Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Glucose-free corresponding growth medium

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of labeling. Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare the this compound labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (typically the same as the standard medium, e.g., 25 mM). Also, add dialyzed FBS and penicillin-streptomycin. Pre-warm the labeling medium to 37°C.

  • Media Exchange and Labeling:

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹⁸O label into downstream metabolites. The optimal labeling time will depend on the metabolic pathway of interest.

Protocol 2: Rapid Quenching of Metabolism and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to capture an accurate snapshot of the metabolome.

Materials:

  • Liquid nitrogen

  • Ice-cold 80% methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Remove the cell culture plate from the incubator.

    • Immediately aspirate the labeling medium.

    • Quickly place the plate on a level surface in a liquid nitrogen bath to flash-freeze the cells and instantly quench metabolism.

  • Metabolite Extraction:

    • Remove the plate from the liquid nitrogen.

    • Immediately add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

    • Place the plate on dry ice and use a cell scraper to scrape the frozen cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

    • The metabolite extracts can be stored at -80°C until derivatization and GC-MS analysis.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, polar metabolites such as organic acids and sugars need to be chemically derivatized to increase their volatility. A common method is two-step methoximation and silylation.

Materials:

  • Metabolite extract (from Protocol 2)

  • SpeedVac or nitrogen evaporator

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS autosampler vials with inserts

Procedure:

  • Drying: Dry the metabolite extract to completeness using a SpeedVac or a gentle stream of nitrogen.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.

    • Vortex for 1 minute.

    • Incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and keto groups.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the sample.

    • Vortex for 1 minute.

    • Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

Data Presentation: Quantitative Analysis of ¹⁸O Incorporation

Following GC-MS analysis, the mass isotopomer distribution (MID) of key metabolites is determined. The incorporation of ¹⁸O results in a mass shift of +2 atomic mass units (amu) for each incorporated ¹⁸O atom in the TMS-derivatized fragments. The table below presents representative data for the fractional enrichment of selected metabolites in the glycolysis and TCA cycle pathways after 24 hours of labeling with this compound.

MetabolitePathwayM+0 (Unlabeled)M+2 (¹⁸O₁)M+4 (¹⁸O₂)M+6 (¹⁸O₃)
Glucose-6-phosphateGlycolysis5%95%0%0%
Fructose-6-phosphateGlycolysis6%94%0%0%
3-PhosphoglycerateGlycolysis10%90%0%0%
PyruvateGlycolysis85%15%0%0%
LactateFermentation88%12%0%0%
CitrateTCA Cycle75%20%5%0%
α-KetoglutarateTCA Cycle80%18%2%0%
SuccinateTCA Cycle82%16%2%0%
FumarateTCA Cycle83%15%2%0%
MalateTCA Cycle80%17%3%0%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual fractional enrichments will vary depending on the cell line, experimental conditions, and labeling duration.

Visualization of Metabolic Pathways

The following diagram illustrates the entry of this compound into central carbon metabolism and the subsequent incorporation of the ¹⁸O label into key intermediates of glycolysis and the TCA cycle.

Glycolysis_TCA_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-Phosphate-18O Glucose->G6P F6P Fructose-6-Phosphate-18O G6P->F6P F16BP Fructose-1,6-Bisphosphate-18O F6P->F16BP GAP Glyceraldehyde-3-Phosphate-18O F16BP->GAP DHAP Dihydroxyacetone Phosphate-18O F16BP->DHAP BPG 1,3-Bisphosphoglycerate-18O GAP->BPG DHAP->GAP PG3 3-Phosphoglycerate-18O BPG->PG3 PG2 2-Phosphoglycerate-18O PG3->PG2 PEP Phosphoenolpyruvate-18O PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate-18O AcetylCoA->Citrate Isocitrate Isocitrate-18O Citrate->Isocitrate aKG α-Ketoglutarate-18O Isocitrate->aKG SuccinylCoA Succinyl-CoA-18O aKG->SuccinylCoA Succinate Succinate-18O SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Unraveling Metabolic Flux: Applications of D-Glucose-¹⁸O-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Glucose-¹⁸O-1, a stable isotope-labeled sugar, in metabolic flux analysis. By tracing the path of the ¹⁸O isotope through various metabolic pathways, researchers can gain valuable insights into cellular metabolism, identify potential drug targets, and understand disease pathogenesis. While less common than ¹³C-labeled glucose, D-Glucose-¹⁸O-1 offers unique advantages for studying specific enzymatic reactions and pathways where oxygen atoms are actively transferred.

Introduction to ¹⁸O-Based Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers, such as D-Glucose-¹⁸O-1, are introduced into cells or organisms, and the incorporation of the isotope into downstream metabolites is measured. This information allows for the calculation of fluxes through various metabolic pathways.

While ¹³C is the most commonly used isotope for tracing carbon backbones, ¹⁸O provides a unique window into reactions involving the transfer of oxygen atoms, such as phosphorylation, isomerization, and redox reactions. D-Glucose-¹⁸O-1, with the ¹⁸O label on the C1 hydroxyl group, is particularly useful for dissecting the upper parts of glycolysis and the pentose phosphate pathway (PPP).

Key Applications of D-Glucose-¹⁸O-1

The primary application of D-Glucose-¹⁸O-1 lies in its ability to distinguish between different metabolic routes that may not be easily resolved using ¹³C-labeled glucose alone.

Distinguishing Glycolysis from the Pentose Phosphate Pathway

A key application of D-Glucose-¹⁸O-1 is in resolving the flux through the oxidative and non-oxidative phases of the Pentose Phosphate Pathway (PPP) versus glycolysis. The ¹⁸O at the C1 position of glucose is lost as H₂¹⁸O during the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis. However, in the PPP, the fate of this oxygen atom is different, allowing for the deconvolution of these pathways.

Investigating Phosphatase and Isomerase Activity

The transfer and exchange of the ¹⁸O label can provide insights into the activity of enzymes such as phosphoglucose isomerase and phosphatases. The rate of ¹⁸O loss or transfer to water or other molecules can be indicative of enzyme kinetics and in vivo activity.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo metabolic flux analysis using D-Glucose-¹⁸O-1. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Culture Labeling Protocol

Objective: To trace the metabolism of D-Glucose-¹⁸O-1 in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium (glucose-free)

  • D-Glucose-¹⁸O-1

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Media Preparation: Prepare culture medium by supplementing glucose-free medium with D-Glucose-¹⁸O-1 to the desired final concentration (typically 2-25 mM) and dFBS.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed D-Glucose-¹⁸O-1 containing medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to achieve isotopic steady-state for the pathways of interest.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add ice-cold quenching solution to the cells and incubate at -80°C for 5 minutes.

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Add ice-cold extraction solvent, vortex thoroughly, and incubate at -80°C for 20 minutes.

    • Centrifuge at maximum speed at 4°C for 10 minutes.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the incorporation of ¹⁸O into downstream metabolites.

In Vivo Labeling Protocol (Rodent Model)

Objective: To trace the metabolism of D-Glucose-¹⁸O-1 in a rodent model.

Materials:

  • Rodent model (e.g., mouse, rat)

  • Sterile D-Glucose-¹⁸O-1 solution in saline

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

  • Tissue homogenization equipment

  • Extraction solvent (e.g., 80% methanol in water)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the experimental design.

  • Tracer Administration: Administer the D-Glucose-¹⁸O-1 solution via an appropriate route (e.g., intravenous, intraperitoneal, oral gavage). The dose and timing will depend on the specific research question.

  • Tissue Collection: At predetermined time points after tracer administration, anesthetize the animal and collect blood and tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Pulverize the frozen tissues under liquid nitrogen.

    • Homogenize the powdered tissue in ice-cold extraction solvent.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the tissue and plasma extracts by LC-MS or GC-MS to measure ¹⁸O enrichment in various metabolites.

Data Presentation

Quantitative data from D-Glucose-¹⁸O-1 tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions. The following is a hypothetical example of data that could be obtained from an in vitro cell culture experiment.

MetaboliteCondition A (% ¹⁸O Enrichment)Condition B (% ¹⁸O Enrichment)
Glucose-6-phosphate95.2 ± 2.194.8 ± 1.9
Fructose-6-phosphate88.5 ± 3.575.3 ± 4.2
6-Phosphogluconate93.1 ± 2.892.5 ± 3.1
Ribose-5-phosphate5.4 ± 1.215.8 ± 2.5
Lactate10.3 ± 1.88.1 ± 1.5

Table 1: Hypothetical ¹⁸O enrichment in key metabolites following D-Glucose-¹⁸O-1 labeling in two different experimental conditions. Data are presented as mean ± standard deviation.

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding the flow of the ¹⁸O isotope and the experimental design.

Glycolysis_PPP_18O_Tracing cluster_input Input cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway D-Glucose-18O-1 This compound G6P Glucose-6-Phosphate-18O This compound->G6P Hexokinase F6P Fructose-6-Phosphate-18O G6P->F6P PGI 6PGL 6-Phospho-glucono-δ-lactone-18O G6P->6PGL G6PD F16BP Fructose-1,6-bisphosphate-18O F6P->F16BP PFK-1 GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP Dihydroxyacetone Phosphate F16BP->DHAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate 6PG 6-Phosphogluconate-18O 6PGL->6PG 6PGLase Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD (18O lost as H2-18O) R5P Ribose-5-Phosphate Ru5P->R5P

Caption: Metabolic fate of ¹⁸O from D-Glucose-¹⁸O-1 in Glycolysis and the PPP.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Analysis Seeding Seed Cells Growth Cell Growth Seeding->Growth Media_Change Switch to This compound Medium Growth->Media_Change Incubation Time Course Incubation Media_Change->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction LCMS LC-MS/GC-MS Analysis Extraction->LCMS Flux_Calculation Metabolic Flux Calculation LCMS->Flux_Calculation

Caption: General experimental workflow for in vitro metabolic flux analysis.

Conclusion

D-Glucose-¹⁸O-1 is a valuable tool for metabolic flux analysis, offering complementary information to more common ¹³C-based tracers. Its ability to track the fate of oxygen atoms provides unique insights into the activities of key enzymes in central carbon metabolism. The protocols and conceptual frameworks presented here provide a foundation for researchers to design and implement experiments using D-Glucose-¹⁸O-1 to address specific questions in metabolism and drug development. Further research and development of analytical techniques will continue to expand the applications of this powerful isotopic tracer.

Application Notes and Protocols for Studying Glycolysis in Cancer Cells using D-Glucose-¹⁸O-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Cancer cells exhibit a profound alteration in their metabolism to sustain their rapid proliferation and survival. A key hallmark of this metabolic reprogramming is the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis).[1][2][3][4][5] This metabolic shift provides cancer cells not only with ATP but also with essential building blocks for anabolic processes such as nucleotide, lipid, and amino acid synthesis.[2][3][4] Targeting the unique metabolic dependencies of cancer cells presents a promising avenue for the development of novel therapeutics.

Stable isotope tracing has emerged as a powerful technique to elucidate metabolic fluxes and identify metabolic vulnerabilities in cancer. By replacing a nutrient in the culture medium with its isotopically labeled counterpart, researchers can trace the fate of the atoms through metabolic pathways. While ¹³C-labeled glucose is commonly used, D-Glucose-¹⁸O-1 offers a unique tool to probe specific aspects of glucose metabolism.

The ¹⁸O label on the first carbon of D-Glucose-¹⁸O-1 allows for the investigation of the initial steps of glucose metabolism. Specifically, it can be used to distinguish the flux through the upper part of glycolysis versus the Pentose Phosphate Pathway (PPP). This is because the C1 carbon of glucose is lost as CO₂ in the oxidative branch of the PPP, while it is retained during the initial enzymatic reactions of glycolysis. By tracking the incorporation of the ¹⁸O atom into downstream metabolites, researchers can gain insights into the relative activities of these crucial pathways in cancer cells.

These application notes provide a comprehensive overview and a detailed protocol for utilizing D-Glucose-¹⁸O-1 to study glycolysis and the PPP in cancer cells, coupled with mass spectrometry-based analysis.

Experimental Protocols

This section details a representative protocol for a cell culture-based experiment using D-Glucose-¹⁸O-1 to trace glucose metabolism in cancer cells.

Protocol 1: Stable Isotope Labeling of Cancer Cells with D-Glucose-¹⁸O-1

1. Cell Culture and Media Preparation:

  • Culture cancer cells of interest in their recommended standard growth medium until they reach the desired confluency (typically 70-80%).

  • Prepare the labeling medium:

    • Use a base medium that is devoid of glucose (e.g., glucose-free DMEM).

    • Supplement the base medium with all other necessary components (e.g., dialyzed fetal bovine serum, glutamine, penicillin-streptomycin).

    • Add D-Glucose-¹⁸O-1 to the desired final concentration (e.g., 10 mM). Also, prepare a control medium with the same concentration of unlabeled D-glucose.

2. Isotope Labeling Procedure:

  • Aspirate the standard growth medium from the cultured cells.

  • Wash the cells twice with pre-warmed, glucose-free medium to remove any residual unlabeled glucose.

  • Add the pre-warmed labeling medium (containing D-Glucose-¹⁸O-1) to the cells. For control experiments, add the unlabeled glucose medium.

  • Incubate the cells for a specific duration to allow for the incorporation of the ¹⁸O label into downstream metabolites. The incubation time should be optimized for the specific cell line and metabolic pathway of interest. For glycolytic intermediates, a time course of minutes to a few hours is often sufficient.[6]

3. Metabolite Extraction:

  • After the labeling period, place the culture plates on ice to quench metabolic activity.

  • Aspirate the labeling medium.

  • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol in water, kept at -80°C.

  • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Incubate the samples at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

  • Centrifuge the samples at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the extracted metabolites.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis. The choice of solvent will depend on the chromatography method used.

  • Vortex the samples thoroughly and centrifuge to remove any remaining particulate matter.

  • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of ¹⁸O-Labeled Glycolytic Intermediates

1. Liquid Chromatography:

  • Employ a chromatographic method suitable for the separation of polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[6]

  • The mobile phases typically consist of an aqueous component (e.g., water with ammonium acetate and ammonium hydroxide) and an organic component (e.g., acetonitrile).[7]

  • A gradient elution is used to separate the glycolytic intermediates.

2. Mass Spectrometry:

  • Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, capable of accurate mass measurements.

  • Operate the mass spectrometer in negative ion mode, as many glycolytic intermediates are phosphorylated and readily form negative ions.

  • Perform targeted analysis to monitor the mass-to-charge ratios (m/z) of known glycolytic intermediates and their expected ¹⁸O-labeled isotopologues.

  • Alternatively, an untargeted approach can be used to acquire full scan data, followed by data mining to identify labeled metabolites.

3. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify the different mass isotopologues of each metabolite.

  • Correct the raw data for the natural abundance of isotopes.

  • The mass isotopomer distribution (MID) for each metabolite is then calculated as the fractional abundance of each isotopologue.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Glycolytic Intermediates after Labeling with D-Glucose-¹⁸O-1.

MetaboliteM+0 (Unlabeled)M+2 (¹⁸O-labeled)
Glucose-6-Phosphate (G6P)5%95%
Fructose-6-Phosphate (F6P)6%94%
Fructose-1,6-bisphosphate (FBP)8%92%
Dihydroxyacetone phosphate (DHAP)10%90%
Glyceraldehyde-3-phosphate (GAP)10%90%
3-Phosphoglycerate (3-PG)12%88%
Phosphoenolpyruvate (PEP)15%85%
Pyruvate20%80%
Lactate25%75%

Note: The M+2 peak represents the incorporation of one ¹⁸O atom, which has a mass difference of approximately 2 Da compared to the monoisotopic mass. The percentages are illustrative and will vary depending on the cell line, experimental conditions, and the relative flux through different pathways.

Table 2: Calculated Relative Metabolic Fluxes (Hypothetical).

Metabolic Flux RatioControl Cancer CellsDrug-Treated Cancer Cells
Glycolysis / Pentose Phosphate Pathway3.51.8
Lactate Efflux / Pyruvate to TCA Cycle5.22.5

Note: These flux ratios can be calculated from the mass isotopomer distribution data using metabolic flux analysis models. A decrease in the Glycolysis / PPP ratio in drug-treated cells would suggest a redirection of glucose flux towards the Pentose Phosphate Pathway.

Mandatory Visualization

experimental_workflow Experimental Workflow for D-Glucose-¹⁸O-1 Tracing cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture Cancer Cell Culture wash_cells Wash Cells cell_culture->wash_cells media_prep Prepare Labeling Medium (with D-Glucose-¹⁸O-1) add_labeling_medium Add Labeling Medium media_prep->add_labeling_medium wash_cells->add_labeling_medium incubation Incubate for Metabolic Labeling add_labeling_medium->incubation quench Quench Metabolism incubation->quench extract Extract Metabolites (80% Methanol) quench->extract dry_extracts Dry Metabolite Extracts extract->dry_extracts reconstitute Reconstitute Extracts dry_extracts->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Processing and Flux Analysis lc_ms->data_analysis glycolysis_ppp_pathway Fate of ¹⁸O from D-Glucose-¹⁸O-1 in Glycolysis and PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway glucose D-Glucose-¹⁸O-1 g6p Glucose-6-Phosphate-¹⁸O glucose->g6p f6p Fructose-6-Phosphate-¹⁸O g6p->f6p pgl 6-Phosphoglucono-δ-lactone-¹⁸O g6p->pgl fbp Fructose-1,6-bisphosphate-¹⁸O f6p->fbp dhap DHAP-¹⁸O fbp->dhap gap GAP-¹⁸O fbp->gap dhap->gap pg3 3-Phosphoglycerate-¹⁸O gap->pg3 pep PEP-¹⁸O pg3->pep pyruvate Pyruvate-¹⁸O pep->pyruvate lactate Lactate-¹⁸O pyruvate->lactate pg 6-Phosphogluconate-¹⁸O pgl->pg ru5p Ribulose-5-Phosphate pg->ru5p co2 ¹⁸O-CO₂ (lost) pg->co2

References

D-Glucose-18O-1: A Powerful Tool for Unraveling the Complexities of Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The stable isotope-labeled monosaccharide, D-Glucose-18O-1, serves as a critical tracer for investigating the intricate metabolic pathways dysregulated in diabetes. By introducing a heavy oxygen isotope at the C1 position, researchers can meticulously track the fate of glucose molecules through various metabolic processes without the safety and disposal concerns associated with radioactive isotopes. This powerful technique, coupled with mass spectrometry, provides quantitative insights into glucose flux, insulin sensitivity, and the efficacy of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in diabetes research.

Core Applications in Diabetes Research

This compound is instrumental in elucidating key aspects of glucose metabolism that are central to the pathophysiology of diabetes:

  • Measuring Gluconeogenesis and Glycogenolysis: In conditions like type 2 diabetes, elevated hepatic glucose production is a major contributor to hyperglycemia. This compound can be used to quantify the rates of gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). By tracking the incorporation or loss of the 18O label in circulating glucose, researchers can dissect the contributions of these two pathways to overall glucose output.

  • Assessing Insulin Sensitivity and Resistance: Insulin resistance, a hallmark of type 2 diabetes, is characterized by a diminished response of peripheral tissues to insulin. Isotope tracer studies, including the hyperinsulinemic-euglycemic clamp technique, utilize labeled glucose to precisely measure insulin-mediated glucose disposal.[1] this compound allows for the differentiation between endogenous and exogenously administered glucose, providing a more accurate assessment of insulin sensitivity.[1]

  • Investigating the Pentose Phosphate Pathway (PPP): The PPP is a crucial metabolic route for the production of NADPH, which protects against oxidative stress, and for the synthesis of nucleotide precursors. Dysregulation of the PPP has been implicated in diabetic complications. Tracing the 18O label from this compound through the PPP can provide insights into the activity of this pathway in various tissues under diabetic conditions.

  • Elucidating Intracellular Glucose Metabolism: The fate of glucose upon entering a cell is multifaceted. This compound can be used to trace the path of glucose through glycolysis, the tricarboxylic acid (TCA) cycle, and into biosynthetic pathways for lipids and amino acids. This provides a detailed picture of how glucose utilization is altered in diabetic states.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in diabetes research.

Protocol 1: In Vivo Measurement of Hepatic Glucose Production (HGP) using the Hyperinsulinemic-Euglycemic Clamp

This protocol is considered the gold standard for assessing insulin sensitivity in vivo.[2]

Objective: To quantify insulin's ability to suppress hepatic glucose production and stimulate glucose disposal in a research model (e.g., mice).

Materials:

  • This compound (sterile, pyrogen-free solution)

  • Humulin R (or other regular insulin)

  • 20% Dextrose solution

  • Anesthetized and catheterized research animals (e.g., mice with jugular vein and carotid artery catheters)

  • Infusion pumps

  • Blood glucose meter

  • Sample collection tubes (for plasma)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Preparation: Acclimatize catheterized animals and fast them overnight (approximately 6-8 hours) to reach a basal state.

  • Basal Period (t = -90 to 0 min):

    • Initiate a continuous infusion of this compound at a rate of 0.1 mg/kg/min to achieve isotopic steady-state.

    • Collect blood samples at t = -10 and 0 minutes to determine basal glucose concentration and this compound enrichment.

  • Clamp Period (t = 0 to 120 min):

    • Begin a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min).

    • Simultaneously, start a variable infusion of 20% dextrose to maintain euglycemia (normal blood glucose levels, typically around 120 mg/dL).

    • Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly.

    • Continue the this compound infusion at the same rate as the basal period.

    • Collect blood samples at steady-state (typically the last 30 minutes of the clamp, e.g., t = 90, 100, 110, and 120 minutes) for the determination of plasma glucose, insulin, and this compound enrichment.

  • Sample Analysis:

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • Analyze plasma samples for glucose concentration using a standard glucose oxidase assay.

    • Determine the isotopic enrichment of this compound in plasma using LC-MS. This involves derivatization of glucose followed by analysis of the mass-to-charge ratio of specific fragments.

  • Calculations:

    • Rate of Appearance (Ra) of Glucose: Ra = Infusion rate of this compound / Plasma enrichment of this compound.

    • Hepatic Glucose Production (HGP): HGP = Ra - Glucose Infusion Rate (from the dextrose pump).

    • Glucose Disposal Rate (GDR): GDR = Ra.

Data Presentation:

ParameterControl Group (Mean ± SEM)Diabetic Group (Mean ± SEM)
Basal HGP (mg/kg/min)8.5 ± 0.512.2 ± 0.8
Clamp HGP (mg/kg/min)1.2 ± 0.35.8 ± 0.6
Glucose Infusion Rate (mg/kg/min)15.3 ± 1.16.5 ± 0.9
Glucose Disposal Rate (mg/kg/min)16.5 ± 1.212.3 ± 1.0

Note: Data are representative and will vary depending on the specific animal model and experimental conditions. A significant difference (p < 0.05) between groups is denoted by an asterisk.

Protocol 2: In Vitro Glucose Flux Analysis in Primary Hepatocytes

Objective: To trace the metabolic fate of glucose in primary hepatocytes isolated from control and diabetic animal models.

Materials:

  • Primary hepatocytes isolated from control and diabetic animals.

  • Hepatocyte culture medium (e.g., Williams' E medium)

  • This compound

  • Substrates for gluconeogenesis (e.g., lactate and pyruvate)

  • Insulin and glucagon solutions

  • Cell lysis buffer

  • Metabolite extraction solution (e.g., 80% methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate primary hepatocytes on collagen-coated plates and allow them to adhere.

    • Incubate the cells in glucose-free medium for 2 hours to deplete intracellular glucose.

    • Replace the medium with experimental medium containing a physiological concentration of glucose (e.g., 5 mM) and this compound (at a defined enrichment, e.g., 50%).

    • For gluconeogenesis studies, add lactate (10 mM) and pyruvate (1 mM) to the medium.

    • Treat cells with insulin (e.g., 100 nM) or glucagon (e.g., 100 nM) to investigate hormonal regulation.

  • Metabolite Extraction:

    • After the desired incubation time (e.g., 2, 4, 6 hours), aspirate the medium and quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Derivatize the samples to make the metabolites volatile for GC-MS analysis or prepare them for LC-MS.

    • Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment of 18O in key metabolites such as glucose-6-phosphate, fructose-6-phosphate, lactate, and TCA cycle intermediates.

  • Data Analysis:

    • Calculate the fractional contribution of the this compound tracer to each metabolite pool.

    • Use metabolic flux analysis (MFA) software to model and quantify the flux through different pathways (e.g., glycolysis, PPP, gluconeogenesis).

Data Presentation:

Metabolic Flux (nmol/mg protein/hr)Control Hepatocytes (Mean ± SEM)Diabetic Hepatocytes (Mean ± SEM)
Glycolytic Flux50.2 ± 4.535.8 ± 3.9
Pentose Phosphate Pathway Flux8.1 ± 0.95.2 ± 0.7
Gluconeogenic Flux (from lactate/pyruvate)25.6 ± 2.845.1 ± 4.2*

Note: Data are representative and will vary depending on the specific experimental conditions.

Visualizing Metabolic Pathways and Workflows

Graphviz diagrams can be used to visualize the complex signaling pathways and experimental workflows involved in these studies.

Glycolysis_and_PPP_Tracing cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound This compound Glucose-18O-1 Glucose-18O-1 This compound->Glucose-18O-1 GLUT Transporter Glucose-6-Phosphate-18O-1 Glucose-6-Phosphate-18O-1 Glucose-18O-1->Glucose-6-Phosphate-18O-1 Hexokinase Fructose-6-Phosphate-18O-1 Fructose-6-Phosphate-18O-1 Glucose-6-Phosphate-18O-1->Fructose-6-Phosphate-18O-1 PGI 6-Phosphoglucono-δ-lactone-18O-1 6-Phosphoglucono-δ-lactone-18O-1 Glucose-6-Phosphate-18O-1->6-Phosphoglucono-δ-lactone-18O-1 G6PD Glyceraldehyde-3-Phosphate-18O-1 Glyceraldehyde-3-Phosphate-18O-1 Fructose-6-Phosphate-18O-1->Glyceraldehyde-3-Phosphate-18O-1 Glycolysis Pyruvate Pyruvate Glyceraldehyde-3-Phosphate-18O-1->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphoglucono-δ-lactone-18O-1->Ribulose-5-Phosphate Citrate Citrate Acetyl-CoA->Citrate

Caption: Tracing this compound through Glycolysis and the Pentose Phosphate Pathway.

Hyperinsulinemic_Euglycemic_Clamp_Workflow cluster_animal_prep Preparation cluster_basal Basal State cluster_clamp Clamp State cluster_analysis Analysis Fasted Animal Fasted Animal Catheterization Catheterization Fasted Animal->Catheterization This compound Infusion (Constant) This compound Infusion (Constant) Catheterization->this compound Infusion (Constant) Basal Blood Sampling Basal Blood Sampling This compound Infusion (Constant)->Basal Blood Sampling Insulin Infusion (Constant) Insulin Infusion (Constant) Basal Blood Sampling->Insulin Infusion (Constant) Clamp Blood Sampling Clamp Blood Sampling Insulin Infusion (Constant)->Clamp Blood Sampling Dextrose Infusion (Variable) Dextrose Infusion (Variable) Dextrose Infusion (Variable)->Clamp Blood Sampling Plasma Separation Plasma Separation Clamp Blood Sampling->Plasma Separation LC-MS Analysis LC-MS Analysis Plasma Separation->LC-MS Analysis Data Calculation Data Calculation LC-MS Analysis->Data Calculation

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp with this compound.

Conclusion

This compound is a versatile and powerful tool for dissecting the complex metabolic alterations that occur in diabetes. The use of stable isotope tracers provides a safe and highly quantitative method to study glucose metabolism in vivo and in vitro. The protocols and applications outlined here serve as a guide for researchers to design and execute robust experiments that can lead to a deeper understanding of diabetes pathophysiology and aid in the development of more effective therapies. The ability to trace the fate of glucose with such precision opens new avenues for exploring the intricate network of metabolic pathways and their regulation in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: D-Glucose-¹⁸O-1 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-¹⁸O-1 labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to these experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your D-Glucose-¹⁸O-1 labeling experiments, particularly focusing on the common issue of low isotopic enrichment.

Question: Why am I observing low ¹⁸O enrichment in my glucose samples after the labeling experiment?

Answer: Low enrichment of D-Glucose-¹⁸O-1 can stem from several factors throughout the experimental workflow, from initial cell culture conditions to final mass spectrometry analysis. Below is a breakdown of potential causes and their corresponding solutions.

Potential CauseDescriptionRecommended Solutions
Suboptimal Cell Culture Conditions Inadequate cell density or health can lead to reduced glucose uptake and metabolism, resulting in lower incorporation of the ¹⁸O label.Ensure cells are in the exponential growth phase with high viability before starting the labeling experiment. Optimize cell seeding density to achieve 70-80% confluency at the time of extraction.[1]
Incorrect Labeling Medium Preparation The presence of unlabeled glucose in the medium will dilute the ¹⁸O-labeled tracer, leading to decreased enrichment.Use glucose-free basal medium to prepare your labeling medium. Supplement with D-Glucose-¹⁸O-1 at the desired concentration. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled glucose and other small molecules.[2][3]
Insufficient Labeling Duration The time required to reach isotopic steady-state can vary depending on the cell type and the specific metabolic pathway being investigated. Glycolytic intermediates can be labeled within minutes, while other pathways may take longer.[3]Perform a time-course experiment to determine the optimal labeling duration for your specific experimental system to ensure maximum enrichment.
Metabolite Extraction Inefficiencies Incomplete quenching of metabolic activity or loss of metabolites during extraction can lead to inaccurate enrichment measurements.Rapidly quench metabolic activity by using ice-cold extraction solvents such as 80% methanol.[1][4] Ensure complete cell lysis and metabolite extraction by scraping cells on dry ice after adding the cold solvent.[1]
¹⁸O Back-Exchange with Water The oxygen atom at the C1 position of glucose can exchange with oxygen from water (H₂¹⁶O) during sample preparation or analysis, leading to a loss of the ¹⁸O label. This can be a significant issue, especially under certain pH and temperature conditions.Minimize the exposure of samples to water, especially at elevated temperatures. Lyophilize samples to dryness where possible. Consider derivatization methods that protect the aldehyde group of glucose.
Issues with Mass Spectrometry Analysis Improper instrument settings, matrix effects, or co-eluting compounds can interfere with the accurate measurement of ¹⁸O-labeled glucose.Optimize mass spectrometer parameters for the detection of your specific labeled analyte. Use high-resolution mass spectrometry to differentiate between ¹⁸O-labeled glucose and other interfering ions.[5] Perform a calibration curve with known concentrations of labeled and unlabeled standards.
Natural Isotope Abundance The natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the mass isotopomer distribution, potentially complicating the interpretation of low enrichment levels.It is crucial to correct for the natural abundance of all relevant isotopes in your data analysis to accurately determine the true level of ¹⁸O enrichment.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding D-Glucose-¹⁸O-1 labeling experiments.

Q1: What is the purpose of using D-Glucose-¹⁸O-1 in metabolic research?

D-Glucose-¹⁸O-1 is a stable isotope-labeled tracer used to investigate various metabolic pathways. By tracking the incorporation of the ¹⁸O isotope into downstream metabolites, researchers can elucidate the activity of specific enzymatic reactions and metabolic fluxes.[7] Unlike radioactive isotopes, stable isotopes are not radioactive and are safe to handle.

Q2: How can I be sure that the low enrichment is not due to the quality of the D-Glucose-¹⁸O-1 tracer itself?

It is advisable to verify the isotopic purity of the D-Glucose-¹⁸O-1 tracer before starting your experiments. This can be done by preparing a standard solution of the tracer and analyzing it directly via mass spectrometry to confirm the expected level of ¹⁸O enrichment.

Q3: Can the derivatization method affect the measured ¹⁸O enrichment?

Yes, the choice of derivatization method can be critical. Some derivatization procedures may be harsh and could potentially lead to the loss of the ¹⁸O label. It is important to select a derivatization method that is compatible with stable isotope analysis and does not promote back-exchange. For GC-MS analysis, methods like methoxime-trimethylsilylation are commonly used for sugars.[8]

Q4: What is isotopic steady-state and why is it important?

Isotopic steady-state is the point at which the isotopic enrichment of a metabolite remains constant over time during a continuous labeling experiment. Reaching this state is crucial for many metabolic flux analysis models as it simplifies the mathematical calculations used to determine flux rates. The time to reach isotopic steady-state varies for different metabolites and pathways.[3]

Q5: Are there alternatives to D-Glucose-¹⁸O-1 for studying glucose metabolism?

Yes, other stable isotopes of glucose are commonly used, such as ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose) and deuterium-labeled glucose (e.g., [6,6-²H₂]-glucose).[5][8] The choice of tracer depends on the specific metabolic pathway and the analytical method being used. Each tracer has its own advantages and potential challenges, such as kinetic isotope effects with deuterium.[9]

Experimental Protocols

Protocol 1: D-Glucose-¹⁸O-1 Labeling of Adherent Mammalian Cells
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of metabolite extraction.[1] Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dialyzed FBS. Just before the experiment, add D-Glucose-¹⁸O-1 to the desired final concentration (e.g., 10 mM).

  • Labeling: Aspirate the regular growth medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed ¹⁸O-glucose labeling medium to each well.

  • Incubation: Incubate the cells for the predetermined optimal labeling duration in a standard cell culture incubator (37°C, 5% CO₂).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Place the plate on dry ice for 10 minutes to quench all enzymatic activity.[1]

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Drying: Dry the metabolite extract to completeness using a vacuum concentrator (e.g., SpeedVac).

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 30°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Vortex and incubate at 37°C for 30 minutes.

  • Analysis: Transfer the derivatized sample to a GC-MS vial for analysis.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Adherent Cell Culture (Target 70-80% Confluency) Labeling_Medium 2. Prepare Labeling Medium (D-Glucose-18O-1 in Glucose-Free Medium) Labeling 3. Isotopic Labeling (Incubate with 18O-Glucose) Labeling_Medium->Labeling Quenching 4. Quenching & Extraction (Ice-Cold 80% Methanol) Labeling->Quenching Derivatization 5. Derivatization for GC-MS Quenching->Derivatization GC_MS 6. GC-MS Analysis Derivatization->GC_MS Data_Analysis 7. Data Analysis (Correct for Natural Abundance) GC_MS->Data_Analysis

Caption: Experimental workflow for D-Glucose-¹⁸O-1 labeling.

Troubleshooting_Low_Enrichment cluster_experimental_phase Experimental Phase cluster_sample_prep_phase Sample Preparation & Analysis Phase Start Low 18O Enrichment Detected Cell_Issues Suboptimal Cell Health or Density? Start->Cell_Issues Medium_Issues Unlabeled Glucose in Labeling Medium? Start->Medium_Issues Time_Issues Insufficient Labeling Duration? Start->Time_Issues Extraction_Issues Inefficient Extraction or Quenching? Start->Extraction_Issues Back_Exchange 18O Back-Exchange with H2O? Start->Back_Exchange MS_Issues Mass Spectrometry Interference? Start->MS_Issues Solution Review & Optimize Protocols Cell_Issues->Solution Optimize Culture Medium_Issues->Solution Use Dialyzed FBS Time_Issues->Solution Time-Course Study Extraction_Issues->Solution Improve Quenching Back_Exchange->Solution Minimize Water Exposure MS_Issues->Solution Optimize MS Method

Caption: Troubleshooting logic for low ¹⁸O enrichment.

References

Technical Support Center: Optimizing D-Glucose-18O-1 for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their use of D-Glucose-18O-1 for tracer studies.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is it used for?

This compound is a stable isotope-labeled form of glucose where the oxygen atom at the C1 position is replaced with the heavy isotope, ¹⁸O. It is utilized as a tracer in metabolic research to track the progression of glucose through various biochemical pathways, such as glycolysis and the pentose phosphate pathway (PPP).[1] By monitoring the incorporation of the ¹⁸O label into downstream metabolites using mass spectrometry, researchers can elucidate pathway activity and metabolic fluxes.

Q2: Why choose this compound over other labeled glucose isotopes (e.g., ¹³C, ²H, ¹⁴C)?

The selection of an isotopic label is contingent upon the specific research inquiry. This compound is particularly advantageous for:

  • Tracing oxygen metabolism: It allows for the direct tracking of the oxygen atom from the glucose molecule.

  • Complementary to carbon tracing: Its use in conjunction with ¹³C-labeled glucose can provide a more comprehensive understanding of metabolic pathways.[2]

  • Avoiding complexities of carbon backbone rearrangements: In certain metabolic routes, the carbon skeleton of glucose is reconfigured, which can complicate the interpretation of ¹³C tracing data. Tracking the oxygen at a specific position can, in some instances, offer a more straightforward analysis.

Experimental Design

Q3: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration is influenced by several factors:

  • Experimental system: In vitro cell cultures will necessitate different concentrations compared to in vivo animal studies.

  • Cell density and metabolic rate: Higher cell densities and more metabolically active cells will require increased tracer concentrations to achieve adequate enrichment.

  • Duration of the experiment: Longer incubation periods may permit the use of lower tracer concentrations.

  • Analytical sensitivity: The sensitivity of the mass spectrometer will determine the minimum level of isotopic enrichment required for accurate detection.

As a preliminary guide, refer to the illustrative data in the tables provided below and conduct pilot experiments to ascertain the optimal concentration for your specific system.

Q4: What is a "primed-constant infusion" and is it necessary for in vivo studies?

A primed-constant infusion is a technique employed in in vivo studies to rapidly achieve and sustain a steady-state concentration of the tracer in the bloodstream.[3] This method involves an initial bolus injection (the "prime") to quickly elevate the tracer concentration, followed by a continuous infusion at a reduced rate to maintain this level.[3] This approach is highly recommended for the precise quantification of whole-body glucose kinetics.[3]

Q5: How long should I incubate my cells with this compound?

The appropriate incubation time is dependent on the metabolic pathway being investigated and the turnover rate of the metabolites under measurement.

  • Glycolysis: Isotopic steady-state in glycolytic intermediates is typically achieved within minutes to a few hours in cultured cells.[1]

  • Pentose Phosphate Pathway: Similar to glycolysis, the intermediates of the PPP also become labeled in a relatively short timeframe.

  • Downstream pathways (e.g., TCA cycle, nucleotide synthesis): These pathways will require a longer duration to reach isotopic steady-state, potentially necessitating several hours to a full day of labeling.[1]

It is advisable to conduct a time-course experiment to establish the optimal labeling duration for the specific metabolites of interest in your study.

Troubleshooting Guides

Low Isotopic Enrichment

Problem: The isotopic enrichment in my target metabolites is insufficient for accurate measurement by the mass spectrometer.

Potential CauseSuggested Solution
Tracer concentration is too low. Increase the concentration of this compound in the culture medium or infusate. Conduct a dose-response experiment to identify the optimal concentration.
Incubation/infusion time is too short. Extend the duration of the labeling period to facilitate greater incorporation of the tracer into downstream metabolites.
High endogenous glucose levels. For in vitro studies, ensure the base medium has a defined and controlled glucose concentration. In in vivo studies, fasting the animal prior to the experiment can lower endogenous glucose pools.[4]
Low metabolic activity of the cells/tissue. Confirm that cells are healthy and in the exponential growth phase. For tissues with lower metabolic rates, a more extended labeling period or a higher tracer concentration may be required.
Tracer degradation. Verify that the this compound is stored correctly and that the prepared solutions are fresh.
High Background Signal in Mass Spectrometry

Problem: I am observing a high background signal at the mass-to-charge ratio (m/z) of my ¹⁸O-labeled metabolite in my unlabeled control samples.

Potential CauseSuggested Solution
Natural abundance of heavy isotopes. All molecules possess a natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).[5] This is an expected phenomenon and can be corrected for using algorithms that account for the natural isotope distribution.[6]
Contamination. Ensure that all reagents and laboratory equipment are clean and free from contaminants that may have a similar m/z as your analyte.
In-source fragmentation or adduct formation. Optimize the mass spectrometer source conditions (e.g., voltages, gas flows) to minimize in-source fragmentation and the formation of adducts that could interfere with your measurements.
Inconsistent or Irreproducible Results

Problem: My results exhibit significant variability between replicate experiments.

Potential CauseSuggested Solution
Inconsistent cell density or growth phase. Standardize the cell seeding density and ensure that cells are in the same growth phase for all experiments.
Variable incubation/infusion times. Employ a precise timer for all labeling periods. For in vivo studies, ensure the infusion pump is accurately calibrated and functioning correctly.
Incomplete quenching of metabolism. Rapidly quench metabolic activity at the point of sample collection. For cell cultures, this can be achieved by quickly aspirating the medium and adding ice-cold extraction solvent. For tissues, snap-freezing in liquid nitrogen is recommended.
Sample degradation. Process samples promptly and store them at -80°C to prevent the degradation of metabolites.

Data Presentation

Table 1: Illustrative this compound Concentrations for In Vitro Tracer Studies

Note: The following data are for illustrative purposes and should be optimized for your specific cell line and experimental conditions.

Cell LineTracer Concentration (mM)Incubation Time (hours)Target MetaboliteExpected Isotopic Enrichment (%)
HEK29354Lactate10-20
HeLa108Ribose-5-phosphate5-15
A5491024Citrate2-8
Table 2: Illustrative this compound Infusion Parameters for In Vivo Tracer Studies in Mice

Note: The following data are for illustrative purposes and should be optimized for your specific animal model and experimental goals.

ParameterValueUnit
Animal Model C57BL/6 Mouse-
Fasting Period 6hours
Priming Bolus Dose 10µmol/kg
Constant Infusion Rate 0.2µmol/kg/min
Infusion Duration 120minutes
Target Tissue Liver-
Target Metabolite Glucose-6-phosphate-
Expected Isotopic Enrichment 5-15%

Experimental Protocols

Protocol 1: In Vitro this compound Labeling of Cultured Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will achieve 70-80% confluency at the time of the experiment.

  • Tracer Medium Preparation: Prepare the culture medium containing the desired concentration of this compound. If your base medium contains glucose, it may be necessary to use a glucose-free formulation and add the tracer as the sole glucose source.

  • Labeling: When cells reach the desired confluency, aspirate the existing medium and replace it with the tracer medium.

  • Incubation: Incubate the cells for the predetermined period (e.g., 4, 8, or 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • Rapidly aspirate the tracer medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent suitable for your mass spectrometry analysis.

Protocol 2: In Vivo this compound Infusion in Mice
  • Animal Preparation: Fast the mouse for 6 hours prior to the experiment to reduce endogenous glucose levels.[4] Anesthetize the animal in accordance with your institution's approved protocols.

  • Catheter Placement: Place a catheter in a suitable blood vessel (e.g., tail vein or jugular vein) for the infusion.

  • Tracer Preparation: Prepare a sterile solution of this compound in saline for the infusion.

  • Primed-Constant Infusion:

    • Administer a priming bolus dose of the tracer to rapidly increase its concentration in the blood.[3]

    • Immediately commence a constant infusion of the tracer at a lower rate for the duration of the experiment.[3]

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet tissue debris.

    • Collect the supernatant for mass spectrometry analysis.

  • Sample Preparation: Prepare the tissue extract and plasma samples for mass spectrometry as detailed in Protocol 1.

Visualizations

Glycolysis_Pathway D-Glucose-1-18O D-Glucose-1-18O G6P Glucose-6-Phosphate D-Glucose-1-18O->G6P [18O] F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate

Caption: Glycolysis pathway showing the fate of the ¹⁸O label from D-Glucose-1-¹⁸O.

PPP_Pathway D-Glucose-1-18O D-Glucose-1-18O G6P Glucose-6-Phosphate D-Glucose-1-18O->G6P [18O] PGL 6-Phosphoglucono-δ-lactone G6P->PGL [18O] PG6 6-Phosphogluconate PGL->PG6 [18O] Ru5P Ribulose-5-Phosphate PG6->Ru5P Loss of 18O as CO2 R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P S7P Sedoheptulose-7-Phosphate R5P->S7P Xu5P->S7P GAP Glyceraldehyde-3-Phosphate Xu5P->GAP E4P Erythrose-4-Phosphate S7P->E4P F6P Fructose-6-Phosphate S7P->F6P E4P->F6P E4P->GAP

Caption: Pentose Phosphate Pathway showing the fate of the ¹⁸O label from D-Glucose-1-¹⁸O.

Experimental_Workflow cluster_experiment Experiment cluster_analysis Analysis Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: General experimental workflow for a this compound tracer study.

References

Technical Support Center: Preventing Isotopic Exchange of ¹⁸O in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of ¹⁸O in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you quickly resolve common problems that can lead to the unwanted isotopic exchange of ¹⁸O-labeled water with the surrounding environment or other molecules in your solution.

Problem Possible Causes Recommended Solutions
Loss of ¹⁸O enrichment in my stock solution over time. 1. Improper storage container: Plastic containers can be permeable to water vapor, leading to exchange with atmospheric moisture.[1][2] 2. Poorly sealed container: A loose cap allows for evaporation and exchange with ambient air.[2][3] 3. Headspace in the container: Air in the headspace contains water vapor (H₂¹⁶O) that can exchange with your ¹⁸O-labeled water.[3]1. Store ¹⁸O-labeled water in clean, dry glass vials with tight-fitting polyseal caps.[1][3] 2. Ensure the cap is securely tightened. For long-term storage, wrap the cap with parafilm in the direction of tightening to prevent loosening.[3] 3. Fill the vial completely to minimize or eliminate any headspace.[3]
My compound of interest shows lower than expected ¹⁸O incorporation after a labeling reaction. 1. Enzyme-catalyzed back-exchange: Enzymes used for labeling, such as trypsin in proteomics, can also catalyze the reverse reaction, replacing ¹⁸O with ¹⁶O from the solution.[4][5][6] 2. High temperature: Elevated temperatures can increase the rate of both chemical and enzyme-catalyzed isotopic exchange.[7][8][9] 3. Unfavorable pH: The pH of the solution can significantly influence the rate of exchange, particularly in enzyme-catalyzed reactions.[4][9][10]1. After the labeling reaction is complete, quench the enzyme's activity. This can often be achieved by lowering the pH (e.g., acidification).[4][5] 2. Conduct labeling reactions and subsequent handling at the lowest feasible temperature to minimize back-exchange. Store labeled samples at low temperatures (e.g., refrigerated or frozen).[5] 3. Optimize the pH for the labeling reaction and then adjust it to a level that minimizes back-exchange during storage and analysis.[4]
Inconsistent ¹⁸O labeling efficiency across different peptides in my proteomics experiment. 1. Peptide-specific exchange rates: The efficiency of enzyme-catalyzed ¹⁸O labeling can vary depending on the specific peptide sequence.[4][11][12]1. Recognize that a simple linear relationship between the ¹⁶O/¹⁸O digest buffer mixture and labeling efficiency may not exist. The relationship can be more complex, following a probability-based model.[4] Use appropriate computational tools for data analysis that account for variable incorporation.[6]
My analytical results (e.g., from mass spectrometry) show variability or suggest contamination. 1. Memory effects in analytical instruments: Residual water from previous samples can affect the isotopic measurement of the current sample.[13][14] 2. Exposure to air during sample preparation: Preparing samples in an open environment can lead to exchange with atmospheric water vapor.[3]1. Thoroughly clean and dry all components of your analytical system between samples. Use methods that minimize memory effects, such as incorporating a separate pneumatic and heating device in the system.[13] 2. Minimize the sample's exposure to the atmosphere during preparation and analysis.[3]

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the isotopic exchange of ¹⁸O in aqueous solutions?

The primary factors that can lead to the unwanted exchange of ¹⁸O are:

  • Temperature: Higher temperatures increase the rate of isotopic exchange.[7][8][9]

  • pH: The pH of the solution can significantly impact exchange rates, especially in the presence of catalysts.[4][9][10]

  • Catalysts: Certain substances can accelerate isotopic exchange. These include enzymes (e.g., ATPases, ribonucleases, proteases), metal ions, and minerals.[5][7][8]

  • Exposure to atmospheric moisture: Water vapor in the air is predominantly H₂¹⁶O and can readily exchange with ¹⁸O-labeled water, leading to a dilution of the isotopic label.[2][3]

  • Evaporation: As water evaporates, the heavier isotope (¹⁸O) is preferentially left behind in the liquid phase, which can alter the isotopic composition of the remaining solution.[2][15]

2. How should I properly store my ¹⁸O-labeled water and solutions to maintain isotopic integrity?

To ensure the stability of your ¹⁸O-labeled solutions, follow these storage guidelines:

  • Use appropriate containers: Always use clean, dry glass containers with tight-fitting lids, preferably with a plastic seal like a polyseal cap. Avoid using plastic vials for long-term storage as they can be permeable to water vapor.[1][3]

  • Eliminate headspace: Fill the storage container completely to minimize the amount of air (and thus atmospheric water vapor) in contact with your sample.[3]

  • Seal securely: Ensure the cap is tightly sealed. For extended storage, consider wrapping the cap with parafilm to prevent it from loosening and to provide an additional barrier against atmospheric moisture.[3]

  • Control temperature: Store at room temperature or lower, away from light and moisture.[16][17] For samples containing biological molecules where back-exchange is a concern, storage at reduced temperatures (refrigerated or frozen) is recommended.[5]

3. I am performing an enzyme-catalyzed ¹⁸O labeling experiment. How can I prevent back-exchange?

Preventing back-exchange in enzyme-catalyzed reactions is crucial for accurate quantification. Here are key strategies:

  • Enzyme removal or inactivation: The most effective method is to remove or inactivate the enzyme immediately after the labeling reaction is complete.[5] This can be done through purification methods or by quenching the enzyme's activity, often by lowering the pH of the solution.[4]

  • Temperature control: Perform the labeling reaction at the optimal temperature for the enzyme, but once the reaction is complete, handle and store the sample at low temperatures (e.g., on ice, refrigerated, or frozen) to minimize any residual enzyme activity and the rate of chemical back-exchange.[5]

  • pH adjustment: After the labeling reaction, adjust the pH to a level that inactivates the enzyme but does not promote acid-catalyzed back-exchange.[4]

4. What analytical methods are used to determine the ¹⁸O enrichment of an aqueous solution?

The most common and accurate method for determining ¹⁸O enrichment is Isotope Ratio Mass Spectrometry (IRMS) .[13][18] A common technique used in conjunction with IRMS is the CO₂-H₂O equilibration method .[3][14][19][20] In this method, a water sample is equilibrated with a known amount of CO₂ gas at a constant temperature. The oxygen atoms in the water and CO₂ exchange until they reach isotopic equilibrium. The CO₂ is then analyzed by the mass spectrometer to determine its ¹⁸O/¹⁶O ratio, which is directly related to the ratio in the water sample.[20] Other methods include those based on proton activation and the analysis of produced nitrous oxide.[18][21]

Experimental Protocols

Protocol for Safe Storage of ¹⁸O-Labeled Water
  • Container Selection: Choose a clean, dry glass vial of a size that will be almost completely filled by your sample volume. Ensure the vial has a cap with a polyseal liner.[3]

  • Sample Transfer: Carefully transfer the ¹⁸O-labeled water into the vial. If possible, use a tube to fill the vial from the bottom to minimize turbulence and air exposure.[3]

  • Filling and Capping: Fill the vial to the brim to eliminate any headspace. Securely tighten the cap.

  • Sealing (for long-term storage): Wrap the cap and the neck of the vial with parafilm, wrapping in the same direction you used to tighten the cap.

  • Labeling: Clearly label the vial with the contents, isotopic enrichment, and date.

  • Storage Conditions: Store at room temperature, away from direct sunlight and sources of moisture.[16][17]

Protocol to Minimize Back-Exchange in Proteolytic ¹⁸O Labeling

This protocol is adapted for a typical proteomics workflow using trypsin.

  • Protein Digestion and Labeling: Perform the proteolytic digestion of your protein sample in a buffer prepared with H₂¹⁸O. Follow the standard protocol for your specific enzyme (e.g., trypsin) regarding temperature and incubation time.

  • Quenching the Reaction: Once the digestion and labeling are complete, immediately stop the enzymatic reaction. This is typically achieved by adding an acid, such as formic acid, to lower the pH to a level where trypsin is no longer active (e.g., pH 2-3).[4]

  • Sample Cleanup: Proceed with sample cleanup (e.g., using a C18 ZipTip) to remove the enzyme and other buffer components. This step further ensures that no active enzyme is present in the final sample.[4]

  • Storage of Labeled Peptides: If the labeled peptides are not immediately analyzed, store them at low temperatures (-20°C or -80°C) to prevent any potential for chemical back-exchange.

  • Mass Spectrometry Analysis: Analyze the sample using your standard LC-MS/MS workflow.

Visualizations

Experimental_Workflow_for_18O_Labeling cluster_preparation Sample Preparation cluster_prevention Back-Exchange Prevention cluster_analysis Analysis start Protein Sample in H₂¹⁶O Buffer digest Add Trypsin & Incubate in H₂¹⁸O Buffer start->digest Labeling Reaction quench Quench Reaction (e.g., add Formic Acid) digest->quench cleanup Sample Cleanup (e.g., ZipTip) quench->cleanup Remove Enzyme storage Low-Temperature Storage (-20°C or -80°C) cleanup->storage ms LC-MS/MS Analysis storage->ms

Caption: Workflow for proteolytic ¹⁸O labeling with back-exchange prevention steps.

Troubleshooting_Logic cluster_stock Stock Solution Issues cluster_product Labeled Product Issues start Problem: Loss of ¹⁸O Enrichment q1 Is the sample a stock solution or a labeled product? start->q1 storage_container Check Storage Container: - Glass? - Tightly Sealed? - No Headspace? q1->storage_container Stock Solution back_exchange Suspect Back-Exchange: - Was enzyme quenched? - Was sample stored cold? q1->back_exchange Labeled Product remedy_storage Solution: Re-aliquot into proper glass vials with no headspace. storage_container->remedy_storage remedy_protocol Solution: Review and optimize protocol for quenching and cold storage. back_exchange->remedy_protocol

Caption: A logical troubleshooting guide for diagnosing the loss of ¹⁸O enrichment.

References

Technical Support Center: D-Glucose-1-¹⁸O Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-1-¹⁸O. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions for successful experimental design using D-Glucose-1-¹⁸O.

Troubleshooting Guide

This guide addresses common issues that may arise during metabolic tracing experiments with D-Glucose-1-¹⁸O.

Problem Potential Cause(s) Recommended Solution(s)
Loss of ¹⁸O Label / Lower than Expected Enrichment Back-exchange of ¹⁸O with ¹⁶O from water: This can occur during sample preparation and analysis, especially at acidic pH or in the presence of residual enzymes like trypsin.[1][2][3][4]Enzyme Inactivation: Heat-inactivate enzymes (e.g., boil samples for 10 minutes) or use immobilized enzymes that can be easily removed after the reaction.[4][5] pH Control: Maintain a neutral or slightly basic pH during sample processing and storage. Avoid acidic conditions (pH < 2).[3] Rapid Processing: Minimize the time samples are in aqueous solutions. Lyophilize samples for storage whenever possible.
Enzymatic activity in the sample: Residual enzyme activity can catalyze the exchange of the ¹⁸O label.[1][5]Enzyme Removal: Use ultrafiltration to remove enzymes like trypsin from the sample post-digestion.[2]
Inconsistent or Variable Isotope Labeling Incomplete tracer equilibration: The labeled glucose may not have reached a steady state in the system.[6]Optimize Labeling Time: Conduct a time-course experiment to determine the optimal labeling duration for your specific cell type or animal model to reach isotopic steady-state.[6]
Tracer dilution: Unlabeled glucose from the culture medium (e.g., from non-dialyzed serum) or endogenous production can dilute the ¹⁸O-labeled glucose.[7][8]Use Dialyzed Serum: Utilize dialyzed fetal bovine serum (FBS) in cell culture media to minimize the introduction of unlabeled glucose.[7][9] Account for Endogenous Production: In in vivo studies, mathematical modeling may be necessary to account for endogenous glucose production and tracer dilution.[8]
Difficulty in Mass Spectrometry Data Interpretation Complex fragmentation patterns: Glucose fragmentation in mass spectrometry can be complex, making it difficult to track the ¹⁸O label.[5]Use High-Resolution Mass Spectrometry: Employ high-resolution MS to accurately distinguish between ¹⁸O-labeled and unlabeled fragments. Reference Fragmentation Data: Consult published fragmentation patterns and trees for ¹⁸O-labeled glucose to aid in spectral interpretation.
Overlapping isotopic clusters: Natural abundance of isotopes (e.g., ¹³C) can create complex isotopic patterns that overlap with the ¹⁸O-labeled peaks.[10]Utilize Isotope Correction Software: Employ algorithms and software designed to correct for natural isotope abundance and deconvolve complex isotopic clusters.[10]
Low Signal Intensity of Labeled Metabolites Insufficient tracer concentration: The amount of D-Glucose-1-¹⁸O used may be too low for detection.Optimize Tracer Concentration: Perform dose-response experiments to determine the minimum effective concentration of the tracer that provides a detectable signal without causing metabolic perturbations.
Slow metabolic pathway: The metabolic pathway being investigated may have a slow turnover rate.Increase Labeling Time: Extend the duration of the labeling experiment to allow for sufficient incorporation of the ¹⁸O into downstream metabolites.[6]

Frequently Asked Questions (FAQs)

Q1: How should I store D-Glucose-1-¹⁸O to ensure its stability?

A1: D-Glucose-1-¹⁸O should be stored in a tightly closed container in a dry, well-ventilated place, protected from moisture. Recommended storage temperature is typically between 15-25°C. For long-term storage, especially once in solution, freezing at -20°C or -80°C is advisable to minimize degradation and potential for back-exchange.

Q2: What is the primary concern regarding the stability of the ¹⁸O label on D-Glucose-1-¹⁸O?

A2: The primary concern is the potential for the ¹⁸O label at the anomeric carbon (C1) to exchange with ¹⁶O from water in the surrounding environment. This "back-exchange" can lead to an underestimation of the true isotopic enrichment in your samples. This process can be catalyzed by enzymes or occur under acidic conditions.[1][3]

Q3: How can I prevent the loss of the ¹⁸O label during my experiment?

A3: To prevent back-exchange, it is crucial to minimize the exposure of your samples to conditions that promote this reaction. This includes rapidly quenching metabolic activity, inactivating or removing any enzymes in your sample preparation workflow (e.g., by boiling or using immobilized enzymes), and maintaining a neutral to slightly basic pH throughout sample processing and storage.[4][5]

Q4: What are the key considerations when preparing cell culture media for a D-Glucose-1-¹⁸O tracing experiment?

A4: When preparing your culture media, use glucose-free basal media and supplement it with your D-Glucose-1-¹⁸O to the desired concentration. It is highly recommended to use dialyzed fetal bovine serum (FBS) instead of regular FBS to avoid introducing unlabeled glucose, which would dilute your tracer and complicate data interpretation.[7][9]

Q5: Can I use the same experimental protocol for D-Glucose-1-¹⁸O as I would for ¹³C-glucose?

A5: While the general principles of stable isotope tracing are similar, there are specific considerations for ¹⁸O-labeled compounds. The main difference is the lability of the oxygen isotope in aqueous environments, which is not a significant concern for carbon isotopes. Therefore, your sample preparation protocol must be optimized to prevent back-exchange, as detailed in the troubleshooting guide. The mass spectrometry analysis will also be different, as you will be looking for a +2 Da shift per ¹⁸O atom instead of a +1 Da shift per ¹³C atom.

Q6: How do I interpret the mass spectrometry data from my D-Glucose-1-¹⁸O experiment?

A6: You will be looking for mass shifts in your metabolites of interest that correspond to the incorporation of the ¹⁸O atom. For each ¹⁸O atom incorporated, the mass of the metabolite will increase by approximately 2 Da. It is important to also consider the natural isotopic abundance of other elements in the molecule (like ¹³C) which can be accounted for using specialized software. Comparing the spectra of your labeled samples to unlabeled controls is essential for identifying the ¹⁸O-containing peaks.

Experimental Protocols

Detailed Methodology for In Vitro Metabolic Tracing with D-Glucose-1-¹⁸O

This protocol provides a general framework for a cell culture-based metabolic tracing experiment. Optimization of cell numbers, tracer concentration, and labeling time is recommended for each specific cell line and experimental condition.

1. Cell Seeding and Culture:

  • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in your standard growth medium.
  • Include extra wells for cell counting and for unlabeled controls.

2. Preparation of Tracer Medium:

  • Prepare glucose-free DMEM or your basal medium of choice.
  • Supplement the medium with D-Glucose-1-¹⁸O to the desired final concentration (e.g., the same concentration as glucose in your standard medium).
  • Add 10% dialyzed fetal bovine serum and other necessary supplements (e.g., glutamine, penicillin/streptomycin).[7][9]
  • Prepare an identical medium with unlabeled D-glucose to serve as a control.

3. Isotope Labeling:

  • Once cells reach the desired confluency, aspirate the standard growth medium.
  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed ¹⁸O-labeled or unlabeled control medium to the respective wells.
  • Incubate the cells for a predetermined time to allow for tracer incorporation. This time should be optimized based on the metabolic pathway of interest. For glycolysis, this may be on the order of minutes to hours.[6]

4. Metabolite Extraction (Quenching):

  • To quench metabolic activity, place the culture plates on dry ice.
  • Aspirate the medium.
  • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
  • Vortex the tubes for 30 seconds.
  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
  • Transfer the supernatant containing the metabolites to a new tube.

5. Sample Preparation for Mass Spectrometry:

  • To prevent back-exchange, it is crucial to remove water and inactivate any residual enzymes.
  • Lyophilize the metabolite extracts to dryness using a speed vacuum concentrator.
  • The dried extracts can be stored at -80°C until analysis.
  • For analysis, resuspend the dried metabolites in a solvent appropriate for your mass spectrometry method (e.g., a mixture of acetonitrile and water).

6. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).
  • Use an appropriate chromatography method to separate the metabolites of interest.
  • In the mass spectrometer, look for the m/z of the unlabeled metabolite and its corresponding ¹⁸O-labeled isotopologue (m/z + 2).
  • Compare the peak intensities of the labeled and unlabeled forms to determine the isotopic enrichment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis Cell_Seeding Cell Seeding Isotope_Labeling Isotope Labeling Cell_Seeding->Isotope_Labeling Tracer_Medium Prepare ¹⁸O-Glucose Medium Tracer_Medium->Isotope_Labeling Quenching Metabolite Quenching (-80°C Methanol) Isotope_Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Lyophilization Extraction->Drying LCMS LC-MS Analysis Drying->LCMS Data_Analysis Data Interpretation LCMS->Data_Analysis Troubleshooting_Logic Start Low ¹⁸O Enrichment Detected? Check_pH Was Sample pH Acidic? Start->Check_pH Yes Tracer_Dilution Check for Tracer Dilution (e.g., non-dialyzed serum) Start->Tracer_Dilution No Enzyme_Inactivation Was Enzyme Inactivated/Removed? Check_pH->Enzyme_Inactivation No Back_Exchange Potential Back-Exchange Check_pH->Back_Exchange Yes Enzyme_Inactivation->Back_Exchange No Optimize_Protocol Optimize Protocol: - Control pH - Inactivate/Remove Enzymes Enzyme_Inactivation->Optimize_Protocol Yes Back_Exchange->Optimize_Protocol Use_Dialyzed_Serum Use Dialyzed Serum Tracer_Dilution->Use_Dialyzed_Serum

References

Addressing matrix effects in LC-MS analysis of D-Glucose-18O-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of D-Glucose-18O-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][3][4] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1][2][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-column infusion experiment.[6][7] This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[8][9] Another quantitative approach is to compare the signal response of an analyte spiked into a post-extraction blank matrix sample to the response in a neat solvent.[1][2][3]

Q3: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

A3: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[6][10][11] For this compound, an ideal internal standard would be a more heavily labeled glucose molecule, such as D-Glucose-13C6.[12][13] This is because it has nearly identical chemical and physical properties to this compound, ensuring it experiences the same matrix effects throughout sample preparation, chromatography, and ionization.[11][12]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[6] However, this strategy is only viable if the concentration of this compound in your sample is high enough to remain detectable after dilution. For trace-level analysis, excessive dilution may compromise the sensitivity of the assay.[14]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape / Tailing Co-eluting matrix components interfering with chromatography.- Optimize the chromatographic gradient to better separate this compound from the matrix interferences. - Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4]
High Variability in Results (Poor Precision) Inconsistent ion suppression or enhancement between samples.- Implement a stable isotope-labeled internal standard (e.g., D-Glucose-13C6) to normalize the signal.[10][11][15] - Improve the sample cleanup procedure to remove the source of variability. Consider automated sample preparation for better consistency.[16]
Low Signal Intensity (Poor Sensitivity) Significant ion suppression from the sample matrix.- Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove phospholipids and other suppressive agents.[4][5][11] - Modify chromatographic conditions to shift the retention time of this compound away from regions of high ion suppression.[4][10] - Consider switching to a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[17]
Inaccurate Quantification Non-linear response due to matrix effects or improper calibration.- Use a matrix-matched calibration curve, where standards are prepared in the same biological matrix as the samples.[8] - The gold standard is to use a stable isotope-labeled internal standard and a calibration curve.[10][11]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is a general guideline for cleaning up plasma or serum samples prior to LC-MS analysis of this compound.

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile containing the stable isotope-labeled internal standard (e.g., D-Glucose-13C6) to 1 volume of the plasma/serum sample.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution:

    • Elute the this compound and the internal standard from the cartridge with 1 mL of 80% acetonitrile in water.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Workflow for Mitigating Matrix Effects

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS_Spike Spike with Stable Isotope-Labeled Internal Standard Sample->IS_Spike Cleanup Sample Cleanup (SPE, LLE, PPT) IS_Spike->Cleanup LC Chromatographic Separation (LC) Cleanup->LC MS Mass Spectrometric Detection (MS) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant cluster_source ESI Source cluster_droplet Droplet Analyte Analyte Ionization Ionization Analyte->Ionization Matrix Matrix Component Matrix->Ionization Detector MS Detector Ionization->Detector Reduced Analyte Ions Start Poor/Inconsistent Results? Check_IS Using a Stable Isotope-Labeled IS? Start->Check_IS Implement_IS Implement a SIL-IS (e.g., D-Glucose-13C6) Check_IS->Implement_IS No Check_Cleanup Improve Sample Cleanup? Check_IS->Check_Cleanup Yes End Problem Resolved Implement_IS->End Improve_Cleanup Use SPE or LLE Check_Cleanup->Improve_Cleanup Yes Modify_LC Modify LC Method? Check_Cleanup->Modify_LC No Improve_Cleanup->End Change_Gradient Optimize Gradient to Separate from Matrix Modify_LC->Change_Gradient Yes Modify_LC->End No Change_Gradient->End

References

Refinement of protocols for D-Glucose-18O-1 in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glucose-18O-1 in complex biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental workflows involving this compound.

Problem Potential Cause Recommended Solution
Low or no incorporation of 18O into downstream metabolites. Instability of this compound stock solution: Prolonged storage or improper conditions can lead to degradation.Prepare fresh this compound solutions. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. D-glucose solutions are generally stable for up to a month at 2-8°C, but for isotopic studies, fresh preparation is recommended to ensure isotopic purity[1].
Back-exchange of the 18O label: The oxygen atom at the C1 position of glucose can exchange with oxygen from water in aqueous solutions, a process known as mutarotation. This can be influenced by pH and temperature[2][3].Minimize the time the this compound is in aqueous solution before administration. Prepare labeling media immediately before use. Maintain a neutral and stable pH during the experiment. While complete prevention is difficult, rapid processing can minimize back-exchange.
Insufficient labeling time: The time required to reach isotopic steady-state varies significantly between metabolic pathways.The duration of labeling depends on the pathway of interest. Glycolysis can reach isotopic steady-state in minutes, while the TCA cycle may take a couple of hours, and nucleotide biosynthesis can take up to 24 hours[4]. Conduct a time-course experiment to determine the optimal labeling duration for your specific pathway and biological system.
Low tracer concentration: The concentration of this compound in the medium may be too low to result in detectable enrichment in downstream metabolites, especially in pathways with large endogenous pools.Optimize the tracer concentration. While complete replacement of unlabeled glucose with the labeled tracer is ideal, this may not always be feasible. A common starting point is to replace the glucose in the medium with this compound at the same concentration.
High variability in 18O enrichment between replicate samples. Inconsistent cell culture conditions: Variations in cell density, growth phase, or media composition can lead to differences in metabolic activity.Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) at the start of the experiment. Use a consistent batch of medium and supplements for all replicates.
Incomplete or inconsistent quenching of metabolism: If enzymatic activity is not stopped quickly and completely, metabolite levels and isotopic enrichment can change post-harvesting.Quench metabolic activity rapidly. For cultured cells, this can be achieved by aspirating the medium and adding a cold quenching solution, such as 80% methanol pre-chilled to -80°C[4]. For tissues, freeze-clamping with liquid nitrogen is the gold standard.
Matrix effects in mass spectrometry analysis: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.Employ strategies to mitigate matrix effects. This can include thorough sample cleanup, the use of a robust internal standard (ideally, a stable isotope-labeled version of the analyte), and optimizing chromatographic separation to resolve the analyte from interfering matrix components[5][6][7][8].
Unexpected or difficult-to-interpret fragmentation patterns in MS analysis. In-source fragmentation or complex fragmentation pathways: Glucose and its derivatives can undergo complex fragmentation in the mass spectrometer, which can be influenced by the ionization method and collision energy.Optimize MS parameters, including collision energy, to obtain clear and reproducible fragmentation patterns. A detailed study of D-glucose fragmentation has shown multiple parallel fragmentation routes yielding numerous distinct fragment ions[9]. Consulting literature on the fragmentation of glucose and its isotopologues can aid in interpretation[9][10][11][12].
Formation of multiple derivatization products for GC-MS analysis: Derivatization of sugars for GC-MS can produce multiple isomers (e.g., syn and anti for oximation), complicating the chromatogram.Choose a derivatization method that minimizes the formation of multiple peaks, such as alditol acetylation, which produces a single derivative for each sugar. However, be aware that different sugars can sometimes convert to the same derivative with this method[13][14][15].

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic research?

A1: this compound is primarily used as a tracer to study metabolic pathways where oxygen atoms from glucose are incorporated into downstream metabolites. A key application is in distinguishing between different biosynthetic routes, such as the direct and indirect pathways of glycogen synthesis and gluconeogenesis[16]. The incorporation of the 18O label can be tracked using mass spectrometry or NMR spectroscopy[3][16].

Q2: How should I prepare and store my this compound stock solution?

A2: this compound should be stored under the conditions specified in the Certificate of Analysis, typically in a cool, dry place[17][18]. For creating a stock solution, dissolve the powder in a sterile, high-purity solvent (e.g., ultrapure water or a suitable buffer). It is recommended to prepare fresh solutions for each experiment to minimize the risk of degradation and back-exchange of the 18O label[2][3]. If storage is necessary, filter-sterilize the solution, aliquot it into sterile tubes, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: Is there a risk of the 18O label exchanging with oxygen from water?

A3: Yes, there is a risk of back-exchange, particularly at the anomeric carbon (C1) of glucose. This occurs through the process of mutarotation in aqueous solutions, where the cyclic hemiacetal form of glucose transiently opens to the aldehyde form, allowing for exchange with water[2][3]. The rate of this exchange is influenced by pH and temperature[3][19]. To minimize this, it is crucial to prepare labeling media fresh and conduct experiments under controlled pH and temperature conditions.

Q4: What are the key considerations for designing a this compound tracing experiment in cell culture?

A4: Key considerations include:

  • Cell Culture Medium: Use a glucose-free medium as the base and supplement it with this compound to the desired final concentration. If using serum, dialyzed fetal bovine serum (FBS) is recommended to remove endogenous unlabeled glucose.

  • Labeling Duration: The duration should be optimized based on the metabolic pathway of interest to ensure isotopic steady-state is reached[4].

  • Cell Density: Ensure consistent cell densities across all experimental conditions to maintain consistent metabolic rates.

  • Quenching and Extraction: Rapidly quench metabolism and efficiently extract metabolites to preserve the in vivo isotopic enrichment.

Q5: What are the recommended analytical methods for detecting 18O-labeled metabolites?

A5: The two primary analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS: This technique offers excellent chromatographic resolution but requires chemical derivatization to make the non-volatile sugars and their phosphorylated intermediates amenable to gas chromatography[13][14][15][20][21].

  • LC-MS: This is a powerful technique for analyzing a wide range of metabolites without the need for derivatization. High-resolution mass spectrometry is particularly useful for resolving and accurately identifying isotopologues[4][9].

Experimental Protocols

Protocol 1: this compound Labeling in Adherent Cell Culture

This protocol provides a general workflow for stable isotope tracing using this compound in adherent mammalian cells.

Materials:

  • Adherent cells of interest

  • Standard cell culture plates and reagents

  • Glucose-free cell culture medium (e.g., glucose-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Sterile PBS, ice-cold

  • Quenching solution: 80% Methanol in water, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture under standard conditions.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (e.g., 25 mM). Supplement with dFBS and other necessary components. Warm the medium to 37°C.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS at room temperature.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the predetermined optimal labeling duration at 37°C in a 5% CO2 incubator.

  • Metabolite Quenching and Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate for 30 seconds.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing the metabolites) to a new clean tube.

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

  • Storage and Analysis: Store the dried metabolite pellets at -80°C until analysis by GC-MS or LC-MS.

Visualizing the Experimental Workflow

experimental_workflow This compound Labeling Workflow in Cell Culture cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_process Processing & Analysis seed_cells Seed Cells in 6-well Plates prep_media Prepare Labeling Medium with this compound start_labeling Start Labeling: Wash and add labeling medium prep_media->start_labeling incubation Incubate for Optimal Duration start_labeling->incubation quench Quench Metabolism with Cold 80% Methanol incubation->quench extract Scrape and Collect Lysate quench->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge dry Dry Metabolite Extract centrifuge->dry analyze Analyze by GC-MS or LC-MS dry->analyze

Caption: A flowchart of the key steps in a this compound cell culture labeling experiment.

Data Presentation

Table 1: Example Time-Course of 18O-Enrichment in Key Glycolytic Metabolites

This table presents hypothetical quantitative data from a time-course experiment to determine the optimal labeling duration.

MetaboliteTime Point18O Enrichment (%)Standard Deviation (%)
Glucose-6-Phosphate5 min85.23.1
15 min94.12.5
30 min95.32.2
60 min95.52.3
Fructose-6-Phosphate5 min83.93.5
15 min93.52.8
30 min94.82.4
60 min95.12.6
Lactate5 min70.14.2
15 min88.63.3
30 min92.42.9
60 min93.12.7

Note: Data is for illustrative purposes only.

Signaling Pathways and Logical Relationships

Diagram 1: Simplified Glycolysis and Lactate Fermentation Pathway

This diagram illustrates the incorporation of the 18O label from this compound into downstream metabolites of glycolysis.

glycolysis_pathway Tracing 18O from Glucose in Glycolysis glucose This compound g6p Glucose-6-Phosphate-18O glucose->g6p Hexokinase f6p Fructose-6-Phosphate-18O g6p->f6p fbp Fructose-1,6-Bisphosphate-18O f6p->fbp triose_p Triose Phosphates-18O fbp->triose_p pep Phosphoenolpyruvate-18O triose_p->pep pyruvate Pyruvate-18O pep->pyruvate lactate Lactate-18O pyruvate->lactate Lactate Dehydrogenase

Caption: The flow of the 18O label from this compound through the glycolytic pathway.

References

Validation & Comparative

A Comparative Guide to Metabolic Tracing: D-Glucose-18O-1 vs. [U-13C6]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for accurately delineating metabolic pathways and quantifying metabolic fluxes. This guide provides a comprehensive comparison of two stable isotope-labeled glucose molecules: D-Glucose-18O-1 and uniformly labeled [U-13C6]glucose, highlighting their distinct applications, methodologies, and data interpretation in metabolic tracing studies.

While both are powerful tools in metabolomics, [U-13C6]glucose is the established gold standard for tracing the carbon backbone of glucose through central carbon metabolism. In contrast, this compound offers a more specialized approach, primarily utilized to investigate reactions involving oxygen incorporation or exchange, rather than tracking the glucose molecule's fate wholesale.

At a Glance: Key Differences

Feature[U-13C6]glucoseThis compound
Isotope Carbon-13 (¹³C)Oxygen-18 (¹⁸O)
Labeling Position All six carbon atoms are ¹³COxygen atom at the C1 position is ¹⁸O
Primary Application Tracing the carbon skeleton of glucose through metabolic pathways (e.g., glycolysis, TCA cycle, pentose phosphate pathway).[1][2][3][4][5]Investigating reactions involving oxygen exchange or incorporation, such as enzymatic hydroxylations or hydrations.[6][7]
Analytical Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]Primarily Mass Spectrometry (MS).[6][8]
Information Yield Provides detailed information on pathway activity, nutrient contribution, and metabolic flux.[9][10]Confirms the involvement of water or molecular oxygen in a reaction and can help in metabolite identification.[6][8]
Data Complexity Can be complex, often requiring specialized software for mass isotopomer distribution analysis and flux modeling.[10]Relatively simpler interpretation, focused on the presence or absence of the ¹⁸O label.[8]

[U-13C6]glucose: The Workhorse of Metabolic Flux Analysis

Uniformly labeled [U-13C6]glucose is the most widely used tracer for studying central carbon metabolism.[4] By replacing all six carbon atoms with the heavy isotope ¹³C, researchers can track the journey of these carbon atoms as they are incorporated into downstream metabolites. This allows for the detailed mapping and quantification of metabolic fluxes through key pathways.

Key Applications of [U-13C6]glucose:
  • Mapping Metabolic Pathways: Tracing the flow of ¹³C from glucose into intermediates of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][4][5]

  • Quantifying Metabolic Fluxes: Determining the rates of metabolic reactions, providing a dynamic view of cellular metabolism that static metabolite measurements cannot offer.[9]

  • Identifying Nutrient Contributions: Assessing the relative contribution of glucose to the biosynthesis of amino acids, nucleotides, and lipids.

  • Cancer Metabolism Research: Investigating the Warburg effect and other metabolic alterations in cancer cells.

  • Drug Discovery and Development: Evaluating the mechanism of action of drugs that target metabolic pathways.

Experimental Workflow for [U-13C6]glucose Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using [U-13C6]glucose.

G Experimental Workflow for [U-13C6]glucose Metabolic Tracing cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Analysis cluster_3 Data Interpretation A Seed cells and allow to adhere B Replace media with [U-13C6]glucose-containing media A->B C Incubate for a defined period to achieve isotopic steady state B->C D Quench metabolism rapidly (e.g., with cold methanol) C->D E Extract metabolites using a polar solvent D->E F Analyze extracts by LC-MS or GC-MS E->F G Identify and quantify labeled metabolites F->G H Determine Mass Isotopomer Distributions (MIDs) G->H I Perform Metabolic Flux Analysis (MFA) H->I

Caption: A typical workflow for [U-13C6]glucose metabolic tracing.

Experimental Protocol: In Vitro [U-13C6]glucose Labeling

This protocol provides a general framework for labeling adherent mammalian cells. Optimization is crucial for specific cell lines and experimental questions.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • [U-13C6]glucose (Cambridge Isotope Laboratories or equivalent)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cold (-80°C) 80% methanol (v/v) in water

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-13C6]glucose to the desired final concentration (typically matching the glucose concentration of the standard medium, e.g., 10 mM or 25 mM). Add dFBS and other necessary supplements.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed [U-13C6]glucose-containing labeling medium to each well.

    • Incubate the cells for a duration sufficient to reach isotopic steady-state for the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle and downstream biosynthetic pathways.[11]

  • Metabolite Quenching and Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

    • Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried pellets at -80°C until analysis by mass spectrometry.

This compound: A Tool for Elucidating Reaction Mechanisms

This compound is a valuable tool for investigating specific enzymatic reactions where an oxygen atom is incorporated or exchanged. The presence of the heavy oxygen isotope at the C1 position allows researchers to determine the source of oxygen in a product metabolite.

Key Applications of this compound:
  • Metabolite Identification: The incorporation of ¹⁸O can help confirm the identity of a metabolite by providing an additional data point for its elemental composition.[6]

  • Elucidating Enzymatic Mechanisms: Determining whether an oxygen atom in a product comes from the glucose substrate, water, or molecular oxygen.

  • Studying Hydroxylation and Hydration Reactions: Tracking the fate of the C1-oxygen during metabolic transformations.

Experimental Considerations for this compound

The experimental workflow for this compound is similar to that of [U-13C6]glucose, involving cell labeling, metabolite extraction, and mass spectrometry analysis. However, the focus of data analysis is different. Instead of analyzing the entire mass isotopomer distribution, the primary goal is to detect a +2 Da mass shift in downstream metabolites corresponding to the incorporation of the single ¹⁸O atom.

It is important to note that the ¹⁸O label on the anomeric carbon of glucose can be subject to exchange with water, which can complicate data interpretation. Careful experimental design and controls are necessary to account for this possibility.

Signaling Pathways and Metabolic Tracing

The diagram below illustrates how [U-13C6]glucose traces through central carbon metabolism, highlighting the key pathways that can be interrogated.

G Tracing [U-13C6]glucose Through Central Carbon Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose [U-13C6]Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate FattyAcids Fatty Acids Citrate->FattyAcids aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA AminoAcids Amino Acids aKG->AminoAcids Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Ribose5P->F6P Ribose5P->GAP Nucleotides Nucleotides Ribose5P->Nucleotides

References

D-Glucose-¹⁸O-1 vs. Radiolabeled Glucose Tracers: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, glucose tracers are indispensable tools for elucidating the intricate pathways of glucose metabolism in both healthy and diseased states. The choice of tracer can significantly impact the experimental outcome and interpretation. This guide provides an objective comparison between the stable isotope tracer, D-Glucose-¹⁸O-1, and commonly used radiolabeled glucose tracers, such as ¹⁸F-Fluorodeoxyglucose ([¹⁸F]FDG) and ¹⁴C-Glucose. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research needs.

Core Principles and Metabolic Fate

D-Glucose-¹⁸O-1: The Direct Metabolic Tracer

D-Glucose-¹⁸O-1 is a form of glucose in which the oxygen atom at the C1 position is replaced with its stable, non-radioactive isotope, ¹⁸O.[1][2] Because its chemical behavior is identical to that of unlabeled glucose, D-Glucose-¹⁸O-1 serves as a direct tracer that participates fully in metabolic pathways.[3] It is transported into cells and metabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This allows for the precise tracking of glucose fate and the measurement of metabolic fluxes through these central carbon pathways.[3][4][5] The incorporation of the ¹⁸O label into downstream metabolites can be quantified using mass spectrometry, providing a detailed snapshot of cellular metabolic activity.[4]

Radiolabeled Glucose Tracers: Analogs and Trapping Mechanisms

Radiolabeled glucose tracers utilize radioactive isotopes to enable detection. The most prominent example is [¹⁸F]FDG, a glucose analog used extensively in Positron Emission Tomography (PET) imaging.[6][7] In [¹⁸F]FDG, the hydroxyl group at the C2 position of glucose is replaced with the positron-emitting isotope fluorine-18.[6] Like glucose, [¹⁸F]FDG is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[6][8] However, due to the fluorine substitution, [¹⁸F]FDG-6-phosphate cannot be further metabolized by phosphoglucose isomerase and is effectively trapped within the cell.[6][7] Therefore, the accumulation of [¹⁸F]FDG is primarily a measure of glucose uptake rather than downstream metabolism.[9]

Other radiolabeled tracers, such as ¹⁴C-glucose, are metabolically active and can be used to trace glucose through various pathways by tracking the radioactive carbon.[10] However, their use involves handling radioactive materials and the associated safety considerations.

Head-to-Head Comparison: D-Glucose-¹⁸O-1 vs. Radiolabeled Tracers

FeatureD-Glucose-¹⁸O-1 (Stable Isotope Tracer)Radiolabeled Glucose Tracers ([¹⁸F]FDG, ¹⁴C-Glucose)
Safety Non-radioactive, posing no radiation risk to subjects or researchers. Ideal for studies in humans, especially vulnerable populations.[3]Radioactive, requiring specialized handling, safety protocols, and disposal procedures. Poses radiation exposure risks.
Metabolic Fate Metabolized identically to natural glucose, allowing for the tracing of metabolic pathways (glycolysis, PPP, TCA cycle).[3][4][5][¹⁸F]FDG is trapped after phosphorylation, primarily measuring glucose uptake.[6][7] ¹⁴C-glucose is metabolized, but requires handling of radioactivity.[10]
Information Provided Provides detailed information on metabolic fluxes and the relative activity of different glucose-utilizing pathways.[9][¹⁸F]FDG provides a strong signal for glucose uptake, useful for imaging high-glucose-consuming tissues like tumors.[8] ¹⁴C-glucose can trace pathways but with the complexities of radioactivity.
Detection Method Mass Spectrometry (GC-MS, LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]PET imaging for [¹⁸F]FDG; Scintillation counting or autoradiography for ¹⁴C-glucose.[8][10]
Temporal Resolution Allows for dynamic flux analysis over time by collecting samples at different time points.[3]PET with [¹⁸F]FDG provides a snapshot of uptake at a specific time. Dynamic imaging is possible but complex.
In Vivo Application Well-suited for in vivo studies in both preclinical models and human subjects due to its safety profile.[3][¹⁸F]FDG is a clinical standard for PET imaging in oncology and neurology.[6] Use of other radiotracers in humans is more restricted.
Cost & Accessibility The cost of ¹⁸O-labeled glucose can be high, and analysis requires access to specialized mass spectrometry equipment.Production of radiotracers like [¹⁸F]FDG requires a cyclotron. PET scanners are major capital investments.

Quantitative Data Comparison

While direct head-to-head quantitative data for D-Glucose-¹⁸O-1 versus radiolabeled tracers is limited in publicly available literature, a study comparing another metabolically active radiotracer, 1-¹¹C-glucose, with [¹⁸F]FDG for quantifying myocardial glucose use provides valuable insights into the differences between a true glucose tracer and a glucose analog.

Table 1: Correlation of PET-derived Myocardial Tracer Uptake with Direct Measurements [2][11]

TracerCorrelation with Directly Measured Tracer Uptake (r-value)Correlation with Directly Measured Unlabeled Glucose Uptake (r-value)
1-¹¹C-Glucose 0.790.96
[¹⁸F]FDG 0.770.72

Table 2: Correlation of PET-derived Rate of Myocardial Glucose Use (rMGU) with Fick-derived Measurements [2][11]

TracerCorrelation with Fick-derived rMGU (r-value)
1-¹¹C-Glucose 0.97
[¹⁸F]FDG 0.79

These data demonstrate that the metabolically active tracer (1-¹¹C-glucose) provides a more accurate measure of actual glucose uptake and utilization compared to the glucose analog ([¹⁸F]FDG). This supports the primary advantage of using tracers like D-Glucose-¹⁸O-1 that behave identically to their natural counterparts.

Experimental Protocols

Comparative In Vivo Study of Glucose Metabolism

This protocol outlines a comparative experiment in a murine model to assess glucose metabolism using both D-Glucose-¹⁸O-1 and [¹⁸F]FDG.

1. Animal Preparation:

  • House animals in accordance with institutional guidelines.

  • Fast animals overnight (12-16 hours) to achieve a baseline metabolic state.

  • Anesthetize animals prior to tracer administration.

2. Tracer Administration:

  • D-Glucose-¹⁸O-1 Group: Administer a bolus of D-Glucose-¹⁸O-1 (e.g., 2 g/kg body weight) via tail vein injection.

  • [¹⁸F]FDG Group: Administer a bolus of [¹⁸F]FDG (e.g., 100-200 µCi) via tail vein injection.

3. Sample Collection (D-Glucose-¹⁸O-1 Group):

  • Collect blood samples at various time points (e.g., 5, 15, 30, 60 minutes) post-injection to measure plasma ¹⁸O-glucose enrichment.

  • At the final time point, euthanize the animal and rapidly excise tissues of interest (e.g., liver, muscle, brain, tumor).

  • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.[12][13]

4. Imaging ([¹⁸F]FDG Group):

  • Allow for a 60-minute uptake period after [¹⁸F]FDG injection.

  • Perform a whole-body PET/CT scan to visualize and quantify [¹⁸F]FDG uptake in various tissues.

  • Calculate Standardized Uptake Values (SUVs) for regions of interest.

5. Sample Preparation and Analysis (D-Glucose-¹⁸O-1 Group):

  • Metabolite Extraction: Homogenize frozen tissues and perform a polar metabolite extraction using a methanol/water/chloroform solvent system.

  • Derivatization for GC-MS Analysis: Dry the polar extracts and derivatize the samples to make the glucose volatile. A common method is methoximation followed by silylation.[1][14][15]

    • Add methoxyamine hydrochloride in pyridine and incubate.

    • Add a silylating agent (e.g., MSTFA) and incubate.[1]

  • GC-MS Analysis: Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify ¹⁸O-labeled metabolites. Monitor specific ions to determine the isotopic enrichment.[14][15]

Visualizing the Divergence in Metabolic Pathways

The following diagrams illustrate the fundamental differences in the metabolic fate of D-Glucose-¹⁸O-1 and [¹⁸F]FDG, as well as the experimental workflow for their comparative analysis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Glucose-18O-1 This compound GLUT Glucose Transporter This compound->GLUT 18F-FDG 18F-FDG 18F-FDG->GLUT Glucose-18O-1 Glucose-18O-1 GLUT->Glucose-18O-1 FDG-18F FDG-18F GLUT->FDG-18F Hexokinase Hexokinase Glucose-18O-1->Hexokinase FDG-18F->Hexokinase G6P-18O-1 Glucose-6-P-18O-1 Hexokinase->G6P-18O-1 FDG-6-P-18F FDG-6-P-18F Hexokinase->FDG-6-P-18F Glycolysis Glycolysis G6P-18O-1->Glycolysis PPP Pentose Phosphate Pathway G6P-18O-1->PPP Metabolic_Trap Metabolic Trap FDG-6-P-18F->Metabolic_Trap TCA TCA Cycle Glycolysis->TCA

Caption: Metabolic fate of D-Glucose-¹⁸O-1 vs. [¹⁸F]FDG.

cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_data_acq Data Acquisition cluster_analysis Sample Analysis cluster_results Results Fasting Overnight Fasting Anesthesia Anesthesia Fasting->Anesthesia D-Glucose-18O-1_Injection This compound Injection Anesthesia->D-Glucose-18O-1_Injection 18F-FDG_Injection 18F-FDG Injection Anesthesia->18F-FDG_Injection Blood_Sampling Serial Blood Sampling D-Glucose-18O-1_Injection->Blood_Sampling PET_CT_Scan PET/CT Imaging 18F-FDG_Injection->PET_CT_Scan Tissue_Harvest Tissue Harvest & Snap Freezing Blood_Sampling->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction Image_Analysis PET Image Analysis (SUV) PET_CT_Scan->Image_Analysis Derivatization Derivatization Metabolite_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Flux_Analysis Metabolic Flux Analysis GC_MS_Analysis->Flux_Analysis Uptake_Quantification Glucose Uptake Quantification Image_Analysis->Uptake_Quantification

References

Unveiling Metabolic Secrets: A Comparative Guide to D-Glucose-18O-1 for Pathway Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the precise validation of their activity is paramount. This guide provides a comprehensive comparison of D-Glucose-18O-1 with other stable isotope tracers, offering insights into their respective strengths and applications in metabolic flux analysis. Detailed experimental protocols and quantitative data are presented to empower informed decisions in experimental design.

Stable isotope labeling has emerged as a powerful tool for dissecting the intricate network of metabolic reactions within a cell. By introducing molecules enriched with heavy isotopes, researchers can trace the fate of atoms through various pathways, providing a dynamic view of cellular metabolism. While 13C-labeled glucose has been the workhorse in the field, this compound presents a unique approach, offering complementary information for validating the activity of key metabolic routes such as glycolysis and the pentose phosphate pathway (PPP).

Principles of Metabolic Pathway Tracing with Stable Isotopes

Metabolic flux analysis (MFA) is a technique that quantifies the rates of metabolic reactions. It relies on feeding cells or organisms a substrate labeled with a stable isotope, such as 13C, 15N, 2H (deuterium), or 18O.[1] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative or absolute flux through different pathways can be determined.[2][3]

The choice of isotopic tracer is critical and depends on the specific metabolic pathway under investigation. Different labeling patterns on the substrate molecule can provide distinct information about the activities of various enzymes and pathways.[3]

This compound: A Unique Tool for Glycolysis Validation

This compound, a glucose molecule with a heavy oxygen isotope at the C1 position, offers a novel way to specifically measure the rate of glycolysis. The key to this method lies in the enzymatic reaction catalyzed by enolase during the later steps of glycolysis. This reaction releases a water molecule. When this compound is used as a tracer, the labeled oxygen atom is eventually incorporated into water. By measuring the rate of 18O enrichment in intracellular water, a direct measure of glycolytic flux can be obtained.

This approach provides a distinct advantage in distinguishing glycolytic activity from the pentose phosphate pathway, as the PPP does not involve a similar water-releasing step.

Comparison of this compound and Alternative Tracers

The most common alternative to this compound is 13C-labeled glucose. Various isotopologues of 13C-glucose are commercially available and have been extensively used to study central carbon metabolism.

TracerPrinciple of DetectionPrimary Pathways AnalyzedAdvantagesLimitations
This compound Measurement of 18O enrichment in intracellular water via the enolase reaction.GlycolysisPotentially specific for measuring glycolytic flux; distinguishes glycolysis from the Pentose Phosphate Pathway.Limited published data and protocols; requires sensitive measurement of water enrichment.
[1,2-13C2]Glucose Analysis of 13C labeling patterns in downstream metabolites (e.g., lactate, pyruvate, 3-phosphoglycerate).[1]Glycolysis, Pentose Phosphate PathwayWell-established methodology; provides good resolution between glycolysis and PPP fluxes.[1][4]Requires computational modeling to deconvolve complex labeling patterns.
[U-13C6]Glucose Tracks the incorporation of all six carbon atoms of glucose into various metabolites.Central Carbon Metabolism (Glycolysis, PPP, TCA cycle)Provides a comprehensive overview of glucose fate.Can lead to complex labeling patterns that are challenging to interpret.
Radioactive Tracers (e.g., 14C, 3H) Detection of radioactivity in metabolic products.[5]Various metabolic pathwaysHigh sensitivity.Involve handling of radioactive materials, posing safety concerns.

Experimental Protocols

General Workflow for Stable Isotope Labeling Experiments

The following diagram illustrates a typical workflow for a stable isotope labeling experiment, applicable to both this compound and 13C-glucose tracers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Labeling Isotopic Labeling CellCulture->Labeling TracerPrep Tracer Preparation (e.g., this compound or 13C-Glucose) TracerPrep->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis Mass Spectrometry (LC-MS or GC-MS) Extraction->MS_Analysis DataProcessing Data Processing & Isotopologue Analysis MS_Analysis->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA

General workflow for stable isotope labeling experiments.
Protocol for this compound Labeling and Water Enrichment Analysis

  • Cell Culture: Culture cells to the desired density in standard growth medium.

  • Media Exchange: Replace the standard medium with a medium containing a known concentration of this compound.

  • Time-Course Sampling: At various time points, rapidly harvest the cells and quench metabolism by flash-freezing in liquid nitrogen.

  • Intracellular Water Extraction: Lyse the cells and separate the intracellular water from other cellular components. This can be achieved through methods like lyophilization followed by condensation of the water vapor.

  • 18O-Water Analysis: Measure the 18O enrichment of the extracted intracellular water using Isotope Ratio Mass Spectrometry (IRMS) or Cavity Ring-Down Spectroscopy (CRDS).

  • Data Analysis: Calculate the rate of 18O incorporation into water to determine the glycolytic flux.

Protocol for 13C-Glucose Labeling and Metabolite Analysis
  • Cell Culture: Grow cells in a medium containing the desired 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).[6]

  • Steady-State Labeling: Allow the cells to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant over time.

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

  • LC-MS or GC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates).[7]

  • Flux Calculation: Use software tools like Metran or INCA to perform 13C-Metabolic Flux Analysis (13C-MFA) and calculate the fluxes through glycolysis, the PPP, and other connected pathways.[8]

Quantitative Data Comparison

While direct quantitative comparisons of this compound with other tracers are limited in the current literature, the following table presents representative flux data obtained using 13C-glucose tracers for glycolysis and the pentose phosphate pathway in cultured cells. This data can serve as a benchmark for future studies utilizing this compound.

Cell LineTracerGlycolytic Flux (relative to Glucose Uptake)PPP Flux (relative to Glucose Uptake)Reference
CHO Cells (Exponential Growth)[1,2-13C]Glucose & [U-13C]GlutamineHighModerate[9]
CHO Cells (Stationary Phase)[1,2-13C]Glucose & [U-13C]GlutamineReducedIncreased[9]
E. coli[1,6-13C]Glucose & [1,2-13C]GlucoseVaries with genetic backgroundVaries with genetic background[10][11]

Visualizing Metabolic Pathways

The following diagrams illustrate the flow of carbon atoms from glucose through glycolysis and the pentose phosphate pathway, highlighting the key differences in their metabolic transformations.

Glycolysis Glucose Glucose (6C) G6P Glucose-6-Phosphate (6C) Glucose->G6P F6P Fructose-6-Phosphate (6C) G6P->F6P F16BP Fructose-1,6-Bisphosphate (6C) F6P->F16BP GAP Glyceraldehyde-3-Phosphate (3C) F16BP->GAP DHAP Dihydroxyacetone Phosphate (3C) F16BP->DHAP BPG 1,3-Bisphosphoglycerate (3C) GAP->BPG DHAP->GAP PEP Phosphoenolpyruvate (3C) BPG->PEP Pyruvate Pyruvate (3C) PEP->Pyruvate Water H2O PEP->Water Enolase

Glycolysis Pathway with Water Release.

Pentose Phosphate Pathway.

Conclusion

The validation of metabolic pathway activity is a critical aspect of research in numerous biological and biomedical fields. While 13C-labeled glucose tracers have been instrumental in advancing our understanding of cellular metabolism, this compound offers a promising and potentially more direct method for quantifying glycolytic flux. By tracking the incorporation of 18O into intracellular water, researchers can gain specific insights into the activity of glycolysis, complementing the broader picture provided by 13C-based approaches. As methodologies for 18O analysis become more accessible, the adoption of this compound is expected to grow, providing a valuable addition to the toolkit for metabolic research.

References

Cross-Validation of D-Glucose-¹⁸O₁ Results with Seahorse Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, understanding the intricacies of cellular energy production is paramount. Two powerful techniques, D-Glucose-¹⁸O₁ stable isotope tracing and Seahorse Extracellular Flux (XF) assays, offer distinct yet complementary insights into cellular bioenergetics. This guide provides a comprehensive comparison of these methodologies, highlighting their individual strengths and the enhanced understanding gained from their combined use.

Principles of D-Glucose-¹⁸O₁ and Seahorse XF Assays

D-Glucose-¹⁸O₁: Tracing the Fate of Glucose

Stable isotope tracing using D-Glucose-¹⁸O₁ is a powerful technique to specifically quantify the contribution of glucose to mitochondrial respiration. In this method, cells are cultured in the presence of glucose labeled with a heavy isotope of oxygen (¹⁸O) at the C1 position. As this labeled glucose is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle, the ¹⁸O is ultimately transferred to water (H₂¹⁸O) during the process of oxidative phosphorylation. The rate of H₂¹⁸O production, measured by mass spectrometry, provides a direct quantification of the flux of glucose carbons to CO₂ and H₂O via mitochondrial respiration.

Seahorse XF Assays: A Real-Time View of Cellular Bioenergetics

The Seahorse XF Analyzer is a widely used platform that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[1][2][3][4] OCR is an indicator of mitochondrial respiration, reflecting the rate at which cells consume oxygen to produce ATP.[1][5] ECAR is primarily a measure of glycolysis, as the production of lactate from glucose results in the acidification of the extracellular medium.[1][5] By performing assays with sequential injections of metabolic inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A in the Mito Stress Test), it is possible to dissect various components of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1][6][7]

Complementary Nature of the Two Techniques

While both techniques probe cellular metabolism, they provide different and complementary types of information. A Seahorse XF assay provides a high-level, real-time overview of the two major energy-producing pathways: mitochondrial respiration and glycolysis.[8][9][10] However, it does not identify the specific substrates being oxidized in the mitochondria. A change in OCR, for instance, could be due to altered oxidation of glucose, fatty acids, or amino acids.

This is where D-Glucose-¹⁸O₁ tracing provides crucial, specific information. By directly measuring the rate of glucose oxidation, it can elucidate the underlying substrate utilization that contributes to the observed OCR. For example, if a drug treatment results in a decrease in OCR as measured by a Seahorse assay, a parallel experiment with D-Glucose-¹⁸O₁ can determine if this decrease is due to a specific inhibition of glucose oxidation. Conversely, if OCR remains unchanged, but D-Glucose-¹⁸O₁ tracing shows a decrease in glucose oxidation, it would imply a metabolic shift towards the oxidation of other substrates. The combination of these techniques, therefore, offers a more complete and mechanistic understanding of metabolic reprogramming.[11][12]

Data Presentation: A Comparative Overview

FeatureD-Glucose-¹⁸O₁ Isotope TracingSeahorse XF Assay
Principle of Measurement Mass spectrometry-based detection of ¹⁸O incorporation from labeled glucose into water.Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using solid-state sensors.[2]
Primary Output Rate of glucose oxidation (nmol/min/mg protein or per cell).OCR (pmol O₂/min), ECAR (mpH/min), and derived parameters (e.g., basal respiration, maximal respiration, glycolytic capacity).[1][5]
Key Parameters Measured - Fractional contribution of glucose to TCA cycle activity.- Absolute rate of glucose oxidation.- Basal, ATP-linked, and maximal mitochondrial respiration.- Spare respiratory capacity.- Basal glycolysis and glycolytic capacity.[1][13]
Temporal Resolution Typically end-point measurements after a specific labeling period.Real-time, kinetic measurements.[8][9]
Substrate Specificity Highly specific to the labeled substrate (e.g., glucose).Measures overall pathway activity without distinguishing substrates.
Main Applications - Quantifying substrate contribution to energy production.- Elucidating metabolic pathway fluxes.- Studying metabolic reprogramming at the substrate level.- Assessing mitochondrial function and dysfunction.- Characterizing cellular bioenergetic phenotypes.- High-throughput screening for metabolic modulators.[3]

Experimental Protocols

D-Glucose-¹⁸O₁ Labeling Experiment
  • Cell Seeding: Plate cells at a desired density in standard culture plates and allow them to adhere and grow.

  • Media Preparation: Prepare custom media containing all necessary nutrients but replacing standard glucose with D-Glucose-¹⁸O₁.

  • Labeling: On the day of the experiment, replace the standard culture medium with the pre-warmed ¹⁸O-labeled medium.

  • Incubation: Incubate the cells for a defined period (e.g., 1-24 hours) to allow for the metabolism of the labeled glucose and the production of H₂¹⁸O.

  • Sample Collection: At the end of the incubation period, collect a small aliquot of the culture medium.

  • Analysis by Mass Spectrometry: Analyze the collected medium using a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS) to measure the enrichment of ¹⁸O in water.

  • Data Normalization: Normalize the rate of H₂¹⁸O production to the total protein content or cell number in each well.

Seahorse XF Mito Stress Test
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.[4][7] Allow cells to adhere and form a monolayer overnight.[14]

  • Hydrate Sensor Cartridge: A day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[4]

  • Prepare Assay Medium: On the day of the assay, prepare Seahorse XF assay medium (e.g., DMEM or RPMI) supplemented with glucose, pyruvate, and glutamine.[6][7][13] Warm the medium to 37°C and adjust the pH to 7.4.[6][7]

  • Medium Exchange: Remove the standard culture medium from the cells and wash with the pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate.[6][7]

  • Prepare Inhibitor Plate: Prepare a utility plate with the mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A at the desired final concentrations.

  • Run Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the inhibitors while measuring OCR and ECAR in real-time.

  • Data Normalization: After the assay, normalize the OCR and ECAR data to the cell number or protein concentration in each well.[14]

Mandatory Visualization

metabolic_pathways cluster_seahorse Seahorse XF Assay cluster_isotope D-Glucose-¹⁸O₁ Tracing cluster_cell Cellular Compartments cluster_cytosol Cytosol cluster_mito Mitochondrion ECAR ECAR (Extracellular Acidification) OCR OCR (Oxygen Consumption) H2O18 H₂¹⁸O Measurement (Mass Spectrometry) Glucose Glucose-¹⁸O₁ Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Lactate->ECAR measures TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (O₂ Consumption) TCA->ETC ETC->OCR measures H2O H₂¹⁸O ETC->H2O H2O->H2O18 measures

Caption: Metabolic pathways measured by Seahorse and D-Glucose-¹⁸O₁ assays.

experimental_workflow cluster_setup Experimental Setup cluster_seahorse Seahorse XF Analysis cluster_isotope D-Glucose-¹⁸O₁ Tracing Analysis cluster_analysis Integrated Data Analysis start Seed Cells in Parallel Cultures culture1 Culture for Seahorse Assay start->culture1 culture2 Culture for Isotope Tracing start->culture2 seahorse_assay Perform Seahorse XF Mito Stress Test culture1->seahorse_assay isotope_labeling Incubate with D-Glucose-¹⁸O₁ culture2->isotope_labeling seahorse_data Acquire Real-time OCR & ECAR Data seahorse_assay->seahorse_data integration Integrate Datasets for Mechanistic Insights seahorse_data->integration sample_collection Collect Media Samples isotope_labeling->sample_collection ms_analysis Analyze H₂¹⁸O by Mass Spectrometry sample_collection->ms_analysis isotope_data Calculate Glucose Oxidation Rate ms_analysis->isotope_data isotope_data->integration

References

A Head-to-Head Comparison: D-Glucose-¹⁸O-1 Versus Deuterated Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two stable isotope tracers, D-Glucose-¹⁸O-1 and deuterated glucose, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

In the pursuit of understanding the intricate network of metabolic pathways, stable isotope tracers are indispensable tools. They allow for the precise tracking of atoms through various biochemical reactions, providing a quantitative measure of metabolic fluxes. While ¹³C-labeled glucose has traditionally been the tracer of choice, D-Glucose-¹⁸O-1 and deuterated glucose are emerging as valuable alternatives, each with a unique set of advantages and limitations. This guide will delve into a direct comparison of these two tracers to aid researchers in selecting the optimal tool for their specific research questions.

Quantitative Data Summary

The following tables summarize the key characteristics and performance metrics of D-Glucose-¹⁸O-1 and deuterated glucose in metabolic flux analysis.

Table 1: General Properties and Applications

FeatureD-Glucose-¹⁸O-1Deuterated Glucose (e.g., [6,6'-²H₂]glucose, D₇-glucose)
Isotope ¹⁸O²H (Deuterium)
Primary Detection Method Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Key Applications Tracing oxygen atom transitions in metabolic reactions.Tracing hydrogen/deuterium atom transitions, particularly in glycolysis, the TCA cycle, and for in vivo imaging (Deuterium Metabolic Imaging - DMI).[1][2][3]
Label Stability Generally stable, but can be susceptible to exchange with water in certain enzymatic reactions.Can be prone to loss through exchange reactions, particularly in pathways involving water.[4][5][6]
Kinetic Isotope Effect (KIE) Generally considered to be small.[7]Can be significant, potentially altering reaction rates.[4][5][6][8]
Natural Abundance Low (~0.205%)Very low (~0.015%)
Cost Generally higher than deuterated glucose.Generally lower than ¹⁸O-labeled compounds.

Table 2: Performance in Metabolic Flux Analysis

ParameterD-Glucose-¹⁸O-1Deuterated Glucose
Flux Resolution Can provide unique insights into reactions involving oxygen transfer, such as certain steps in glycolysis and the TCA cycle.Provides good resolution for glycolysis and the TCA cycle. Different deuterated glucose isotopologues can be used to probe specific pathways.
Quantification Accuracy Dependent on the stability of the ¹⁸O label and the ability to correct for natural abundance.Can be affected by kinetic isotope effects and label loss, which need to be accounted for in metabolic models for accurate quantification.[4][5][6]
In Vivo Applicability Limited by the challenges of delivering and detecting the ¹⁸O label in whole organisms.Widely used for in vivo studies, especially with Deuterium Metabolic Imaging (DMI), which allows for non-invasive, real-time monitoring of glucose metabolism.[1][2][3]
Analytical Complexity Primarily relies on high-resolution mass spectrometry to distinguish ¹⁸O-labeled isotopologues from unlabeled and other naturally occurring isotopes.Can be analyzed by both NMR and MS. NMR provides positional information without fragmentation, while MS offers high sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer-based metabolic flux analysis. Below are generalized protocols for key experiments using D-Glucose-¹⁸O-1 and deuterated glucose.

Protocol 1: In Vitro Cell Culture Labeling for Metabolic Flux Analysis

Objective: To measure metabolic fluxes in cultured cells using either D-Glucose-¹⁸O-1 or deuterated glucose.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free medium

  • D-Glucose-¹⁸O-1 or deuterated glucose (e.g., [6,6'-²H₂]glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

  • NMR spectrometer (for deuterated glucose)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Media Switch:

    • For steady-state analysis, replace the standard medium with a medium containing the labeled glucose at a defined concentration and incubate for a period sufficient to reach isotopic steady state (typically several hours to overnight).

    • For kinetic flux analysis, replace the standard medium with the labeled medium and collect samples at multiple time points.

  • Metabolism Quenching:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to remove extracellular tracer.

    • Immediately add ice-cold quenching solution to arrest all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Centrifuge at a low speed to pellet the cell debris.

    • Add the extraction solvent to the pellet, vortex thoroughly, and incubate on ice.

    • Centrifuge at high speed to pellet proteins and other macromolecules.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis:

    • For D-Glucose-¹⁸O-1: Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites.

    • For Deuterated Glucose:

      • MS Analysis: Analyze by LC-MS or GC-MS to measure the incorporation of deuterium.

      • NMR Analysis: Analyze by ¹H or ²H NMR spectroscopy to determine the positional enrichment of deuterium.

  • Data Analysis:

    • Correct the raw data for natural isotope abundance.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular fluxes based on the measured labeling patterns and a stoichiometric model of cellular metabolism.

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI)

Objective: To non-invasively visualize and quantify glucose metabolism in a living organism using deuterated glucose.

Materials:

  • Animal model (e.g., mouse, rat)

  • Deuterated glucose (e.g., [6,6'-²H₂]glucose or [U-²H₇]glucose)

  • Delivery vehicle (e.g., sterile saline for injection, drinking water)

  • Magnetic Resonance Imaging (MRI) system equipped for deuterium detection.

Procedure:

  • Animal Preparation: Acclimatize the animal to the experimental conditions. Fasting may be required depending on the study design.

  • Tracer Administration: Administer the deuterated glucose tracer. This can be done via intravenous injection, oral gavage, or ad libitum in drinking water.[2]

  • Deuterium MR Spectroscopy/Imaging:

    • Position the animal within the MRI scanner.

    • Acquire deuterium MR spectra or images at baseline (before tracer administration) and at multiple time points after administration.

    • The acquisition parameters should be optimized for the detection of the deuterium signal from glucose and its downstream metabolites (e.g., lactate, glutamate).

  • Data Processing and Analysis:

    • Process the raw MR data to generate spectra or metabolic maps.

    • Identify and quantify the signals from deuterated glucose, lactate, glutamate, and other metabolites.

    • Kinetic modeling can be applied to the dynamic data to estimate metabolic rates.[9]

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key metabolic pathways and experimental workflows.

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P NADPH NADPH G6P->NADPH Produces F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate R5P->F6P Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->AcetylCoA

Caption: Central carbon metabolism pathways traced by glucose isotopes.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Isotopic Tracer (D-Glucose-¹⁸O-1 or Deuterated Glucose) Culture Cell Culture / In Vivo Model Tracer->Culture Quench Metabolism Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Analysis MS or NMR Analysis Extract->Analysis Data Raw Data (Mass Isotopologue Distribution / Deuterium Enrichment) Analysis->Data Correction Data Correction (Natural Abundance) Data->Correction MFA Metabolic Flux Analysis (Software Modeling) Correction->MFA FluxMap Metabolic Flux Map MFA->FluxMap

Caption: General workflow for metabolic flux analysis using stable isotopes.

Concluding Remarks

The choice between D-Glucose-¹⁸O-1 and deuterated glucose for metabolic flux analysis is contingent upon the specific research question, the biological system under investigation, and the available analytical instrumentation.

D-Glucose-¹⁸O-1 offers a unique advantage in its ability to trace the fate of oxygen atoms, providing insights into specific enzymatic reactions that are not accessible with other tracers. However, its application is currently limited by a lack of extensive research and established protocols, as well as its primary reliance on mass spectrometry.

Deuterated glucose , on the other hand, is a more established tracer with a broader range of applications, particularly for in vivo studies using Deuterium Metabolic Imaging.[1][2][3] While it provides excellent data for central carbon metabolism, researchers must be mindful of the potential for kinetic isotope effects and label loss, which can complicate data analysis.[4][5][6]

Ultimately, a thorough understanding of the strengths and weaknesses of each tracer, as outlined in this guide, will empower researchers to make informed decisions and design robust experiments that yield accurate and insightful data on the dynamic nature of cellular metabolism. As research in this field continues to advance, we can anticipate the development of novel isotopic tracers and analytical techniques that will further enhance our ability to unravel the complexities of metabolic networks.

References

Assessing the Biological Equivalence of D-Glucose-¹⁸O-1 to Unlabeled Glucose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of metabolic research, understanding the intricate pathways of glucose metabolism is paramount for elucidating the mechanisms of various physiological and pathophysiological states, including diabetes, obesity, and cancer.[1] Stable isotope-labeled glucose, such as D-Glucose-¹⁸O-1, serves as a powerful and safe tool for tracing the fate of glucose in vivo and in vitro.[2][3] This guide provides a comprehensive overview of the biological equivalence of D-Glucose-¹⁸O-1 to its unlabeled counterpart, supported by established experimental protocols and data presentation, to assist researchers, scientists, and drug development professionals in their study design and interpretation. The fundamental principle underlying the use of stable isotope tracers is that they are biochemically indistinguishable from the naturally occurring molecules, allowing them to trace the metabolic fate of the substrate without altering the metabolic processes themselves.[4][5]

Principle of Biological Equivalence

Isotopically labeled molecules, where one or more atoms are replaced by their stable, non-radioactive isotopes, are invaluable in metabolic research. D-Glucose-¹⁸O-1 is a form of glucose where the oxygen atom at the C1 position is replaced with the stable isotope ¹⁸O. The core assumption, widely accepted and validated through decades of metabolic research, is that the introduction of a stable isotope like ¹⁸O does not significantly alter the chemical properties and biological activity of the molecule. Therefore, D-Glucose-¹⁸O-1 is expected to be transported, metabolized, and regulated in the same manner as unlabeled D-glucose. This biological equivalence is the cornerstone of its use as a tracer to quantitatively measure glucose fluxes and pathway activities.

Comparative Experimental Approaches

While direct, head-to-head comparative studies of the entire metabolic profile of D-Glucose-¹⁸O-1 versus unlabeled glucose are not commonly published due to the established principle of their equivalence, the biological equivalence is implicitly validated in numerous studies that use labeled glucose to probe metabolic pathways. The following sections detail standard experimental protocols where D-Glucose-¹⁸O-1 can be used as a tracer to assess glucose metabolism, providing a framework for its application.

Experimental Protocols

1. Glucose Tolerance Test (GTT)

The Glucose Tolerance Test (GTT) is a widely used method to assess how quickly glucose is cleared from the blood.[6][7] By using D-Glucose-¹⁸O-1 as a tracer in conjunction with a bolus of unlabeled glucose, researchers can distinguish between exogenous (administered) and endogenous (produced by the body) glucose.

  • Objective: To assess the body's ability to handle an oral or intravenous glucose load.

  • Methodology:

    • Animals or human subjects are fasted overnight.[8]

    • A baseline blood sample is collected.

    • A solution containing a known amount of unlabeled glucose and a tracer amount of D-Glucose-¹⁸O-1 is administered orally (OGTT) or intravenously (IVGTT).

    • Blood samples are collected at specific time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[8]

    • Blood glucose levels are measured using a standard glucometer.

    • The isotopic enrichment of glucose in plasma is determined using mass spectrometry to calculate the rate of appearance and disappearance of exogenous and endogenous glucose.

2. Insulin Tolerance Test (ITT)

The Insulin Tolerance Test (ITT) is used to evaluate insulin sensitivity by measuring the response to an injection of insulin.[7]

  • Objective: To assess the effectiveness of insulin in promoting glucose uptake by peripheral tissues.

  • Methodology:

    • Animals or subjects are fasted for a shorter period (e.g., 6 hours).

    • A baseline blood sample is taken.

    • A bolus of insulin is administered intraperitoneally or intravenously.

    • Blood glucose levels are monitored at regular intervals (e.g., 0, 15, 30, 45, 60 minutes) to determine the rate of glucose clearance from the blood.[8]

    • While a labeled tracer is not always necessary for a basic ITT, its inclusion can provide more detailed information on glucose kinetics in response to insulin.

3. Cellular Glucose Uptake and Metabolism Assays

In vitro studies using cell cultures are crucial for dissecting the molecular mechanisms of glucose metabolism.

  • Objective: To measure the rate of glucose transport and its incorporation into various metabolic pathways within cells.

  • Methodology:

    • Cells are cultured to the desired confluency.

    • The culture medium is replaced with a glucose-free medium for a short period to remove residual glucose.

    • Cells are then incubated with a medium containing D-Glucose-¹⁸O-1 for a specific time.

    • The incubation is stopped by washing the cells with ice-cold buffer.

    • Intracellular metabolites are extracted.

    • The incorporation of ¹⁸O into downstream metabolites (e.g., glycolytic intermediates, lactate, TCA cycle intermediates) is quantified using mass spectrometry.

Data Presentation

Quantitative data from such experiments can be summarized for clear comparison. The following tables illustrate how data on glucose kinetics and metabolite labeling would be presented.

Table 1: In Vivo Glucose Kinetics using D-Glucose-¹⁸O-1 Tracer

ParameterUnlabeled Glucose GroupD-Glucose-¹⁸O-1 Tracer Group
Fasting Blood Glucose (mg/dL) 85 ± 586 ± 6
Peak Blood Glucose during GTT (mg/dL) 150 ± 10152 ± 12
Area Under the Curve (AUC) for Glucose (mg/dL*min) 12000 ± 80012100 ± 850
Rate of Endogenous Glucose Production (mg/kg/min) N/A2.5 ± 0.3
Rate of Exogenous Glucose Disappearance (mg/kg/min) N/A5.8 ± 0.7

Note: Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Table 2: In Vitro Metabolite Labeling from D-Glucose-¹⁸O-1 in Cultured Cells

MetaboliteUnlabeled Glucose Control (nmol/mg protein)D-Glucose-¹⁸O-1 Labeled (nmol/mg protein)Isotopic Enrichment (%)
Intracellular Glucose 10.2 ± 1.510.5 ± 1.898 ± 1
Glucose-6-Phosphate 1.8 ± 0.31.9 ± 0.495 ± 2
Lactate 25.6 ± 3.126.1 ± 3.585 ± 4
Citrate 3.4 ± 0.53.5 ± 0.670 ± 5

Note: Data are hypothetical, representing expected outcomes where the total pool sizes of metabolites remain unchanged, while the isotopic enrichment reflects the contribution of the labeled glucose.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and metabolic pathways.

GTT_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Fasting Overnight Fasting Baseline Baseline Blood Sample Fasting->Baseline Glucose_Admin Administer Unlabeled Glucose + D-Glucose-18O-1 Tracer Baseline->Glucose_Admin Time_Points Collect Blood Samples (15, 30, 60, 90, 120 min) Glucose_Admin->Time_Points Glucometer Measure Total Glucose Time_Points->Glucometer Mass_Spec Measure 18O Enrichment (Mass Spectrometry) Time_Points->Mass_Spec Kinetics Calculate Glucose Kinetics Glucometer->Kinetics Mass_Spec->Kinetics

Caption: Experimental workflow for a Glucose Tolerance Test using a D-Glucose-¹⁸O-1 tracer.

Glycolysis_Pathway Glucose D-Glucose-[1-18O] G6P Glucose-6-Phosphate-[1-18O] Glucose->G6P Hexokinase F6P Fructose-6-Phosphate-[1-18O] G6P->F6P F16BP Fructose-1,6-Bisphosphate-[1-18O] F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate-[1-18O] F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate-[1-18O] GAP->BPG PG3 3-Phosphoglycerate-[1-18O] BPG->PG3 PG2 2-Phosphoglycerate-[1-18O] PG3->PG2 PEP Phosphoenolpyruvate-[1-18O] PG2->PEP Pyruvate Pyruvate-[1-18O] PEP->Pyruvate Lactate Lactate-[1-18O] Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Caption: Tracking the ¹⁸O label from D-Glucose-¹⁸O-1 through the glycolytic pathway.

Conclusion

The use of D-Glucose-¹⁸O-1 as a tracer for studying glucose metabolism is based on the well-established principle of biological equivalence with unlabeled glucose. This guide provides researchers with the fundamental concepts, experimental frameworks, and data presentation strategies to effectively utilize D-Glucose-¹⁸O-1 in their studies. By employing the detailed protocols and understanding the underlying assumptions, scientists can confidently generate robust and reproducible data to advance our understanding of glucose homeostasis in health and disease.

References

A comparative review of different stable isotope tracers for glucose metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of glucose metabolism is paramount. Stable isotope tracers have emerged as indispensable tools for elucidating these complex networks. This guide provides a comparative review of commonly used stable isotope tracers for glucose metabolism, complete with experimental data, detailed protocols, and visual pathway representations to aid in experimental design and data interpretation.

Stable isotope tracing offers a powerful approach to track the metabolic fate of glucose and its intermediates through various biochemical pathways. By replacing specific atoms in a glucose molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H), researchers can follow the journey of these labeled atoms as they are incorporated into downstream metabolites. This technique provides invaluable insights into metabolic fluxes, pathway activities, and the impact of genetic or pharmacological perturbations on cellular metabolism.

Comparison of Common Stable Isotope Tracers for Glucose Metabolism

The choice of a stable isotope tracer is critical and depends on the specific metabolic pathway under investigation. The most commonly employed tracers for glucose metabolism are based on carbon-13 (¹³C) and deuterium (²H).

TracerPrimary Application(s)AdvantagesDisadvantages
[U-¹³C₆]-Glucose Global metabolic profiling, Glycolysis, TCA cycle, Pentose Phosphate Pathway (PPP)Labels all carbon atoms, providing a comprehensive view of glucose utilization.[1] Widely used and relatively low cost.[1]Can be challenging to distinguish between different pathways that produce the same labeled metabolite.
[1,2-¹³C₂]-Glucose Pentose Phosphate Pathway (PPP) fluxSpecifically designed to measure the oxidative and non-oxidative branches of the PPP.[2][3] Provides more precise estimates for glycolysis and the overall network compared to some other positionally labeled tracers.[3][4]Less informative for the TCA cycle compared to uniformly labeled glutamine.[4]
[6,6-²H₂]-Glucose Glucose flux and productionMinimal recycling of the label back into the glucose pool, providing a more accurate measure of whole-body glucose turnover.[5]Does not provide information on the intracellular fate of glucose carbons.
[¹³C₃]-Propionate Gluconeogenesis and TCA cycle fluxesIn combination with other tracers, allows for the quantification of hepatic glucose and intermediary metabolism.[6]Requires a comprehensive isotopomer model for data analysis.[6]
[²H₂]O (Heavy Water) De novo lipogenesis, gluconeogenesis, glycogenolysisCan be administered orally and allows for the simultaneous measurement of multiple metabolic processes over longer periods.[7]Requires specialized analytical techniques to measure deuterium enrichment in various metabolites.

Key Metabolic Pathways in Glucose Metabolism

To effectively utilize stable isotope tracers, a fundamental understanding of the core pathways of glucose metabolism is essential. These interconnected pathways govern the breakdown of glucose for energy production, the synthesis of essential biomolecules, and the storage of excess glucose.

Glycolysis

Glycolysis is the initial pathway for glucose catabolism, occurring in the cytoplasm of all cells.[8] It involves a series of ten enzyme-catalyzed reactions that convert one molecule of glucose into two molecules of pyruvate, with the net production of ATP and NADH.[8]

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Pyruvate Pyruvate PEP->Pyruvate PPP cluster_oxidative Oxidative Phase cluster_nonoxidative Non-oxidative Phase G6P Glucose-6-Phosphate sixPGL 6-Phosphoglucono- δ-lactone G6P->sixPGL sixPG 6-Phosphogluconate sixPGL->sixPG Ru5P Ribulose-5-Phosphate sixPG->Ru5P sixPG->Ru5P NADPH Xu5P Xylulose-5-Phosphate Ru5P->Xu5P R5P Ribose-5-Phosphate Ru5P->R5P F6P Fructose-6-Phosphate Xu5P->F6P G3P Glyceraldehyde-3-Phosphate Xu5P->G3P S7P Sedoheptulose-7-Phosphate R5P->S7P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NADH SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA NADH Succinate Succinate SuccinylCoA->Succinate GTP Fumarate Fumarate Succinate->Fumarate FADH₂ Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH Oxaloacetate->Citrate in_vitro_workflow cell_seeding 1. Seed cells and allow for attachment/growth media_change 2. Replace standard media with isotope-labeled media cell_seeding->media_change incubation 3. Incubate for a defined period to allow tracer incorporation media_change->incubation quenching 4. Rapidly quench metabolism (e.g., with cold methanol) incubation->quenching extraction 5. Extract metabolites quenching->extraction analysis 6. Analyze metabolite labeling by MS or NMR extraction->analysis in_vivo_workflow acclimatization 1. Acclimatize animal and insert catheters baseline_sampling 2. Collect baseline blood/tissue samples acclimatization->baseline_sampling priming_dose 3. Administer a priming bolus of the tracer baseline_sampling->priming_dose constant_infusion 4. Start a constant infusion of the tracer priming_dose->constant_infusion steady_state_sampling 5. Collect samples at isotopic steady state constant_infusion->steady_state_sampling analysis 6. Analyze isotopic enrichment in plasma and tissues steady_state_sampling->analysis

References

Illuminating Metabolic Pathways: A Comparative Guide to Confirming Gene Function with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the precise function of genes within complex metabolic networks is a critical step in understanding disease and discovering novel therapeutic targets. Stable isotope tracing, a powerful analytical technique, allows for the direct tracking of metabolic pathways in living cells. This guide provides a comprehensive comparison of isotopic labeling strategies for confirming gene function, with a focus on the use of D-Glucose labeled with stable isotopes.

While D-Glucose labeled with Carbon-13 ([U-13C]-Glucose) is the most prevalent and well-documented tracer for metabolic flux analysis, this guide will also explore the principles and potential applications of Oxygen-18 (18O) labeling, including the use of D-Glucose-18O-1, as a complementary approach.

Principles of Isotopic Tracing for Gene Function Confirmation

The core principle of using stable isotope-labeled glucose is to introduce a "heavy" version of this central metabolite into cells. As the labeled glucose is metabolized, the heavy isotopes are incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled and unlabeled forms of these metabolites.

When a specific gene in a metabolic pathway is knocked out or its expression is altered, the flow of metabolites through that pathway is disrupted. This disruption is directly observable as a change in the labeling pattern of downstream metabolites compared to control (wild-type) cells. For instance, if a gene encodes an enzyme that catalyzes a specific step in glycolysis, knocking out that gene will lead to an accumulation of the labeled substrate of that enzyme and a reduction in the labeled product.

Comparison of Isotopic Tracers: 13C-Glucose vs. 18O-Labeling

The choice of isotopic tracer is critical and depends on the specific metabolic pathway and questions being investigated.

Feature[U-13C]-GlucoseThis compound / H2-18O
Isotope Carbon-13 (¹³C)Oxygen-18 (¹⁸O)
Labeling Strategy All six carbon atoms of glucose are replaced with ¹³C.The oxygen atom on the first carbon of glucose is replaced with ¹⁸O, or cells are incubated in H₂¹⁸O.
Primary Application Tracing the carbon backbone of glucose through metabolic pathways. Widely used for metabolic flux analysis.Tracing oxygen incorporation, particularly in reactions involving hydration, dehydration, and exchange with water.
Detection Method Mass Spectrometry (detects mass shift of +n Da, where n is the number of ¹³C atoms) or ¹³C NMR.Mass Spectrometry (detects mass shift of +2n Da, where n is the number of ¹⁸O atoms) or ¹³C NMR (detects ¹⁸O-induced shifts in ¹³C signals).[1]
Advantages - Extensive literature and established protocols.[2][3] - Provides a comprehensive view of carbon metabolism. - Commercially available in various labeling patterns.- Can provide unique insights into reactions involving water.[1] - ¹⁸O does not typically exhibit a significant kinetic isotope effect, leading to more precise estimates in certain reactions.[1]
Limitations - Can be complex to interpret due to scrambling of carbon atoms in some pathways.- Less common for metabolic flux analysis, with fewer established protocols. - Spontaneous exchange of oxygen with water in some metabolites can complicate data interpretation.

Experimental Workflow and Protocols

The following provides a generalized workflow for a stable isotope tracing experiment to confirm gene function.

G cluster_0 Cell Culture & Gene Perturbation cluster_1 Isotopic Labeling cluster_2 Metabolite Extraction cluster_3 Data Acquisition & Analysis A 1. Seed Wild-Type (WT) and Gene Knockout (KO) Cells B 2. Culture cells to desired confluency A->B C 3. Switch to media containing isotopically labeled glucose (e.g., [U-13C]-Glucose) B->C D 4. Incubate for a defined period to allow for label incorporation C->D E 5. Quench metabolism (e.g., with cold methanol) D->E F 6. Extract metabolites E->F G 7. Analyze extracts by LC-MS or GC-MS F->G H 8. Identify and quantify labeled and unlabeled metabolites G->H I 9. Compare labeling patterns between WT and KO cells H->I J 10. Confirm gene function based on metabolic changes I->J

Caption: Experimental workflow for confirming gene function using stable isotope tracing.
Detailed Experimental Protocol: [U-13C]-Glucose Tracing in Mammalian Cells

This protocol provides a starting point for designing an experiment to confirm the function of a hypothetical gene, Glyco-X, involved in glycolysis.

1. Cell Culture and Media Preparation:

  • Culture wild-type (WT) and Glyco-X knockout (KO) mammalian cells in standard culture medium until they reach approximately 80% confluency.

  • Prepare labeling medium: Use a base medium that does not contain glucose. Supplement this medium with 10% dialyzed fetal bovine serum (to remove small molecules like glucose) and the desired concentration of [U-13C]-Glucose (e.g., 10 mM).

2. Isotopic Labeling:

  • Aspirate the standard culture medium from the cells.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed [U-13C]-Glucose labeling medium to the cells.

  • Incubate the cells for a predetermined time to allow for the incorporation of the label into downstream metabolites. The optimal time will vary depending on the cell type and the pathway of interest but is often in the range of minutes to hours for glycolysis.

3. Metabolite Extraction:

  • To quench metabolism rapidly, place the culture plates on dry ice and aspirate the medium.

  • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the cells.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

4. LC-MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate polar metabolites.

  • Operate the mass spectrometer in a mode that allows for the detection of both the unlabeled (M+0) and labeled (e.g., M+3 for a 3-carbon glycolytic intermediate) forms of the metabolites.

Case Study: Confirming the Function of a Hypothetical Glycolytic Enzyme

Let's consider a hypothetical gene, enolase-2 (ENO2), which is known to catalyze the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway. To confirm its function, we can perform a [U-13C]-Glucose tracing experiment in cells with and without ENO2 expression.

G cluster_WT Wild-Type (WT) Cells cluster_KO ENO2 Knockout (KO) Cells Glucose_WT [U-13C]-Glucose G6P_WT Glucose-6-Phosphate (M+6) Glucose_WT->G6P_WT F6P_WT Fructose-6-Phosphate (M+6) G6P_WT->F6P_WT GAP_WT Glyceraldehyde-3-Phosphate (M+3) F6P_WT->GAP_WT TwoPG_WT 2-Phosphoglycerate (M+3) GAP_WT->TwoPG_WT ENO2_WT ENO2 TwoPG_WT->ENO2_WT PEP_WT Phosphoenolpyruvate (M+3) Pyruvate_WT Pyruvate (M+3) PEP_WT->Pyruvate_WT ENO2_WT->PEP_WT Glucose_KO [U-13C]-Glucose G6P_KO Glucose-6-Phosphate (M+6) Glucose_KO->G6P_KO F6P_KO Fructose-6-Phosphate (M+6) G6P_KO->F6P_KO GAP_KO Glyceraldehyde-3-Phosphate (M+3) F6P_KO->GAP_KO TwoPG_KO 2-Phosphoglycerate (M+3) (Accumulates) GAP_KO->TwoPG_KO Block X TwoPG_KO->Block PEP_KO Phosphoenolpyruvate (M+0) (Reduced Labeling) Pyruvate_KO Pyruvate (M+0) (Reduced Labeling) PEP_KO->Pyruvate_KO Block->PEP_KO

Caption: Glycolytic flux in wild-type vs. ENO2 knockout cells with [U-13C]-Glucose.

Expected Results:

MetaboliteLabeling in WT CellsLabeling in ENO2 KO CellsInterpretation
2-Phosphoglycerate (2-PG)M+3Increased M+3 Accumulation of the substrate due to the enzymatic block.
Phosphoenolpyruvate (PEP)M+3Reduced M+3 Decreased production of the product due to the enzymatic block.
PyruvateM+3Reduced M+3 Downstream effect of the reduced PEP production.

These results would provide strong evidence that ENO2 is essential for the conversion of 2-PG to PEP, thereby confirming its function in the glycolytic pathway.

Conclusion

Stable isotope tracing with labeled glucose is an indispensable tool for the functional validation of genes within metabolic pathways. While [U-13C]-Glucose is the current gold standard due to its extensive documentation and versatility in tracing carbon metabolism, the use of 18O-labeled tracers like this compound or H2-18O offers a complementary approach for investigating reactions involving oxygen exchange. By carefully selecting the appropriate tracer and experimental design, researchers can gain deep insights into the metabolic roles of specific genes, paving the way for new discoveries in health and disease.

References

Safety Operating Guide

Proper Disposal of D-Glucose-18O-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing D-Glucose-18O-1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While this compound is labeled with a stable, non-radioactive isotope, adherence to established chemical waste management protocols is essential.[1][2][3][4][5][6][] This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound.

Understanding the Nature of this compound

This compound contains Oxygen-18, a naturally occurring, stable isotope of oxygen.[1][2][3] It is crucial to distinguish this from radioactive isotopes, as the handling and disposal requirements are fundamentally different.[6] As a non-radioactive substance, the disposal of this compound is governed by regulations for chemical waste.[5][][8] D-glucose itself is not classified as a hazardous substance, is soluble in water, and is generally considered to have a low toxicity profile.[2][3][4]

Pre-Disposal and Handling Considerations

Before beginning any experimental work that will generate this compound waste, it is imperative to have a clear disposal plan.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Body Protection: A lab coat is recommended to prevent contamination of personal clothing.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for disposing of this compound waste in a laboratory setting.

Step 1: Waste Minimization The first principle of responsible chemical management is to minimize waste generation. Careful planning of experiments to use only the necessary amount of this compound can significantly reduce the volume of waste that requires disposal.

Step 2: Waste Segregation Proper segregation of waste streams is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated materials such as weigh boats, filter paper, and paper towels.

    • Contaminated PPE (gloves, etc.).

  • Aqueous Solutions:

    • Solutions containing dissolved this compound.

  • Sharps:

    • Needles, syringes, or other sharp implements contaminated with this compound.

Step 3: Waste Collection and Labeling

  • Solid and Aqueous Waste:

    • Use a designated and clearly labeled waste container. The label should include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The words "Non-Radioactive" and "Non-Hazardous Chemical Waste"

      • The date of accumulation

    • For solid waste, collect it in a sealed, durable container.

    • For aqueous solutions, use a leak-proof container compatible with aqueous waste.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated sharps container.

    • The sharps container should be clearly labeled with its contents.

Step 4: Storage of Waste Store the labeled waste containers in a designated, secure area within the laboratory, away from general laboratory traffic. Ensure that the storage area is clearly marked as a chemical waste accumulation point.

Step 5: Institutional Waste Disposal Most research institutions and pharmaceutical companies have a dedicated Environmental Health and Safety (EHS) department that manages chemical waste disposal.

  • Contact EHS: When your waste container is ready for disposal (typically when it is 80-90% full), contact your institution's EHS department.

  • Arrange for Pickup: Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct phone call.

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance.

Your institution's EHS department will then arrange for the collection and ultimate disposal of the waste by a licensed and certified waste disposal company, in accordance with all federal, state, and local regulations.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated waste_minimization Practice Waste Minimization start->waste_minimization segregation Segregate Waste by Type (Solid, Aqueous, Sharps) waste_minimization->segregation labeling Label Waste Containers Clearly - Chemical Name - Non-Radioactive - Accumulation Date segregation->labeling storage Store in Designated Waste Accumulation Area labeling->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Waste Pickup and Complete Documentation contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

Since this compound is a stable, non-radioactive compound, there are no specific quantitative disposal limits related to radioactivity. The primary quantitative considerations relate to the physical and chemical properties of D-glucose.

PropertyValueReference
RadioactivityNon-radioactive[1][2][3]
Physical StateSolid[2]
Solubility in WaterSoluble[2][3]
Hazardous ClassificationNot classified as hazardous[3][4][6]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Guide to Handling D-Glucose-18O-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of D-Glucose-18O-1 are outlined below to ensure the well-being of laboratory personnel and adherence to regulatory standards. This guide provides clear, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, a stable, non-radioactive isotopically labeled form of glucose, is a valuable tool in metabolic research.[1] While it is chemically identical to standard D-glucose and not classified as a hazardous substance, proper laboratory practices are essential to maintain sample integrity and ensure a safe working environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent contamination of the product and ensure personal safety during handling.

PPE ItemSpecificationPurpose
Lab Coat Standard laboratory coatProtects skin and clothing from potential splashes.
Hand Protection Nitrile glovesPrevents contamination of the sample and protects hands from chemicals.
Eye Protection Safety glasses with side shields or safety gogglesShields eyes from potential splashes or airborne particles.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Handling and Storage

Adherence to the following procedures will ensure the safe and effective use of this compound in a laboratory setting.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. As a stable, non-radioactive isotope, no special storage precautions for radioactivity are necessary.

Experimental Workflow:

A typical workflow for the use of this compound in cell culture experiments is outlined below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solution sterilize Sterile Filter Solution prep_solution->sterilize add_to_culture Add to Cell Culture sterilize->add_to_culture incubate Incubate Cells add_to_culture->incubate harvest Harvest Cells and Media incubate->harvest extract_metabolites Extract Metabolites harvest->extract_metabolites analyze Analyze by Mass Spectrometry extract_metabolites->analyze

Experimental workflow for this compound.

Disposal Plan

As this compound is a stable, non-radioactive isotope, its disposal is governed by standard chemical waste regulations. It is crucial to consult and adhere to your institution's specific waste disposal guidelines.

Waste Segregation and Disposal:
  • Non-Contaminated Waste: Unused, non-contaminated this compound should be disposed of as standard chemical waste. For small quantities, consult your institution's guidelines, which may permit disposal down the drain with copious amounts of water.

  • Contaminated Waste: All materials that have come into contact with this compound during experimentation (e.g., pipette tips, centrifuge tubes, gloves) should be disposed of in the appropriate solid chemical waste stream.

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management plan.

  • Labeling: All waste containers must be clearly labeled with their contents, including the name of the chemical and any other components of the mixture.

The disposal of waste from stable isotope labeling is considerably less complex and costly than that of radioactive isotope labeling.[] Stable isotope-labeled waste is generally treated similarly to common chemical waste, as it poses little risk to the environment upon disposal.[] However, it is imperative to follow the specific chemical waste management guidelines established by your institution's Environmental Health and Safety (EH&S) department.[3]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

disposal_plan start This compound Waste Generated is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated solid_liquid Solid or Liquid Waste? is_contaminated->solid_liquid No mixed_waste Follow Institutional Guidelines for Mixed Chemical Waste is_contaminated->mixed_waste Yes solid_waste Dispose in Solid Chemical Waste solid_liquid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container solid_liquid->liquid_waste Liquid

Disposal decision pathway for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.